Himgaline
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H31NO2 |
|---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
(1R,2S,5R,10S,11S,14R,16S,19R)-16-methyl-15-azahexacyclo[10.7.1.02,11.02,15.05,10.014,19]icosane-1,4-diol |
InChI |
InChI=1S/C20H31NO2/c1-11-6-7-15-16-8-12-9-20(15,23)19(21(11)16)10-17(22)13-4-2-3-5-14(13)18(12)19/h11-18,22-23H,2-10H2,1H3/t11-,12?,13+,14+,15+,16+,17?,18-,19-,20+/m0/s1 |
InChI Key |
AGKXKKZYQAPZDW-QYTVSKHCSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@@H]3N1[C@]45[C@]2(CC(C3)[C@H]4[C@@H]6CCCC[C@H]6C(C5)O)O |
Canonical SMILES |
CC1CCC2C3N1C45C2(CC(C3)C4C6CCCCC6C(C5)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Isolation of Himgaline from Galbulimima belgraveana
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of himgaline, a complex piperidine (B6355638) alkaloid, from the bark of the Australian rainforest tree Galbulimima belgraveana. Due to its low natural abundance, the isolation of this compound is a challenging endeavor, making synthetic and semi-synthetic approaches increasingly important.[1][2][3][4][5][6] This document outlines a generalized protocol based on established phytochemical methods for the extraction and purification of Galbulimima alkaloids, tailored for the targeted isolation of this compound.
Introduction to this compound and Galbulimima belgraveana
Galbulimima belgraveana, a member of the Himantandraceae family, is a large rainforest tree found in Papua New Guinea and northern Australia.[1] The bark of this tree is a rich source of a diverse array of over 40 unique alkaloids, broadly classified into four structural classes.[1][7] this compound belongs to the Class III alkaloids and is characterized by a complex polycyclic scaffold.[1][3] While the pharmacology of many Galbulimima alkaloids remains underexplored due to their scarcity, this compound has been noted for its antispasmodic activity.[1][3] The most abundant alkaloid in the bark is himbacine, a potent muscarinic receptor antagonist, which is present in significantly higher concentrations than other alkaloids like this compound.[1][8]
The variable and often low yield of total alkaloids from the bark (ranging from trace amounts to approximately 0.5% of the dry weight) presents a significant challenge for natural product isolation.[2][9]
Quantitative Data on Galbulimima Alkaloids
The concentration of individual alkaloids within Galbulimima belgraveana bark is highly variable. The following table summarizes the available quantitative information.
| Parameter | Value | Reference |
| Total Alkaloid Yield | Up to 0.5% of dry bark weight | [2][9] |
| Himbacine Abundance | ~1000x greater than other congeners | [1] |
| This compound Abundance | Low, minor constituent | [4] |
| GB22 (a Class III alkaloid) Yield | 1.8 ppm from milled bark | [3] |
Experimental Protocol: Isolation and Purification of this compound
This protocol is a generalized procedure adapted from methods used for the isolation of various Galbulimima alkaloids, including himandridine (B3025988) and himbadine.[9][10][11]
3.1. Materials and Reagents
-
Dried and milled bark of Galbulimima belgraveana
-
Methanol (B129727) (ACS grade)
-
Hydrochloric acid (4% and 5% aqueous solutions)
-
Sodium hydroxide (B78521) (5% aqueous solution) or Ammonium (B1175870) hydroxide (concentrated)
-
Diethyl ether or Chloroform (B151607)/Dichloromethane (HPLC grade)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel (for column chromatography, 60 Å, 230-400 mesh)
-
Alumina (B75360) (for column chromatography)
-
Solvents for chromatography (HPLC grade): Methanol, Dichloromethane, Ammonia solution
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and equipment (Soxhlet extractor, rotary evaporator, separatory funnels, chromatography columns)
3.2. Step-by-Step Methodology
Part 1: Extraction of Crude Alkaloids
-
Milling and Extraction: The dried bark of G. belgraveana is finely milled to increase the surface area for solvent penetration. The milled bark is then exhaustively extracted with cold methanol at room temperature or using a large-scale Soxhlet apparatus for 24-48 hours.[9][10][11]
-
Concentration: The methanolic extract is collected and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude syrup.[9]
Part 2: Acid-Base Liquid-Liquid Extraction
-
Alkalinization and Initial Extraction: The crude methanolic extract is suspended in a 5% aqueous sodium hydroxide solution. This alkaline suspension is then transferred to a large separatory funnel and extracted multiple times with a non-polar organic solvent like diethyl ether or chloroform to partition the free-base alkaloids into the organic phase.[9][11]
-
Acidification and Back-Extraction: The combined organic extracts are then extracted several times with a 4% aqueous hydrochloric acid solution. The alkaloids, being basic, will form hydrochloride salts and move into the acidic aqueous layer.[9][11]
-
Basification and Final Extraction: The acidic aqueous extract is cooled and then basified to a pH of approximately 10 by the slow addition of a concentrated base such as ammonium hydroxide or sodium hydroxide. This liberates the free-base alkaloids.[9][10]
-
Final Organic Extraction: The basified aqueous solution is then extracted multiple times with an organic solvent like chloroform or dichloromethane.[9]
-
Drying and Concentration: The combined organic extracts containing the free-base alkaloids are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkaloid mixture.[9][10]
Part 3: Chromatographic Purification of this compound
The crude alkaloid mixture is a complex combination of numerous compounds that require sophisticated separation techniques.
-
Initial Fractionation (Alumina Column Chromatography): The crude alkaloid mixture is often first subjected to column chromatography over alumina to achieve an initial separation of the major alkaloid classes.[10]
-
Silica Gel Column Chromatography: Fractions enriched with Class III alkaloids, including this compound, are then further purified by column chromatography on silica gel. A gradient elution system, such as methanol/dichloromethane/ammonia, is employed to separate the individual alkaloids.[11]
-
Monitoring by TLC: The separation process is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the target compound, this compound.
-
Final Purification: The fractions containing this compound are combined and concentrated. If necessary, final purification can be achieved by recrystallization from a suitable solvent (e.g., methanol) to obtain pure this compound.[9]
Visualizations
4.1. Experimental Workflow for this compound Isolation
The following diagram illustrates the key stages in the isolation of this compound from Galbulimima belgraveana bark.
References
- 1. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Concise syntheses of GB22, GB13 and this compound by cross-coupling and complete reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. research.imc.ac.at [research.imc.ac.at]
- 6. Concise Syntheses of GB22, GB13, and this compound - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 7. Galbulimima belgraveana - Wikipedia [en.wikipedia.org]
- 8. bioaustralis.com [bioaustralis.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Himgaline: A Deep Dive into its Discovery, History, and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Himgaline is a complex, polycyclic alkaloid first isolated in the 1960s from the bark of the Australian rainforest tree Galbulimima belgraveana. This plant has a history of use in traditional medicine by indigenous populations of Papua New Guinea for its analgesic and psychotropic effects. This compound belongs to the Class III group of Galbulimima alkaloids and has demonstrated significant antispasmodic properties. Its intricate molecular architecture has made it a challenging target for total synthesis, a feat that has been accomplished by several research groups, with recent advancements significantly improving the efficiency of its production. Despite its long history, the precise biological targets and mechanism of action of this compound are still under investigation, presenting a compelling frontier in natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological activities of this compound, including detailed experimental protocols and a summary of quantitative data.
Discovery and History
This compound was first isolated from the bark of Galbulimima belgraveana, a tree native to the rainforests of Papua New Guinea, northern Australia, and Malaysia.[1][2] The bark of this tree has long been used by indigenous people for its purported hallucinogenic and other neuroactive properties, although the specific psychoactive principle remains unidentified.[1][3]
The initial isolation of this compound was reported in 1967 by Ritchie and co-workers at the University of Sydney, Australia.[4] The structure of this complex alkaloid was elucidated by Mander and colleagues in the same year.[5] Early pharmacological screenings conducted between 1950 and 1970 by a collaboration between CSIRO and Smith, Kline & French (SKF) revealed that several Galbulimima alkaloids possessed diverse biological activities.[2] this compound, classified as a Class III alkaloid, was noted for its antispasmodic effects.[2][4]
The extreme variability in the alkaloid content of the Galbulimima bark, ranging from trace amounts to 0.5%, and the complex mixture of over 40 distinct alkaloids have made the isolation of this compound and its congeners a significant challenge.[2] This scarcity has historically limited extensive biological investigation.
Chemical Synthesis
The complex, stereochemically dense structure of this compound, a hexacyclic molecule with ten stereocenters, has made it a formidable target for total synthesis.[6] Several research groups have successfully synthesized this compound, with early routes being long and arduous.[6]
A significant breakthrough in the synthesis of this compound was reported by the Shenvi group at Scripps Research in 2022.[7][8] Their concise approach dramatically reduced the number of synthetic steps required, making this compound and related Galbulimima alkaloids more accessible for biological and pharmacological studies.[7][8] This advancement opens new avenues for exploring the therapeutic potential of this class of natural products.
Biological Activity and Pharmacology
The most well-documented biological activity of this compound is its antispasmodic effect.[2][4] Early studies on isolated rabbit intestine showed that this compound could counteract contractions induced by furmethide, a cholinomimetic agent.[2]
Quantitative Data
The following table summarizes the known quantitative data for the biological activity of this compound and a related Class III alkaloid, himbadine.
| Alkaloid | Class | Biological Activity | Assay System | Effective Concentration | Reference |
| This compound | III | Antispasmodic | Furmethide-induced spasm in rabbit intestine | 0.1 mg/L | [2] |
| Himbadine | III | Antispasmodic | Furmethide-induced spasm in rabbit intestine | 10 mg/L | [2] |
It is important to note that while these values indicate potent activity, more detailed pharmacological studies, including the determination of IC50 and Ki values from receptor binding assays, are needed to fully characterize the potency and selectivity of this compound.
Mechanism of Action
The precise mechanism of action for this compound's antispasmodic activity has not been definitively elucidated. The fact that its activity was observed in an assay using a muscarinic acetylcholine (B1216132) receptor agonist (furmethide) suggests a potential interaction with the cholinergic system.[2] Other Galbulimima alkaloids, such as himbacine (a Class I alkaloid), are known to be potent muscarinic receptor antagonists.[7] However, it has not been conclusively proven that this compound acts via the same mechanism.
The diverse biological activities of other Galbulimima alkaloids, such as the interaction of GB18 with opioid receptors, highlight the potential for varied pharmacological profiles within this family of natural products.[9] Further research is required to identify the specific molecular target(s) of this compound and the signaling pathways it modulates.
Experimental Protocols
Isolation of this compound (General Historical Method)
The isolation of this compound from the bark of G. belgraveana is a complex process due to the variability of alkaloid content and the presence of numerous related compounds. The original methods developed by Ritchie, Taylor, and Mander in the 1960s involved extensive extraction and chromatographic separation techniques. A generalized workflow based on historical accounts is as follows:
Caption: Generalized workflow for the historical isolation of this compound.
Note: This is a simplified representation. The actual process involved multiple, iterative chromatographic steps and careful monitoring of fractions. The specific solvents and stationary phases used would have been optimized based on the particular batch of plant material.
Total Synthesis of this compound (Shenvi Group Approach)
The recent concise total synthesis of this compound by the Shenvi group provides a more reproducible and scalable method for obtaining this complex molecule. The detailed experimental procedures are available in the supplementary information of their 2022 publication in Science.[7][8] The key steps of their innovative synthetic strategy are outlined below.
Caption: Key stages in the concise total synthesis of this compound.
Detailed Protocol: For the specific reagents, reaction conditions, and purification methods for each step of the total synthesis, researchers are directed to the supplementary materials of the primary literature.[7][8]
Antispasmodic Activity Assay (Isolated Rabbit Ileum)
The antispasmodic activity of this compound was historically assessed using an in vitro isolated organ bath preparation. The following is a generalized protocol for such an assay, based on common pharmacological practices of the time.
Caption: General protocol for an isolated rabbit ileum antispasmodic assay.
Materials and Reagents:
-
Tissue: Freshly isolated rabbit ileum.
-
Physiological Salt Solution: Tyrode's solution or Krebs-Henseleit solution, maintained at 37°C.
-
Aeration: Carbogen (95% O2, 5% CO2).
-
Spasmogen: Furmethide or another suitable cholinomimetic agent.
-
Test Compound: this compound dissolved in a suitable vehicle.
-
Apparatus: Isolated organ bath with a force-displacement transducer to record muscle contractions.
Procedure:
-
A segment of rabbit ileum is suspended in a temperature-controlled organ bath containing a physiological salt solution and aerated with carbogen.
-
The tissue is allowed to equilibrate under a slight tension until regular spontaneous contractions are observed.
-
A contractile agent (spasmogen) is added to the bath to induce a sustained contraction of the smooth muscle.
-
Once a stable contraction is achieved, this compound is added to the bath in a cumulative or non-cumulative manner at increasing concentrations.
-
The relaxation of the intestinal smooth muscle is recorded.
-
The tissue is washed thoroughly with fresh physiological salt solution to return to baseline before the next addition of spasmogen and test compound.
-
The percentage of inhibition of the induced contraction is calculated for each concentration of this compound to construct a dose-response curve.
Future Directions
The recent advancements in the chemical synthesis of this compound have made this once-scarce natural product available for in-depth pharmacological investigation. Future research should focus on:
-
Target Identification: Utilizing modern chemical biology approaches, such as affinity chromatography and photoaffinity labeling, to identify the specific molecular target(s) of this compound.
-
Mechanism of Action Studies: Conducting detailed in vitro and in vivo studies to elucidate the signaling pathways modulated by this compound to exert its antispasmodic effects. This should include investigating its potential activity at muscarinic receptors, as well as other potential targets such as ion channels or other G-protein coupled receptors.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of this compound analogs to understand the key structural features required for its biological activity. This could lead to the development of more potent and selective therapeutic agents.
-
Exploration of Other Therapeutic Potentials: Given the traditional use of G. belgraveana for its neuroactive properties, it is crucial to investigate the effects of this compound on the central nervous system.
The story of this compound is a testament to the enduring value of natural products in drug discovery. From its origins in traditional medicine to its complex chemical synthesis and intriguing biological activity, this compound continues to be a source of scientific inspiration and a promising lead for the development of new therapeutic agents.
References
- 1. Concise syntheses of GB22, GB13, and this compound by cross-coupling and complete reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Effects of drugs on rabbit ileum | DOCX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and affinity studies of himbacine derived muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Ethnobotanical Use of Himgaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ethnobotanical uses, pharmacology, and experimental protocols related to Himgaline, a complex piperidine (B6355638) alkaloid. Given the limited direct research on this compound, this guide incorporates data and methodologies from studies on closely related alkaloids from the same botanical source, the Galbulimima species, to offer a thorough understanding of its potential therapeutic applications.
Introduction to this compound and its Ethnobotanical Context
This compound is a structurally intricate alkaloid isolated from the bark of rainforest trees belonging to the Galbulimima genus, primarily Galbulimima belgraveana and Galbulimima baccata. These trees are native to Papua New Guinea, Indonesia, and Northern Australia.[1] The ethnobotanical significance of this compound is intrinsically linked to the traditional medicinal and ritualistic practices of indigenous communities in Papua New Guinea.
The bark of Galbulimima belgraveana has been traditionally used for its diverse physiological effects. It is chewed to induce a "trance-like state" for spiritual purposes and is also employed for its analgesic and antipyretic properties to alleviate body and abdominal pain.[2] Additionally, teas prepared from the bark and leaves have been reported to cause hallucinations. While these ethnobotanical accounts highlight the potent psychoactive and medicinal properties of the plant material, the specific alkaloid responsible for each effect has not been definitively identified. This compound, as a Class III Galbulimima alkaloid, is particularly noted for its association with antispasmodic activity.[3][4]
The low natural abundance of this compound and its complex stereochemistry have posed significant challenges to its isolation and biological characterization, making chemical synthesis a critical avenue for further investigation.
Quantitative Pharmacological Data
Direct quantitative data on the biological activity of this compound is scarce. However, early pharmacological screenings have provided valuable insights into its antispasmodic effects. The table below summarizes the available quantitative data for this compound and related Galbulimima alkaloids for comparative purposes.
| Alkaloid Class | Compound | Biological Activity | Assay System | Effective Concentration | Reference |
| Class III | This compound | Antispasmodic | Rabbit Intestine (Furmethide-induced spasm) | 0.1 mg/L | [1] |
| Class III | Himbadine | Antispasmodic | Rabbit Intestine (Furmethide-induced spasm) | 10 mg/L | [1] |
| Class I | Himbacine | Muscarinic M2 Receptor Antagonist | Radioligand Binding Assay | Kd = 4 nM | [5] |
| Class Ib | GB18 | Kappa-Opioid Receptor Antagonist | Radioligand Binding Assay | Potent Antagonist | [5] |
| Class Ib | GB18 | Mu-Opioid Receptor Antagonist | Radioligand Binding Assay | Potent Antagonist | [5] |
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and for key biological assays relevant to its ethnobotanical uses and the known activities of related alkaloids.
The following protocol is a generalized method for the extraction and isolation of the total alkaloid fraction from Galbulimima bark, from which this compound can be purified.
3.1.1. Materials and Reagents:
-
Dried and milled bark of Galbulimima belgraveana or G. baccata
-
Methanol (B129727) (MeOH)
-
5% Sodium Hydroxide (B78521) (NaOH) solution
-
Diethyl ether (Et₂O) or Chloroform (B151607) (CHCl₃)
-
4% Hydrochloric acid (HCl)
-
Concentrated ammonium (B1175870) hydroxide (NH₄OH)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for chromatography
3.1.2. Extraction Procedure:
-
Milling and Extraction: The dried bark is milled into a fine powder. The powdered bark is then exhaustively extracted with methanol at room temperature.
-
Acid-Base Extraction:
-
The methanolic extract is concentrated under reduced pressure.
-
The residue is suspended in a 5% aqueous NaOH solution and extracted with diethyl ether or chloroform to remove non-alkaloidal components.
-
The organic layer is then extracted with 4% aqueous HCl. The alkaloids, being basic, will form hydrochloride salts and move into the acidic aqueous layer.
-
The acidic aqueous layer is washed with diethyl ether to remove any remaining neutral impurities.
-
The acidic solution is then basified to a pH of 9-10 with concentrated ammonium hydroxide. This liberates the free alkaloids.
-
The free alkaloids are then extracted from the basified aqueous solution using diethyl ether or chloroform.
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to yield the crude alkaloid mixture.[6][7][8]
-
3.1.3. Purification: The crude alkaloid mixture is a complex blend that requires further separation.
-
Column Chromatography: The crude mixture is subjected to column chromatography over silica gel.
-
Further Purification: Fractions containing this compound are identified by analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) and are further purified by repeated chromatography and/or recrystallization to yield pure this compound.
Workflow for Alkaloid Isolation
Caption: Generalized workflow for the isolation of this compound.
This protocol describes an in vitro assay to evaluate the antispasmodic activity of this compound on an isolated rabbit jejunum, a model relevant to the reported ethnobotanical use for abdominal pain.
3.2.1. Materials and Reagents:
-
Male New Zealand white rabbit
-
Tyrode's solution (composition in mM: NaCl 136.9, KCl 2.68, CaCl₂ 1.8, MgCl₂ 1.05, NaHCO₃ 11.9, NaH₂PO₄ 0.42, glucose 5.55)
-
Furmethide (or other contractile agonists like acetylcholine (B1216132) or carbachol)
-
This compound test solution
-
Organ bath with an isometric force transducer
3.2.2. Procedure:
-
Tissue Preparation: A segment of the rabbit jejunum is isolated and placed in Tyrode's solution, continuously aerated with a mixture of 95% O₂ and 5% CO₂ and maintained at 37°C.
-
Mounting: A 2-3 cm segment of the jejunum is mounted in an organ bath containing Tyrode's solution. One end is attached to a fixed point, and the other to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate for at least 30 minutes, with the bathing solution being changed every 15 minutes.
-
Induction of Contraction: A submaximal concentration of a contractile agonist (e.g., furmethide, acetylcholine) is added to the organ bath to induce sustained contractions.
-
Application of this compound: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath.
-
Data Recording: The relaxant effect of this compound is recorded as a percentage reversal of the agonist-induced contraction. An EC₅₀ value can be calculated from the concentration-response curve.[9][10][11][12]
Given that other Galbulimima alkaloids interact with muscarinic and opioid receptors, these assays are relevant for characterizing the pharmacological profile of this compound.
3.3.1. Muscarinic Receptor Binding Assay (Competitive): This protocol is for determining the binding affinity of this compound to muscarinic receptors using a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (e.g., M2).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
This compound test solutions at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., atropine).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a high concentration of an unlabeled antagonist like atropine (B194438) (for non-specific binding), or varying concentrations of this compound.
-
Incubate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀. The Ki can then be calculated using the Cheng-Prusoff equation.[1][13][14][15]
-
3.3.2. Opioid Receptor Binding Assay (Competitive): This protocol is for determining the binding affinity of this compound to opioid receptors.
-
Materials:
-
Cell membranes expressing the desired opioid receptor subtype (e.g., mu or kappa).
-
Radioligand (e.g., [³H]-DAMGO for mu, [³H]-U-69,593 for kappa).
-
This compound test solutions.
-
Assay buffer.
-
Non-specific binding control (e.g., naloxone).
-
Filtration apparatus and scintillation counter.
-
-
Procedure: The procedure is analogous to the muscarinic receptor binding assay, with the appropriate receptor source, radioligand, and non-specific binding control for the opioid receptor subtype of interest.[16][17][18]
Signaling Pathways
The following diagrams illustrate the potential signaling pathways that could be modulated by this compound, based on the known targets of other Galbulimima alkaloids.
M2 Muscarinic Receptor Signaling Pathway
Caption: M2 muscarinic receptor signaling cascade.
Kappa/Mu-Opioid Receptor Signaling Pathway
Caption: Opioid receptor signaling cascade.
Conclusion
This compound remains an enigmatic alkaloid with significant therapeutic potential, as suggested by its ethnobotanical history and the pharmacological activities of its congeners. Its demonstrated antispasmodic properties warrant further investigation, and the exploration of its effects on muscarinic and opioid receptors could unveil novel mechanisms of action. The advancement of synthetic routes to this compound will be pivotal in enabling comprehensive biological studies. This guide provides a foundational framework for researchers to pursue the untapped potential of this complex natural product.
References
- 1. benchchem.com [benchchem.com]
- 2. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The m2 muscarinic acetylcholine receptors are coupled to multiple signaling pathways via pertussis toxin-sensitive guanine nucleotide regulatory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In-vitro and in-vivo validation of ethnopharmacological uses of methanol extract of Isodon rugosus Wall. ex Benth. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
Himgaline: A Comprehensive Technical Review of its Biological Activity and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Himgaline, a complex polycyclic piperidine (B6355638) alkaloid isolated from the bark of the Australian rainforest tree Galbulimima belgraveana, represents a compelling natural product with significant, yet underexplored, therapeutic potential. As a member of the Class III Galbulimima (GB) alkaloids, this compound has been historically noted for its antispasmodic properties. This technical guide provides an in-depth review of the current understanding of this compound's biological activity and pharmacological profile. Drawing upon available data for this compound and its structurally related GB congeners, this document summarizes its known biological effects, hypothesizes its mechanism of action, details relevant experimental methodologies, and visualizes key signaling pathways. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic applications of this unique natural product.
Introduction
The Galbulimima alkaloids are a structurally diverse family of over 40 neuroactive compounds, broadly classified into four classes based on their intricate carbon skeletons.[1][2] this compound belongs to the Class III alkaloids, which are characterized by a distinct bridged cyclic system.[2] Early pharmacological screenings of extracts from G. belgraveana revealed a range of effects on the central and peripheral nervous systems, with Class III alkaloids, including this compound, being identified as antispasmodic agents.[2][3] While the complex structure of this compound has presented a significant challenge for total synthesis, recent advances have made this and other GB alkaloids more accessible for detailed pharmacological investigation.[3] This document aims to consolidate the existing knowledge on this compound and provide a framework for future research and development.
Biological Activity and Pharmacological Profile
The primary reported biological activity of this compound is its antispasmodic effect, observed in ex vivo models of smooth muscle contraction.[3] While direct, quantitative pharmacological data for this compound remains limited, its activity is believed to be mediated through antagonism of muscarinic acetylcholine (B1216132) receptors, a characteristic shared with other Galbulimima alkaloids, most notably the well-studied Class I alkaloid, himbacine.[2][4]
Antispasmodic Activity
Early studies demonstrated that this compound exhibits significant antispasmodic activity in isolated rabbit intestine preparations.[3] This effect is characterized by the relaxation of smooth muscle that has been pre-contracted with a cholinergic agonist.
Putative Mechanism of Action: Muscarinic Receptor Antagonism
The antispasmodic effects of many natural alkaloids are attributed to their interaction with muscarinic acetylcholine receptors (mAChRs), which are key regulators of smooth muscle contraction. The structural similarity of this compound to himbacine, a potent M2 muscarinic receptor antagonist, strongly suggests that this compound's antispasmodic activity is a result of its own anti-muscarinic properties.[2][4]
Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). M2 and M3 receptors are predominantly expressed in smooth muscle and mediate contraction. Antagonism of these receptors by a ligand like this compound would block the binding of acetylcholine, leading to muscle relaxation.
While specific binding affinities (Ki) or inhibitory concentrations (IC50) for this compound at individual muscarinic receptor subtypes have not been published, the data available for himbadine (B1494877), a closely related Class III alkaloid, and the extensive data for himbacine, provide a strong rationale for targeting mAChRs in future studies of this compound.
Quantitative Data
The available quantitative data for the biological activity of this compound and the related alkaloid himbadine are summarized below. For comparative purposes, the well-characterized muscarinic receptor binding affinities of the related Class I alkaloid, himbacine, are also included.
| Compound | Biological Activity | Assay System | Effective Concentration/Affinity | Reference |
| This compound | Antispasmodic | Furmethide-induced spasm in rabbit intestine | 10 mg/mL | [3] |
| Himbadine | Antispasmodic | Furmethide-induced spasm in rabbit intestine | 0.1 mg/mL | [3] |
| Himbacine | M2 Muscarinic Antagonism | Radioligand Binding Assay | Kd = 4 nM | [4] |
Experimental Protocols
The following sections describe the general methodologies for the key experiments cited in the study of this compound and related alkaloids.
Isolated Smooth Muscle Contraction Assay (Antispasmodic Activity)
This ex vivo protocol is used to assess the ability of a compound to relax pre-contracted intestinal smooth muscle.
Experimental Workflow:
References
- 1. Phosphorylation of the Gq/11-coupled m3-muscarinic receptor is involved in receptor activation of the ERK-1/2 mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concise syntheses of GB22, GB13 and this compound by cross-coupling and complete reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and target annotation of the alkaloid GB18 - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Insights into the Mechanism of Action of Himgaline: A Guide for Researchers
Introduction
Himgaline is a complex piperidine (B6355638) alkaloid isolated from the bark of the Australian magnolia, Galbulimima belgraveana. As a member of the Class III Galbulimima alkaloids, it has garnered interest for its distinct biological activities compared to other alkaloids from the same source. However, due to its low natural abundance and challenging synthesis, comprehensive studies on its mechanism of action have been limited. Recent breakthroughs in chemical synthesis are now paving the way for in-depth biological evaluation. This technical guide summarizes the current understanding of this compound's preliminary mechanism of action, drawing from comparative pharmacology with related compounds and initial biological screening data. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this unique natural product.
Inferred Mechanism of Action: Antimuscarinic Activity
Direct mechanistic studies on this compound are not yet available in published literature. However, its activity is often compared to the well-characterized Class I Galbulimima alkaloid, himbacine. Himbacine is a known antagonist of muscarinic acetylcholine (B1216132) receptors, with a notable 10-fold selectivity for the M2 subtype over the M1 subtype.[1][2]
Preliminary biological data for this compound indicates a significant antispasmodic effect.[3] This activity is a hallmark of Class III alkaloids and suggests a potential interaction with muscarinic receptors, which play a crucial role in smooth muscle contraction.[2] However, it is also noted that this compound does not appear to induce tachycardia, a common side effect associated with potent muscarinic antagonists like himbacine.[3] This observation suggests that this compound may have a different receptor subtype selectivity profile or an alternative mechanism of action altogether. One publication mentions that preliminary data points towards high-affinity targets for Class III alkaloids among human neuronal receptors, though specific targets have not yet been disclosed.[4]
Quantitative Data from Preliminary Studies
The available quantitative data on this compound's biological activity is sparse. The primary reported value relates to its antispasmodic properties.
| Biological Effect | Assay System | Effective Concentration | Reference |
| Antispasmodic Activity | Furmethide-induced spasm in rabbit intestine | 10 mg/L (approx. 30 µM) | [3] |
Experimental Protocols
Detailed experimental protocols for elucidating this compound's mechanism of action have not yet been published. The following represents a generalized protocol for the type of antispasmodic assay that was likely used for the preliminary findings.
Furmethide-Induced Spasm in Rabbit Intestine Assay (General Protocol):
-
Tissue Preparation: A segment of rabbit jejunum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C, and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Contraction Induction: The tissue is allowed to equilibrate under a resting tension. Contractions are then induced by the addition of a muscarinic agonist, such as furmethide, to the organ bath.
-
Antagonist Application: Once stable contractions are achieved, this compound is added to the bath in increasing concentrations.
-
Data Recording: The isometric contractions of the intestinal smooth muscle are recorded using a force-displacement transducer connected to a data acquisition system.
-
Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the amplitude of the furmethide-induced contractions. The concentration required to produce a 50% inhibition of the maximal contraction (IC50) can then be calculated.
Visualizations: Hypothesized Signaling and Research Workflow
As the precise signaling pathway for this compound is unknown, the following diagram illustrates a hypothesized pathway based on its inferred antimuscarinic activity at the M3 muscarinic receptor, which is prevalent in smooth muscle.
Caption: Hypothesized antagonistic action of this compound at the M3 muscarinic receptor.
The recent advancements in the total synthesis of this compound are a critical step towards enabling detailed biological studies. The following workflow illustrates the typical progression from synthesis to mechanism of action elucidation for a natural product.
Caption: General workflow from synthesis to MoA studies for natural products.
The study of this compound's mechanism of action is still in its infancy. Current evidence, based on its antispasmodic activity and its relation to other Galbulimima alkaloids, points towards a potential role as a muscarinic receptor antagonist with a unique profile that distinguishes it from himbacine. The recent breakthroughs in the chemical synthesis of this compound are a pivotal development.[2][3][5] They will finally allow for the production of sufficient quantities of the compound to enable detailed pharmacological studies, including receptor binding assays, functional assays to determine agonist versus antagonist activity at various receptor subtypes, and in-depth analysis of downstream signaling pathways. The coming years promise to be an exciting time for uncovering the therapeutic potential and the precise molecular mechanisms of this intriguing natural product.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Concise syntheses of GB22, GB13 and this compound by cross-coupling and complete reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme.de [thieme.de]
- 5. Concise syntheses of GB22, GB13, and this compound by cross-coupling and complete reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Himgaline: A Technical Guide to its Antispasmodic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Himgaline, a structurally complex piperidine (B6355638) alkaloid isolated from the bark of the Australian rainforest tree Galbulimima belgraveana, has demonstrated notable antispasmodic properties. As a member of the Class III Galbulimima (GB) alkaloids, its pharmacological profile suggests a mechanism of action primarily centered around the antagonism of muscarinic acetylcholine (B1216132) receptors. This technical guide provides a comprehensive overview of the current understanding of this compound's antispasmodic effects, including available quantitative data, detailed experimental protocols for relevant assays, and visualizations of the proposed signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers engaged in the study of natural product pharmacology and the development of novel antispasmodic agents.
Introduction
The Galbulimima alkaloids, a diverse family of over 40 distinct compounds, have long been of interest to the scientific community due to their potent and varied biological activities.[1] this compound, a representative of the Class III GB alkaloids, has been specifically identified for its significant antispasmodic effects.[2][3] Early pharmacological screenings, conducted as a collaboration between CSIRO and Smith, Kline & French (SKF) between 1950 and 1970, first highlighted this activity.[2] While the original laboratory result sheets are not available, a summary of this data was published in 1990.[2] This guide synthesizes the available information on this compound's antispasmodic properties and provides the necessary technical details for further investigation.
Quantitative Data
The primary quantitative data available for the antispasmodic activity of this compound comes from studies on isolated rabbit intestine. The following table summarizes this information.
| Compound | Assay Type | Tissue | Spasmogen | Effective Concentration | Reference |
| This compound | Antispasmodic | Rabbit Intestine | Furmethide | 0.1 mg/L and 10 mg/L | [2] |
Mechanism of Action
The available evidence strongly suggests that this compound exerts its antispasmodic effects through the antagonism of muscarinic acetylcholine receptors. This is supported by the following observations:
-
Anti-muscarinic Activity Assays: this compound's antispasmodic effects were noted in assays designed to screen for anti-muscarinic activity.[2]
-
Structural Analogy: this compound belongs to the same class of alkaloids as himbacine, a well-characterized and potent muscarinic receptor antagonist.[2][4]
While a direct interaction with muscarinic receptors is the most likely mechanism, a comprehensive understanding of this compound's pharmacology would necessitate further investigation into other potential mechanisms, such as the blockade of voltage-gated calcium channels.
Proposed Signaling Pathway: Muscarinic Receptor Antagonism
The following diagram illustrates the proposed mechanism of action for this compound as a muscarinic receptor antagonist in smooth muscle cells.
Caption: Proposed mechanism of this compound's antispasmodic action via antagonism of the M3 muscarinic receptor.
Experimental Protocols
While the specific, detailed protocols used in the original studies on this compound are not publicly available, this section provides standardized methodologies for key experiments relevant to assessing its antispasmodic and potential mechanistic properties.
In Vitro Antispasmodic Activity Assay (Organ Bath)
This protocol describes a general procedure for evaluating the antispasmodic activity of a compound on isolated intestinal smooth muscle.
Objective: To determine the ability of this compound to inhibit smooth muscle contractions induced by a spasmogen (e.g., furmethide, acetylcholine, or KCl).
Materials:
-
Isolated tissue: Rabbit or guinea pig ileum
-
Organ bath system with an isotonic transducer
-
Physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂
-
Spasmogens: Furmethide, Acetylcholine (ACh), Potassium Chloride (KCl)
-
This compound solutions of varying concentrations
-
Data acquisition system
Procedure:
-
Tissue Preparation: A segment of the ileum is isolated from a euthanized animal and placed in cold, aerated physiological salt solution. The lumen is gently flushed to remove contents. A 2-3 cm segment is then mounted in the organ bath.
-
Equilibration: The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of approximately 1 gram, with the physiological salt solution being replaced every 15 minutes.
-
Induction of Contraction: A submaximal concentration of the spasmogen (e.g., furmethide) is added to the organ bath to induce a stable contraction.
-
Application of this compound: Once a stable contractile plateau is achieved, cumulative concentrations of this compound are added to the bath. The tissue is allowed to reach a steady-state response at each concentration.
-
Data Recording: The isometric contractions are recorded continuously using the data acquisition system.
-
Data Analysis: The percentage inhibition of the spasmogen-induced contraction is calculated for each concentration of this compound. An IC₅₀ value (the concentration of this compound that produces 50% inhibition) can be determined by non-linear regression analysis of the concentration-response curve.
Muscarinic Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors.
Objective: To quantify the binding affinity (Ki) of this compound for specific muscarinic receptor subtypes (M₁, M₂, M₃, etc.).
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)
-
This compound solutions of varying concentrations
-
Non-specific binding control (e.g., a high concentration of atropine)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: In a microplate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of this compound from the competition binding curve. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualizations of Experimental Workflows
Workflow for In Vitro Antispasmodic Assay
Caption: General workflow for the in vitro antispasmodic activity assay.
Workflow for Muscarinic Receptor Binding Assay
Caption: Workflow for determining the binding affinity of this compound to muscarinic receptors.
Conclusion
This compound is a promising natural product with demonstrated antispasmodic activity, likely mediated through the antagonism of muscarinic receptors. The information presented in this technical guide, including the available quantitative data and standardized experimental protocols, provides a solid foundation for further research into its pharmacological properties. Future studies should focus on conducting detailed dose-response analyses to establish precise IC₅₀ values, performing competitive binding assays to confirm its affinity for muscarinic receptor subtypes, and investigating its effects on contractions induced by various spasmogens to fully elucidate its mechanism of action. Such research will be crucial in determining the therapeutic potential of this compound as a novel antispasmodic agent.
References
- 1. Inhibition of calcium channels by harmaline and other harmala alkaloids in vascular and intestinal smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concise syntheses of GB22, GB13 and this compound by cross-coupling and complete reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and target annotation of the alkaloid GB18 - PMC [pmc.ncbi.nlm.nih.gov]
The Neuropharmacological Potential of Galbulimima Alkaloids: A Focus on the Muscarinic Antagonist Himbacine and the Unexplored Frontier of Himgaline
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct in vivo studies detailing the specific neuroactive effects of Himgaline are not available in the current scientific literature. This compound remains a frontier molecule whose biological activity is largely uncharacterized. This guide therefore focuses on the well-documented pharmacology of its structural analog, Himbacine, the most-studied neuroactive alkaloid from the Galbulimima genus. The data presented for Himbacine serves as a foundational benchmark for predicting the potential, yet-to-be-explored, neuroactive profile of this compound.
Introduction: The Enigma of Galbulimima Alkaloids
The bark of the Australian magnolia, Galbulimima belgraveana, has a history of use in the traditional medicine of Papua New Guinea as an analgesic, antipyretic, and hallucinogen.[1][2] Chemical investigation of the bark has revealed a family of over 40 structurally complex and unique piperidine (B6355638) alkaloids.[2] These compounds, including this compound and Himbacine, present formidable synthetic challenges but also hold significant potential for the development of novel therapeutics.[3]
While many of these alkaloids have demonstrated physiological effects in preliminary in vivo assays, affecting parameters like heart rate and blood pressure, a detailed understanding of their specific molecular targets and mechanisms of action remains limited.[2] this compound, with its intricate polycyclic structure, is of high interest, but its biological functions have not been specifically reported.[4] In contrast, Himbacine has been identified as a potent and selective muscarinic receptor antagonist, making it an invaluable pharmacological tool and the primary focus of this guide.[5]
Himbacine: A Prototypical Galbulimima Alkaloid
Himbacine is the most extensively studied of the Galbulimima alkaloids. Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a notable selectivity for the M2 and M4 subtypes.[6][7] This selectivity, particularly for the M2 receptor highly expressed in the heart, underpins its observed in vivo cardio-selective effects.[8] The study of Himbacine provides a critical framework for understanding the potential therapeutic applications and structure-activity relationships of this unique class of alkaloids.
Mechanism of Action: Selective M2 Muscarinic Receptor Antagonism
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M2 receptor subtype is predominantly found in the heart, where its activation leads to a decrease in heart rate (negative chronotropy) and contractile force (negative inotropy). M2 receptors are coupled to inhibitory G-proteins (Gαi/o).
Himbacine acts as a competitive antagonist at these receptors. It binds to the M2 receptor but does not activate it, thereby preventing acetylcholine from binding and initiating the downstream signaling cascade. This blockade of the inhibitory signal results in an increase in heart rate.
Quantitative Pharmacology of Himbacine
The potency and selectivity of Himbacine have been quantified through both radioligand binding assays (determining affinity, Ki) and functional assays in isolated tissues (determining antagonist potency, pA2).
Muscarinic Receptor Binding Affinity
Binding assays measure the affinity of a compound for a specific receptor subtype. Himbacine shows a significantly higher affinity for M2 and M4 receptors compared to M1, M3, and M5 subtypes.[6]
| Receptor Subtype | Tissue / Cell Line | Radioligand | Affinity (Ki, nM) | Reference |
| M2 | Rat Heart | [3H]N-methylscopolamine | 9.06 | [6] |
| M2 | Cloned Human (CHO cells) | [3H]N-methylscopolamine | 4 | [4] |
| M4 | Cloned Human (CHO cells) | [3H]N-methylscopolamine | 7 | [6] |
| M1 | Cloned Human (CHO cells) | [3H]N-methylscopolamine | 100+ | [6] |
| M3 | Cloned Human (CHO cells) | [3H]N-methylscopolamine | 100+ | [6] |
Table 1: Summary of Himbacine binding affinities (Ki) for human and rat muscarinic receptor subtypes.
Functional Antagonist Potency
Functional assays on isolated tissues confirm the M2-selectivity observed in binding studies. The pA2 value is the negative logarithm of the antagonist concentration required to produce a 2-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater potency. Himbacine is approximately 10-fold more potent in guinea pig atria (high M2 expression) than in smooth muscle tissues.[4][8]
| Tissue Preparation | Animal Model | Agonist | Potency (pA2) | Implied Receptor Target | Reference |
| Atria (Force/Rate) | Guinea Pig | Carbachol | 8.2 - 8.4 | M2 | [4][8] |
| Ileum | Guinea Pig | Carbachol | ~7.2 | M3 | [8] |
| Trachea | Guinea Pig | Carbachol | ~7.2 | M3 | [8] |
| Aortic Endothelium | Rat | Acetylcholine | ~7.0 | M3 | [9] |
Table 2: Functional antagonist potency (pA2) of Himbacine in various isolated tissue preparations.
Key Experimental Protocols
The determination of antagonist potency (pA2) is a cornerstone of pharmacological characterization. The following protocol outlines the general methodology used in the cited in vitro functional studies.
Isolated Organ Bath Technique for pA2 Determination
This method measures the effect of an antagonist on the contractile or relaxant response of an isolated tissue to an agonist.
-
Tissue Preparation:
-
Animals (e.g., guinea pigs) are humanely euthanized according to ethical guidelines.
-
Target tissues (e.g., atria, ileum segment) are rapidly dissected and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
The tissue is mounted in an isolated organ bath chamber filled with the physiological solution, maintained at 37°C, and continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2).
-
-
Transducer Attachment & Equilibration:
-
One end of the tissue is fixed, while the other is connected via a suture to an isometric force transducer.
-
The transducer is connected to a data acquisition system to record changes in tissue tension.
-
The tissue is allowed to equilibrate under a small resting tension for a period of 60-90 minutes, with regular washing.
-
-
Agonist Concentration-Response Curve (Control):
-
A cumulative concentration-response curve is generated for an agonist (e.g., carbachol).
-
The agonist is added to the bath in increasing concentrations, and the resulting change in tension is recorded until a maximal response is achieved.
-
The tissue is then washed repeatedly to return to baseline.
-
-
Antagonist Incubation and Second Curve:
-
A known concentration of the antagonist (Himbacine) is added to the bath and allowed to incubate with the tissue for a set period (e.g., 30-60 minutes).
-
The agonist concentration-response curve is repeated in the presence of the antagonist. A competitive antagonist will cause a rightward, parallel shift in the curve.
-
-
Data Analysis:
-
The process is repeated with several different concentrations of the antagonist.
-
The dose ratio (the ratio of the agonist concentration producing a 50% response in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of this plot provides the pA2 value.
-
In Vivo Implications and Future Directions for this compound
The strong in vitro evidence of Himbacine's potent and selective M2 receptor antagonism provides a clear basis for predicting its in vivo effects. Administration in whole animal models would be expected to cause a dose-dependent increase in heart rate (tachycardia) with lesser effects on smooth muscle-mediated functions like salivation or gut motility, distinguishing it from non-selective antagonists like atropine.[8]
For this compound, the path forward is now clearer than ever. Its structural similarity to Himbacine suggests it may also interact with muscarinic receptors, although its unique stereochemistry and conformation could lead to a different affinity, selectivity, or even a different primary target altogether. The psychotropic effects attributed to Galbulimima bark in traditional use have not been strongly linked to M2 antagonism, suggesting that alkaloids like this compound or GB18 (a recently identified opioid receptor antagonist) may be responsible.[2]
The recent breakthroughs in the chemical synthesis of this compound and other complex Galbulimima alkaloids are a critical enabling step.[10] These synthetic routes will finally allow for the production of sufficient quantities of pure this compound for comprehensive pharmacological profiling, including:
-
Receptor Binding Panels: To identify primary and off-target interactions.
-
In Vitro Functional Assays: To determine its effect on identified targets.
-
In Vivo Animal Models: To assess its effects on the cardiovascular and central nervous systems, behavior, and to establish its pharmacokinetic and safety profiles.
Conclusion
While direct pharmacological data on this compound remains elusive, its structural relative, Himbacine, serves as a powerful case study. Himbacine is a well-characterized, potent, and selective M2 muscarinic receptor antagonist with a clear correlation between its in vitro activity and its predicted in vivo cardio-selectivity. The methodologies and data established for Himbacine provide a robust roadmap for the future investigation of this compound. As synthetic accessibility to this rare alkaloid increases, the scientific community is poised to finally elucidate the neuroactive effects of this compound and unlock the remaining secrets of the Galbulimima alkaloids.
References
- 1. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and target annotation of the alkaloid GB18 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Himbacine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The cardio-selectivity of himbacine: a muscarine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bps.ac.uk [bps.ac.uk]
- 10. Himbacine analogs as muscarinic receptor antagonists--effects of tether and heterocyclic variations - PubMed [pubmed.ncbi.nlm.nih.gov]
Himgaline: A Potential Modulator of Central Nervous System Function for Therapeutic Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Himgaline, a complex polycyclic alkaloid isolated from the bark of the Australian rainforest tree Galbulimima belgraveana, represents a compelling yet underexplored scaffold for central nervous system (CNS) drug discovery. Historically, its low natural abundance and synthetic intractability have significantly hampered detailed pharmacological investigation. However, recent breakthroughs in chemical synthesis are now paving the way for a thorough evaluation of its therapeutic potential. This document provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its potential CNS applications. Drawing on the limited direct evidence and data from the closely related, well-characterized analogue himbacine, this guide outlines the hypothesized mechanism of action, potential signaling pathways, and a roadmap for future preclinical evaluation.
Introduction: The Therapeutic Promise of Galbulimima Alkaloids
The bark of Galbulimima belgraveana has a history of traditional use by indigenous people of Papua New Guinea for its psychoactive effects, including inducing a trance-like state.[1] Phytochemical analysis has revealed a diverse family of over 40 structurally complex alkaloids, which are broadly classified based on their core structure.[1] These alkaloids exhibit a range of profound biological effects in mammals, from hypotension and bradycardia to CNS depression and anticonvulsant activity.[1]
This compound belongs to the Class III Galbulimima alkaloids.[1] While many of its sister compounds have shown various biological activities, only a few have been pharmacologically characterized in detail. The most studied of these is himbacine, a Class I alkaloid, which is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs) and served as the scaffold for the development of the FDA-approved drug Vorapaxar.[1] The diverse bioactivities of the Galbulimima alkaloids, coupled with their unique and complex structures, make them a rich source for novel therapeutic leads.
Known Biological Activity and Quantitative Data
Direct pharmacological data for this compound is sparse. However, early screening studies have provided a crucial insight into its potential mechanism of action. The available quantitative data is summarized in the table below.
| Compound | Assay | Organism/Tissue | Concentration/Dose | Effect | Reference |
| This compound | Furmethide-induced spasm | Rabbit intestine | 0.1 mg/L | Significant antispasmodic activity | [1] |
| Himbadine | Furmethide-induced spasm | Rabbit intestine | 10 mg/L | Significant antispasmodic activity | [1] |
Table 1: Summary of Quantitative Biological Data for this compound and a Related Alkaloid.
The significant antispasmodic activity of this compound was observed in an assay designed to detect anti-muscarinic effects.[1] Furmethide is a muscarinic receptor agonist that induces smooth muscle contraction. The ability of this compound to counteract this effect strongly suggests that it may act as a muscarinic receptor antagonist.
Hypothesized Mechanism of Action and Signaling Pathways
Given the limited direct evidence for this compound's molecular targets, its mechanism of action is largely inferred from the well-documented pharmacology of its structural analogue, himbacine, and the context of its known antispasmodic activity.
Muscarinic Acetylcholine Receptor Antagonism
Himbacine is a potent antagonist of muscarinic acetylcholine receptors, with a particularly high affinity for the M2 subtype (Kd = 4 nM).[1] Muscarinic receptors are G-protein coupled receptors (GPCRs) that play a critical role in mediating the effects of the neurotransmitter acetylcholine in the CNS and the periphery. They are involved in a wide range of physiological processes, including learning, memory, motor control, and autonomic function.
It is highly probable that this compound also exerts its effects through antagonism of muscarinic receptors. The M2 and M4 subtypes are coupled to the Gi/o family of G-proteins. Antagonism of these receptors would lead to an increase in the activity of adenylyl cyclase, resulting in elevated intracellular levels of cyclic AMP (cAMP). The M1, M3, and M5 subtypes are coupled to Gq/11 G-proteins. Antagonism of these receptors would block the activation of phospholipase C (PLC), thereby inhibiting the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular calcium mobilization.
Caption: Hypothesized signaling pathway for this compound at M2/M4 muscarinic receptors.
Potential CNS Therapeutic Applications
Based on its likely role as a muscarinic receptor antagonist, this compound could have therapeutic potential in a variety of CNS disorders characterized by cholinergic system dysregulation.
-
Movement Disorders: Anticholinergic agents are used to treat the motor symptoms of Parkinson's disease and other extrapyramidal disorders by restoring the balance between dopamine (B1211576) and acetylcholine in the striatum.
-
Neuropsychiatric Disorders: Dysregulation of the cholinergic system has been implicated in conditions such as depression and schizophrenia. Modulating this system could offer a novel therapeutic avenue.
-
Cognitive Disorders: While counterintuitive, as cholinergic agonists are used to treat Alzheimer's disease, subtype-selective muscarinic antagonists could potentially be used to modulate specific cognitive processes or to treat side effects of other medications.
Further research is needed to determine the precise subtype selectivity of this compound and its overall CNS activity profile to fully elucidate its therapeutic potential.
Proposed Experimental Workflow for Preclinical Evaluation
Due to the lack of specific published protocols for this compound, a generalized experimental workflow for the preclinical characterization of a novel CNS compound is proposed. This workflow is designed to systematically evaluate the pharmacology, pharmacokinetics, and in vivo efficacy of this compound.
Caption: Proposed experimental workflow for the preclinical evaluation of this compound.
Detailed Methodologies for Key Experiments
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors, with an initial focus on muscarinic M1-M5 subtypes.
-
Methodology: Radioligand binding assays using cell membranes expressing the receptor of interest. For example, for M2 receptors, membranes from CHO cells stably expressing the human M2 receptor would be incubated with a known concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine). The amount of bound radioactivity is measured by liquid scintillation counting. The IC50 is determined by non-linear regression analysis and converted to a Ki value using the Cheng-Prusoff equation.
-
-
Functional Assays:
-
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of this compound at its target receptors.
-
Methodology: For Gi/o-coupled receptors like M2, a cAMP accumulation assay can be used. Cells expressing the receptor are treated with forskolin (B1673556) to stimulate adenylyl cyclase and increase cAMP levels. The ability of a muscarinic agonist (e.g., carbachol) to inhibit this forskolin-induced cAMP accumulation is measured. The assay is then performed in the presence of varying concentrations of this compound to determine its ability to block the effect of the agonist. cAMP levels can be quantified using various methods, such as HTRF or ELISA.
-
-
In Vivo Microdialysis:
-
Objective: To measure the unbound concentration of this compound in the brain extracellular fluid and to assess its effects on neurotransmitter levels.
-
Methodology: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized or freely moving rodent. The probe is perfused with an artificial cerebrospinal fluid, and small molecules from the extracellular space diffuse across the dialysis membrane into the perfusate. The collected dialysate samples are then analyzed by LC-MS/MS to quantify the concentration of this compound and key neurotransmitters like acetylcholine and dopamine. This technique allows for the determination of the pharmacokinetic/pharmacodynamic relationship in the CNS.
-
Conclusion and Future Directions
This compound is a structurally novel natural product with compelling, albeit limited, evidence pointing towards a potential role as a modulator of the central cholinergic system. The recent advancements in its chemical synthesis have opened the door for a comprehensive pharmacological investigation. The research community is now poised to unravel the specific molecular targets of this compound, delineate its mechanism of action, and explore its therapeutic potential in a range of CNS disorders. The experimental workflow outlined in this guide provides a clear path forward for the preclinical development of this promising natural product. The coming years will be crucial in determining whether this compound can be translated from a fascinating natural product into a clinically valuable therapeutic agent.
References
Himgaline: A Comprehensive Technical Guide to its Physicochemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physicochemical properties and solubility of Himgaline, a complex piperidine (B6355638) alkaloid. The information is compiled from publicly available data and presented in a structured format to facilitate its use in research and drug development.
Physicochemical Properties of this compound
This compound is a polycyclic alkaloid first isolated from the plant Galbulimima belgraveana.[1][][3] Its complex structure dictates its chemical and physical characteristics. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₁NO₂ | [1][][4][5] |
| Molecular Weight | 317.5 g/mol (or 317.47 g/mol ) | [1][][4][5] |
| CAS Number | 16585-08-3 | [1][3][5] |
| Appearance | Solid | [1] |
| Purity | ≥95% to >99% (by HPLC) | [1][][3][5] |
| Computed XLogP3 | 2.9 | [4] |
| Storage Temperature | -20°C | [1][3][5] |
Solubility Profile of this compound
The solubility of a compound is a critical factor in its biological activity and formulation development. This compound's solubility has been qualitatively described in several organic solvents.
| Solvent | Solubility | Source |
| Ethanol | Soluble | [3] |
| Methanol | Soluble | [3] |
| Dimethylformamide (DMF) | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
Note: Quantitative solubility data (e.g., in mg/mL or µM) for this compound in these or aqueous solvents is not specified in the currently available literature.
General Experimental Protocols for Physicochemical Characterization
While specific experimental details for this compound are not published, the following are standard methodologies used for determining the physicochemical properties of alkaloid compounds.[6]
Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which a solid compound melts, with a narrow range indicating high purity.
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a glass capillary tube sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate.
-
Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the sample has completely melted. The melting point is reported as the range T1-T2.[6]
Solubility Determination (Shake-Flask Method)
This is the standard method for determining thermodynamic equilibrium solubility.
-
Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the desired solvent (e.g., water, buffer, ethanol).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled orbital shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the samples are centrifuged to pellet any undissolved solid.
-
Sample Analysis: A known volume of the clear supernatant is carefully removed, diluted, and the concentration of the dissolved compound is measured using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is calculated from the measured concentration in the saturated supernatant.[6]
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is crucial as it determines the ionization state of the compound at a given pH, which in turn affects solubility and membrane permeability.
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system like methanol/water.
-
Titration: The solution is placed in a titration vessel with a calibrated pH electrode. A standardized acid (e.g., HCl for a basic compound like an alkaloid) or base is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.
-
Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).[6]
Visualization of Physicochemical Relationships
The following diagram illustrates the logical workflow from fundamental properties to their impact on drug development suitability.
References
Methodological & Application
The Concise Total Synthesis of Himgaline: A Detailed Protocol
This protocol is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis of complex alkaloids and the application of modern synthetic methodologies. The concise route, reduced from over 30 steps in previous syntheses to a mere 7-9 steps, offers a practical and efficient approach to accessing Himgaline and its analogs for further biological investigation.[1][2]
Retrosynthetic Analysis and Strategy
The core of this synthetic strategy lies in the late-stage, stereoselective reduction of a highly aromatic intermediate to construct the densely functionalized and stereochemically complex core of this compound.[1][2] This approach bypasses the iterative and often low-yielding installation of multiple stereocenters that plagued earlier synthetic efforts. The key disconnection points involve a reductive amination, a Benkeser reduction, a Friedel-Crafts reaction, and a novel metallaphotoredox cross-coupling to assemble the aromatic precursor.
Figure 1. Retrosynthetic analysis of this compound.
Experimental Protocols
The following protocols are adapted from the supplementary information of the seminal 2022 Science publication by Landwehr, E. M.; Baker, M. A.; Oguma, T.; Burdge, H. E.; Kawajiri, T.; Shenvi, R. A.
Step 1: Metallaphotoredox Cross-Coupling
This key step unites the two primary building blocks through a novel endo-selective sp3-sp2 cross-coupling reaction.
Protocol: In a nitrogen-filled glovebox, an oven-dried 20 mL vial is charged with NiBr₂·diglyme (1.5 mg, 0.004 mmol, 0.025 equiv), 4,4’-di-tert-butyl-2,2’-bipyridine (2.2 mg, 0.008 mmol, 0.05 equiv), and the aryl bromide starting material (0.16 mmol, 1.0 equiv). The siloxycyclopropane starting material (0.24 mmol, 1.5 equiv) and 4CzIPN (1.3 mg, 0.0016 mmol, 0.01 equiv) are added, followed by anhydrous 1,4-dioxane (B91453) (1.6 mL). The vial is sealed with a Teflon-lined cap and placed in a photoreactor equipped with a blue LED light source. The reaction is stirred at room temperature for 24 hours. After this time, the reaction mixture is concentrated in vacuo and purified by silica (B1680970) gel chromatography to yield the cross-coupling product.
Step 2: Friedel-Crafts Reaction
An intramolecular Friedel-Crafts reaction is employed to construct a key carbocyclic ring of the this compound scaffold.
Protocol: To a solution of the cross-coupling product (0.1 mmol, 1.0 equiv) in hexafluoroisopropanol (HFIP, 1.0 mL) at 0 °C is added diethylaluminum chloride (0.1 mL, 1.0 M in hexanes, 0.1 mmol, 1.0 equiv). The reaction mixture is stirred at 0 °C for 1 hour. The reaction is then quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane (B109758) (3 x 5 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the tetracyclic aromatic ketone.
Step 3: Pyridine Hydrogenation
The pyridine ring is stereoselectively reduced to the corresponding piperidine.
Protocol: The aromatic ketone (0.05 mmol, 1.0 equiv) is dissolved in methanol (B129727) (5 mL) in a high-pressure reactor. Platinum(IV) oxide (5.7 mg, 0.025 mmol, 0.5 equiv) is added, and the reactor is purged with hydrogen gas. The reaction is stirred under a hydrogen atmosphere (500 psi) at room temperature for 24 hours. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated in vacuo. The resulting piperidine intermediate is used in the next step without further purification.
Step 4: Benkeser Reduction and Hydrolysis to form GB13
A dissolving metal reduction of the anisole (B1667542) moiety followed by in-situ hydrolysis of the resulting enol ether yields the key intermediate, GB13.
Protocol: In a glovebox, a solution of the piperidine intermediate (0.04 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (B95107) (4 mL) is prepared in a sealed tube. Lithium metal (11 mg, 1.6 mmol, 40 equiv) is added in small portions. The tube is sealed and stirred at room temperature for 6 hours. The reaction is then carefully quenched by the addition of ethanol (B145695) (1 mL), followed by water (1 mL). The mixture is acidified with 1 M hydrochloric acid and stirred for 1 hour to effect hydrolysis. The reaction is then basified with aqueous sodium hydroxide (B78521) and extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are dried, filtered, and concentrated. Purification by preparative thin-layer chromatography affords GB13.
Step 5: Reductive Cyclization to this compound
The final step involves a diastereoselective reductive cyclization of GB13 to complete the synthesis of this compound.
Protocol: To a solution of GB13 (0.02 mmol, 1.0 equiv) in dichloromethane (2 mL) is added sodium triacetoxyborohydride (B8407120) (12.7 mg, 0.06 mmol, 3.0 equiv). The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane (3 x 5 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by preparative thin-layer chromatography to yield this compound.
Quantitative Data Summary
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Metallaphotoredox Cross-Coupling | Aryl Bromide & Siloxycyclopropane | Cross-Coupling Product | 57 |
| 2 | Friedel-Crafts Reaction | Cross-Coupling Product | Aromatic Ketone | 75 |
| 3 | Pyridine Hydrogenation | Aromatic Ketone | Piperidine Intermediate | >95 (crude) |
| 4 | Benkeser Reduction / Hydrolysis | Piperidine Intermediate | GB13 | 29 (2 steps) |
| 5 | Reductive Cyclization | GB13 | This compound | 80 |
Logical Workflow of the this compound Total Synthesis
Figure 2. Overall workflow of the this compound total synthesis.
This streamlined and highly efficient total synthesis of this compound opens new avenues for the exploration of the biological activities of this fascinating class of alkaloids. The strategic use of modern synthetic methods to tackle a complex natural product provides a blueprint for future synthetic endeavors in the field.
References
Asymmetric Synthesis of Himgaline Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Himgaline is a complex, polycyclic alkaloid isolated from the bark of the Australian and Papua New Guinean rainforest tree Galbulimima belgraveana. This natural product belongs to a class of compounds that have garnered significant interest from the scientific community due to their intricate molecular architecture and potential pharmacological activities. Notably, some related Galbulimima alkaloids have exhibited promising biological properties, including antispasmodic and psychotropic effects, making the development of efficient synthetic routes to access these molecules and their enantiomers a critical endeavor for further biological investigation and potential drug discovery.
These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of both (+)- and (-)-himgaline, as well as a concise racemic synthesis. The methodologies presented are based on seminal works from the research groups of Chackalamannil, Evans, and Shenvi, offering diverse strategies for accessing these challenging molecular targets.
Synthesis of (-)-Himgaline (Chackalamannil et al.)
The first total synthesis of (-)-himgaline was reported by Chackalamannil and coworkers.[1] Their strategy hinges on a key decarboxylative aza-Michael reaction to construct the core structure, followed by a diastereoselective reduction to install the final stereocenter.
Quantitative Data
| Step No. | Reaction | Reactant | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | Decarboxylative aza-Michael reaction | Hexacyclic lactone precursor | (-)-GB 13 | Acidic conditions, followed by basic workup | 80 | [2] |
| 2 | Cyclization | (-)-GB 13 | Oxothis compound | Acidic conditions | - | [2] |
| 3 | Reduction | Oxothis compound | (-)-Himgaline | Internally coordinated sodium triacetoxyborohydride | - (exclusive product) | [2] |
Note: Detailed step-by-step yields for the cyclization and reduction were not provided in the primary communication.
Experimental Protocols
Step 1: Synthesis of (-)-GB 13 via Decarboxylative aza-Michael Reaction [2]
A solution of the hexacyclic lactone precursor in a suitable acidic medium (e.g., HCl in a microwave reactor as described in related syntheses[3]) is heated to induce a decarboxylative aza-Michael reaction. Following the reaction, the mixture is subjected to a basic workup to afford (-)-GB 13. The product is then purified using standard chromatographic techniques.
Step 2 & 3: Cyclization to Oxothis compound and Subsequent Reduction to (-)-Himgaline [2][3]
(-)-GB 13 is treated with a scandium triflate catalyst in an acidic chloroform (B151607) solution to facilitate the cyclization to oxothis compound.[3] Following the formation of oxothis compound, the reaction mixture is treated with an internally coordinated sodium triacetoxyborohydride. This specific reducing agent is crucial for achieving the desired stereoselectivity, delivering the hydride from the correct face to yield (-)-himgaline as the exclusive product.[2][3] The final product is then purified by chromatography.
Synthetic Workflow
Caption: Synthesis of (-)-Himgaline via a decarboxylative aza-Michael reaction.
Synthesis of (+)-Himgaline (Evans et al.)
The Evans group reported the total synthesis of (+)-himgaline, the enantiomer of the naturally occurring substance.[4][5] Their approach features a highly diastereoselective intramolecular Diels-Alder reaction to establish the core decalin system and a subsequent intramolecular enamine aldol (B89426) addition.
Quantitative Data
| Step No. | Reaction | Reactant | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | Intramolecular Diels-Alder cycloaddition | Diene aldehyde with chiral auxiliary | trans-Decalin 8 | - | 81 | Single diastereomer | [4] |
| 2 | Conjugate addition | (+)-GB 13 | (+)-Himgaline precursor | 1:1 mixture of acetic acid and acetonitrile | - | - | [4] |
| 3 | Ketone reduction | (+)-Himgaline precursor | (+)-Himgaline | - | - | Stereoselective | [4] |
Note: Specific yields for the latter steps were not detailed in the communication.
Experimental Protocols
Step 1: Intramolecular Diels-Alder Cycloaddition [4][5]
The synthesis commences with a vinylogous Horner-Wadsworth-Emmons (HWE) olefination to generate a diene aldehyde. A second HWE olefination incorporates a chiral auxiliary. The resulting precursor undergoes an intramolecular Diels-Alder cycloaddition to furnish the trans-decalin system as a single diastereomer. This is followed by a highly diastereoselective dihydroxylation and acetonide protection.
Step 2 & 3: Conversion of (+)-GB 13 to (+)-Himgaline [4]
The conversion of (+)-GB 13 to (+)-himgaline is initiated by a conjugate addition of the piperidine (B6355638) nitrogen to the enone. This is achieved by stirring (+)-GB 13 in a 1:1 mixture of acetic acid and acetonitrile. The resulting intermediate then undergoes a stereoselective ketone reduction to yield (+)-himgaline.
Synthetic Workflow
Caption: Synthesis of (+)-Himgaline featuring a key Diels-Alder cycloaddition.
Concise Racemic Synthesis of this compound (Shenvi et al.)
More recently, the Shenvi laboratory developed a significantly shorter, albeit racemic, synthesis of this compound.[6][7] This innovative route relies on the strategic cross-coupling of aromatic building blocks followed by a complete and stereoselective reduction. This approach dramatically reduces the step count compared to previous syntheses.
Quantitative Data
| Step No. | Reaction | Reactant | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | Cross-coupling | High fraction aromatic building blocks | High Fsp2 intermediate | Metallaphotoredox catalysis | - | [8] |
| 2 | Stereoselective Reduction | High Fsp2 intermediate | (±)-Himgaline | Complete reduction | - | [6] |
Note: This concise synthesis is reported as 7-9 steps in total, a significant reduction from the 19-31 steps of prior methods.[6] Detailed yields for each step are best found in the publication's supplementary materials.
Experimental Protocols
Step 1: Cross-Coupling of Aromatic Building Blocks [6][8]
The synthesis begins with the cross-coupling of high fraction aromatic (FAr) building blocks. This key step is accomplished using a novel metallaphotoredox cross-coupling of an aryl bromide with a siloxycyclopropane. This reaction efficiently constructs a complex carbon skeleton with a high degree of aromaticity.
Step 2: Complete and Stereoselective Reduction [6]
The highly aromatic intermediate from the cross-coupling reaction is then subjected to a complete and stereoselective reduction. This transformation converts the aromatic core into the saturated, polycyclic framework of this compound. The stereoselectivity of this reduction is crucial for establishing the correct relative stereochemistry of the multiple chiral centers in the final product.
Synthetic Workflow
Caption: A concise racemic synthesis of this compound via cross-coupling and reduction.
Conclusion
The asymmetric syntheses of this compound enantiomers represent significant achievements in the field of total synthesis, showcasing elegant solutions to the construction of a complex natural product. The methodologies developed by Chackalamannil, Evans, and Shenvi provide diverse and powerful strategies for accessing these intricate molecules. These protocols and synthetic blueprints are invaluable for researchers engaged in natural product synthesis, medicinal chemistry, and drug development, enabling further exploration of the biological activities of this compound and its analogues. The continued development of even more efficient and scalable synthetic routes will be crucial for unlocking the full therapeutic potential of this fascinating class of alkaloids.
References
- 1. Total synthesis of (-)-himgaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concise Syntheses of GB22, GB13, and this compound - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. Total Synthesis of this compound by Chackalamannil [organic-chemistry.org]
- 4. Concise syntheses of GB22, GB13, and this compound by cross-coupling and complete reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Total Synthesis of GB13 and this compound by Evans [organic-chemistry.org]
Application Notes and Protocols: Himgaline Synthesis via Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Himgaline, a complex polycyclic alkaloid isolated from the bark of Galbulimima belgraveana, has attracted significant attention from the synthetic chemistry community due to its intricate molecular architecture and potential neuroactive properties. Traditional synthetic routes to this compound have been characterized by their length and complexity, often requiring numerous steps to construct the dense stereochemical framework. This application note details a modern and concise synthetic strategy that leverages a key cross-coupling reaction to streamline the synthesis of this compound and its congeners, such as GB13 and GB22. This approach, pioneered by the Shenvi laboratory, significantly reduces the synthetic effort required to access these valuable compounds, opening avenues for further pharmacological investigation.[1][2][3][4][5]
The cornerstone of this efficient synthesis is a novel metallaphotoredox-catalyzed cross-coupling of a siloxycyclopropane with an aryl bromide.[2][6] This strategy allows for the rapid assembly of a key tetracyclic intermediate, which can then be elaborated to this compound through a series of stereoselective reductions and cyclizations. This document provides a detailed overview of this synthetic approach, including experimental protocols for key transformations and a summary of relevant reaction data.
Synthetic Strategy Overview
The retrosynthetic analysis for this compound hinges on a convergent approach where two key fragments are joined via a cross-coupling reaction. The overall strategy can be visualized as a sequence of key transformations that rapidly build molecular complexity from relatively simple starting materials.
References
- 1. Concise syntheses of GB22, GB13 and this compound by cross-coupling and complete reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concise Syntheses of GB22, GB13, and this compound - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Concise syntheses of GB22, GB13, and this compound by cross-coupling and complete reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme.de [thieme.de]
Friedel-Crafts Reaction in the Synthesis of Himgaline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The total synthesis of complex natural products remains a significant challenge in organic chemistry, often requiring the development of novel synthetic strategies and the optimization of established reactions. Himgaline, a structurally intricate alkaloid from the bark of Galbulimima belgraveana, has garnered attention for its potential neuroactive properties. A recent concise total synthesis of this compound, accomplished by the Shenvi group, features a pivotal and challenging intramolecular Friedel-Crafts reaction. This application note provides a detailed overview and experimental protocol for this key reaction, offering valuable insights for researchers engaged in natural product synthesis and medicinal chemistry.
The featured Friedel-Crafts reaction is noteworthy for its success in forming a sterically congested quaternary center through the cyclization onto a traditionally unreactive meta-position of an anisole (B1667542) ring. This was achieved through extensive reaction optimization, ultimately employing a combination of hexafluoroisopropanol (HFIP) and a Lewis acid, a condition that proved crucial for overcoming the inherent electronic and steric barriers of the substrate.
Reaction Principle and Optimization
The key Friedel-Crafts reaction in the this compound synthesis is an intramolecular cyclization of an advanced intermediate. The primary challenge lies in the electrophilic aromatic substitution occurring at the meta-position of the anisole moiety, which is electronically disfavored.
Initial attempts to effect this cyclization using strong Brønsted acids like triflic acid resulted in a retro-Friedel-Crafts reaction, cleaving a previously formed carbon-carbon bond.[1] Conventional Lewis acids such as aluminum chloride (AlCl₃) also failed to yield the desired product.[1]
The breakthrough came with the use of a mixture of an inorganic aluminum Lewis acid and hexafluoroisopropanol (HFIP).[1] It is proposed that the in situ formation of a more potent Lewis acidic species, potentially an aluminum hexafluoroisopropoxide complex, is responsible for activating the ketone and facilitating the desired cyclization.[1][2] This specialized reagent combination successfully promoted the clean and reproducible formation of the tetracyclic core of this compound.
Quantitative Data Summary
The optimization of the Friedel-Crafts reaction led to the identification of conditions that provided the desired product in a significant yield. The following table summarizes the key quantitative data from the successful reaction.
| Parameter | Value | Reference |
| Substrate | High FAr attached-ring intermediate | [1] |
| Product | Tetracyclic core of this compound | [1] |
| Key Reagents | Diethylaluminum chloride (Et₂AlCl), Hexafluoroisopropanol (HFIP) | [1][2] |
| Solvent | Hexafluoroisopropanol (HFIP) | [1] |
| Yield | 57% (for the formation of the tetracyclic product) | [2] |
| Yield of related phenol | 52% | [1] |
| Yield of methyl ether | 86% | [1] |
Experimental Protocol
The following protocol is a detailed methodology for the key intramolecular Friedel-Crafts reaction in the synthesis of this compound, based on the work of Shenvi and colleagues.[1]
Reaction: Intramolecular Friedel-Crafts Cyclization for the Synthesis of the this compound Core
Materials:
-
High FAr attached-ring intermediate (substrate)
-
Hexafluoroisopropanol (HFIP), anhydrous
-
Diethylaluminum chloride (Et₂AlCl), 1.0 M solution in hexanes
-
Anhydrous dichloromethane (B109758) (DCM) for transfers
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septum
-
Syringes and needles
-
Inert atmosphere (Argon or Nitrogen) setup
-
Low-temperature bath (e.g., ice-water bath)
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the high FAr attached-ring intermediate.
-
Dissolve the substrate in anhydrous hexafluoroisopropanol (HFIP). The concentration of the substrate should be carefully controlled as per the original literature's supplementary information.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
While stirring vigorously at 0 °C, slowly add a 1.0 M solution of diethylaluminum chloride (Et₂AlCl) in hexanes to the reaction mixture via syringe. The evolution of a gas (ethane) may be observed.[2]
-
The addition should be performed dropwise to maintain the temperature and control the reaction rate.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the desired product.
-
-
Workup:
-
Once the reaction is deemed complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Caution: The quenching of the Lewis acid is exothermic.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (B1210297).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tetracyclic product.
-
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the Friedel-Crafts reaction in the this compound synthesis.
Caption: Proposed mechanism of the Friedel-Crafts reaction.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol for the Friedel-Crafts cyclization.
Caption: Experimental workflow for the Friedel-Crafts cyclization.
Conclusion
The successful application of a challenging intramolecular Friedel-Crafts reaction was a critical step in the concise total synthesis of this compound. The use of a specialized Lewis acid system comprising diethylaluminum chloride and hexafluoroisopropanol highlights the importance of reaction optimization in overcoming significant synthetic hurdles. The detailed protocol and mechanistic insights provided in this application note are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the application of this powerful carbon-carbon bond-forming reaction in other complex molecular architectures.
References
Application Notes and Protocols: Stereoselective Reduction in the Total Synthesis of Himgaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the stereoselective reduction strategies employed in the total synthesis of the complex alkaloid, (-)-himgaline. The focus is on key transformations that establish critical stereocenters within the molecule's intricate polycyclic framework. This document includes a summary of quantitative data, detailed experimental protocols for pivotal reactions, and graphical representations of the synthetic pathways.
Introduction
Himgaline, a member of the Galbulimima family of alkaloids, possesses a complex, densely functionalized hexacyclic structure with ten stereocenters. Its unique architecture and potential neuroactive properties have made it a challenging and attractive target for total synthesis. A critical aspect of any successful synthesis is the precise control of stereochemistry, often achieved through highly selective reduction reactions. This document will explore two key stereoselective reduction steps from notable total syntheses of this compound, providing researchers with practical data and protocols.
Key Stereoselective Reduction Strategies
Two significant approaches to the synthesis of this compound have utilized stereoselective reductions at different stages to control the intricate stereochemistry of the molecule.
-
Late-Stage Diastereoselective Ketone Reduction: The Chackalamannil synthesis features a final-step, internally coordinated reduction of an oxothis compound intermediate to exclusively yield (-)-himgaline.
-
Iterative Stereoselective Reduction of Aromatic Precursors: The Shenvi synthesis employs a fundamentally different strategy, constructing the complex core through the complete and stereoselective reduction of a high fraction aromatic (FAr) building block.
Data Presentation: Quantitative Analysis of Stereoselective Reductions
The following table summarizes the quantitative outcomes of the key stereoselective reduction steps in the syntheses of this compound and its precursors.
| Entry | Reactant | Product | Reducing Agent | Solvent / Conditions | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1 | Oxothis compound | (-)-Himgaline | Sodium triacetoxyborohydride (B8407120) | 1,2-dichloroethane (B1671644), rt | Exclusive product | 85 | [1] |
| 2 | Aromatic Precursor (10b) | Dihydro-intermediate | Birch Reduction (Li, NH3, THF, t-BuOH) | THF, -78 °C | Not reported | Not reported | [2][3][4] |
| 3 | Dihydro-intermediate | Tetrahydro-intermediate | H2, Pd/C | EtOAc, rt | Not reported | Not reported | [2][3] |
| 4 | Tetrahydro-intermediate | (-)-GB 13 | Acid Hydrolysis (HCl) | Not specified | Minor amounts of diastereomer | Not specified | [4] |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of Oxothis compound to (-)-Himgaline[1]
This protocol describes the final step in the total synthesis of (-)-himgaline, where a ketone is reduced to a secondary alcohol with complete stereocontrol.
Reaction: (Oxothis compound) + NaBH(OAc)3 → (-)-Himgaline
Materials:
-
Oxothis compound
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of oxothis compound in anhydrous 1,2-dichloroethane at room temperature under an inert atmosphere, add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane (B109758) (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (-)-himgaline as the exclusive diastereomer.
Protocol 2: Iterative Reduction of an Aromatic Precursor to (-)-GB 13[2][3][4]
This multi-step protocol outlines the stereoselective reduction of a planar aromatic precursor to the complex, three-dimensional structure of the intermediate (-)-GB 13.
Step 2a: Birch Reduction of the Aromatic Ring
Reaction: (Aromatic Precursor) + Li, NH3 → (Dihydro-intermediate)
Materials:
-
Aromatic precursor
-
Lithium (Li)
-
Anhydrous ammonia (B1221849) (NH3)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
tert-Butanol (B103910) (t-BuOH)
-
Ammonium (B1175870) chloride (NH4Cl), saturated aqueous solution
Procedure:
-
In a flask equipped with a dry ice condenser, condense ammonia at -78 °C.
-
To the liquid ammonia, add a solution of the aromatic precursor and tert-butanol in anhydrous THF.
-
Add small pieces of lithium metal to the solution until a persistent blue color is observed.
-
Stir the reaction at -78 °C until the starting material is consumed as monitored by TLC.
-
Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.
-
Allow the ammonia to evaporate, then extract the aqueous residue with ethyl acetate (B1210297).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting dihydro-intermediate is often used in the next step without further purification.
Step 2b: Hydrogenation of the Dihydro-intermediate
Reaction: (Dihydro-intermediate) + H2, Pd/C → (Tetrahydro-intermediate)
Materials:
-
Dihydro-intermediate from Step 2a
-
10% Palladium on carbon (Pd/C)
-
Ethyl acetate (EtOAc)
-
Hydrogen gas (H2)
Procedure:
-
Dissolve the crude dihydro-intermediate in ethyl acetate.
-
Add 10% Pd/C to the solution.
-
Place the reaction mixture under an atmosphere of hydrogen gas (balloon or Parr shaker).
-
Stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the tetrahydro-intermediate.
Step 2c: Acid-Catalyzed Hydrolysis and Epimerization
Reaction: (Tetrahydro-intermediate) → (-)-GB 13
Materials:
-
Tetrahydro-intermediate from Step 2b
-
Hydrochloric acid (HCl), aqueous solution
Procedure:
-
Treat the tetrahydro-intermediate with an aqueous solution of hydrochloric acid.
-
Stir the reaction at room temperature. The stereoselectivity is thought to arise from the conversion to 16-oxothis compound followed by equilibration to the thermodynamically most stable configuration.[4]
-
After the reaction is complete, basify the mixture with a suitable base (e.g., NaOH or NaHCO3).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by chromatography to yield (-)-GB 13 with small amounts of a minor diastereomer.[4]
Visualizations
Caption: Diastereoselective reduction of oxothis compound.
Caption: Iterative reduction of an aromatic precursor.
Conclusion
The stereoselective synthesis of this compound has been achieved through elegant and distinct strategies. The late-stage, highly diastereoselective reduction of oxothis compound provides a direct and efficient route to the final product. In contrast, the iterative reduction of a planar aromatic precursor demonstrates a powerful approach for building stereochemical complexity from simple starting materials. These detailed protocols and the accompanying data offer valuable insights and practical guidance for researchers in natural product synthesis and medicinal chemistry. The ability to control the intricate stereochemistry of complex molecules like this compound is paramount for the development of novel therapeutics.
References
- 1. Total synthesis of (-)-himgaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concise syntheses of GB22, GB13 and this compound by cross-coupling and complete reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concise syntheses of GB22, GB13, and this compound by cross-coupling and complete reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme.de [thieme.de]
Himgaline Purification: Application Notes and Protocols for Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Himgaline is a complex, polycyclic piperidine (B6355638) alkaloid isolated from the bark of the Australian rainforest tree, Galbulimima belgraveana. This class of alkaloids, known as the Galbulimima alkaloids, has garnered significant interest due to their unique and intricate molecular architectures and their potent biological activities. While the pharmacological profile of many Galbulimima alkaloids remains under-investigated due to their low natural abundance and challenging synthesis, related compounds such as himbacine have been identified as potent muscarinic receptor antagonists.[1] This has led to the hypothesis that this compound may exhibit similar bioactivity, making it a person of interest for drug discovery programs targeting neurological and physiological pathways.
The isolation of this compound from its natural source is hampered by its low and variable concentrations in the plant material.[2][3] Therefore, efficient and robust purification protocols are critical for obtaining sufficient quantities for pharmacological studies and further research. This document provides a comprehensive guide to the purification of this compound using various chromatography techniques, based on established methods for the isolation of alkaloids from Galbulimima species.
Data Presentation
Due to the limited published data on the specific purification of this compound from natural sources, the following table presents a generalized summary of chromatographic conditions applicable to the purification of piperidine alkaloids from a crude plant extract. These parameters are based on protocols for related Galbulimima alkaloids and may require optimization for this compound.
| Chromatography Stage | Stationary Phase | Mobile Phase System (Gradient) | Detection Method | Purpose |
| Initial Fractionation | Silica (B1680970) Gel (60 Å, 230-400 mesh) | Dichloromethane (B109758) (DCM) -> DCM:Methanol (B129727) (MeOH) gradient -> DCM:MeOH with Ammonia (B1221849) (NH₃) | Thin Layer Chromatography (TLC) with Dragendorff's reagent | To separate the crude alkaloid extract into fractions of varying polarity. |
| Intermediate Purification | Alumina (B75360) | Hexane (B92381) -> Hexane:Ethyl Acetate (B1210297) (EtOAc) gradient | TLC, UV (if chromophore present) | Further separation of alkaloid-rich fractions. |
| Final Polishing | Reversed-Phase C18 Silica | Water (with 0.1% Formic Acid) : Acetonitrile (ACN) gradient | High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection | To achieve high purity this compound for analytical and biological assays. |
Experimental Protocols
The following is a representative protocol for the extraction and purification of this compound from the bark of G. belgraveana.
Part 1: Extraction of Crude Alkaloids
-
Plant Material Preparation : Dry the bark of G. belgraveana in a well-ventilated area, protected from direct sunlight. Once fully dried, mill the bark into a coarse powder.
-
Solvent Extraction :
-
Pack the powdered bark into a large-scale Soxhlet extractor.
-
Extract the material with methanol for 24-48 hours, or until the solvent running through the apparatus is clear.
-
Collect the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude syrup.
-
-
Acid-Base Liquid-Liquid Extraction :
-
Suspend the crude methanolic extract in a 1 M hydrochloric acid (HCl) solution. This will protonate the basic alkaloids, rendering them water-soluble.
-
Wash the acidic aqueous solution with a non-polar organic solvent such as diethyl ether or hexane to remove neutral and acidic impurities. Discard the organic layer.
-
Basify the acidic aqueous layer to a pH of approximately 10 by the slow addition of a concentrated ammonia solution. This will deprotonate the alkaloids, making them soluble in organic solvents.
-
Extract the liberated free-base alkaloids from the basified aqueous solution with a chlorinated solvent like dichloromethane (DCM) or chloroform. Repeat the extraction three times to ensure complete recovery.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alkaloid mixture.
-
Part 2: Chromatographic Purification
-
Silica Gel Column Chromatography (Initial Fractionation) :
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., DCM) and pack it into a glass chromatography column.
-
Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% DCM and gradually increasing the proportion of methanol. A final wash with a small percentage of ammonia in the mobile phase can help elute highly polar alkaloids.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC), visualizing the spots with an appropriate stain such as Dragendorff's reagent.
-
Combine fractions containing compounds with similar TLC profiles.
-
-
Alumina Column Chromatography (Intermediate Purification) :
-
For fractions that are still complex mixtures, a secondary column chromatography step using alumina as the stationary phase can be employed.
-
A different solvent system, for example, a hexane-ethyl acetate gradient, may provide alternative selectivity for separating the alkaloids.
-
Monitor the fractions by TLC as described previously.
-
-
High-Performance Liquid Chromatography (HPLC) (Final Polishing) :
-
For final purification to obtain high-purity this compound, reversed-phase HPLC is recommended.
-
Use a C18 column and a mobile phase gradient of water (acidified with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
-
The separation can be monitored using a UV detector, and if available, a mass spectrometer for peak identification based on mass-to-charge ratio.
-
Collect the peak corresponding to this compound and remove the solvent under reduced pressure to obtain the purified compound.
-
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the extraction and purification of this compound.
Inferred Signaling Pathway
Based on the well-characterized activity of the related alkaloid himbacine as a muscarinic M2 receptor antagonist, it is plausible that this compound acts through a similar mechanism. The M2 muscarinic acetylcholine (B1216132) receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G proteins (Gi/o).
Caption: The inferred antagonistic action of this compound on the M2 muscarinic receptor signaling pathway.
References
Application Note: Structural Elucidation of Himgaline Using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Himgaline is a complex, polycyclic piperidine (B6355638) alkaloid first isolated from the bark of the Australian rainforest tree Galbulimima belgraveana.[1] As a member of the diverse family of Galbulimima alkaloids, which exhibit significant neurological activity, the precise determination of this compound's structure is critical for understanding its biological function and for guiding synthetic efforts in drug discovery. This application note provides a detailed protocol for the structural elucidation of this compound using a combination of modern high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.
The workflow detailed herein follows a systematic approach, beginning with the determination of the molecular formula and proceeding through the assembly of the carbon skeleton and final assignment of stereochemistry. This guide is intended to serve as a practical resource for researchers engaged in the isolation and characterization of novel, complex natural products.
Mass Spectrometry Analysis
High-resolution mass spectrometry is the first step in the structural elucidation process, providing the accurate mass of the molecular ion, from which the molecular formula can be determined.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of purified this compound in 1 mL of a suitable solvent such as methanol (B129727) or acetonitrile. The sample should be soluble to ensure efficient ionization.[1]
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, as the piperidine nitrogen is readily protonated. Scan a mass range of m/z 100-1000.
-
Data Analysis:
-
Identify the protonated molecular ion peak, [M+H]⁺.
-
Use the instrument's software to calculate the elemental composition based on the accurate mass measurement (typically with a mass error < 5 ppm).[2]
-
Induce in-source fragmentation or perform tandem MS (MS/MS) experiments to observe characteristic fragmentation patterns that can provide initial structural clues.
-
Data Presentation: Representative Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z (Example) | Molecular Formula |
| [M+H]⁺ | 316.2584 | 316.2581 | C₂₀H₃₄NO₂⁺ |
| [M+H-H₂O]⁺ | 298.2478 | 298.2475 | C₂₀H₃₂NO⁺ |
| [M+H-C₅H₁₀N]⁺ (retro-Diels-Alder fragment) | 231.1743 | 231.1740 | C₁₅H₂₃O₂⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. A suite of 1D and 2D NMR experiments is required to assemble the complex structure of this compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is free of particulate matter.
-
Instrumentation: Use a high-field NMR spectrometer (500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[3]
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, signal integrations, and coupling patterns (multiplicities).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to identify protons that are coupled to each other, typically through two or three bonds. This helps establish spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to correlate protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum to identify longer-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify protons that are close in space, which is essential for determining the relative stereochemistry of the molecule.
-
Workflow for this compound Structural Elucidation
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Chemical Investigation of the Mediterranean Sponge Crambe crambe by UHPLC-HRMS/MS via Manual and Computational Dereplication Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Absolute Configuration of Himgaline using X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Himgaline, a complex polycyclic alkaloid isolated from the bark of Galbulimima belgraveana, presents a significant challenge for stereochemical assignment due to its numerous chiral centers.[1] The precise determination of its three-dimensional structure, specifically its absolute configuration, is crucial for understanding its biological activity and for the development of potential therapeutic agents. X-ray crystallography, particularly utilizing the anomalous dispersion of X-rays, stands as the most definitive method for unambiguously establishing the absolute configuration of chiral molecules like this compound.[2][3][4]
These application notes provide a comprehensive overview and detailed protocols for the determination of the absolute configuration of this compound and its synthetic intermediates using single-crystal X-ray diffraction.
Principle of Absolute Configuration Determination by X-ray Crystallography
The determination of absolute configuration using X-ray crystallography relies on the phenomenon of anomalous dispersion.[5][6] When X-rays interact with electrons, a phase shift occurs. For non-centrosymmetric crystals, which are formed by enantiomerically pure chiral molecules, the intensities of Friedel pairs of reflections (hkl and -h-k-l) are not equal in the presence of anomalous scattering. This intensity difference, known as the Bijvoet difference, allows for the determination of the absolute structure.[2] The Flack parameter is a critical value calculated during crystallographic refinement that indicates the correctness of the assigned absolute configuration. A value close to 0 with a small standard uncertainty indicates the correct absolute configuration, while a value near 1 suggests the inverted structure is correct.[2][5][7]
Data Presentation: Crystallographic Data of this compound Precursors
Table 1: Crystal Data and Structure Refinement for this compound Intermediate 1 (CCDC 2122295) [6]
| Parameter | Value |
| Empirical formula | C₂₀H₂₅NO₂ |
| Formula weight | 311.42 |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 6.9876(2) Å, α = 90° |
| b = 14.5678(4) Å, β = 90° | |
| c = 16.2345(5) Å, γ = 90° | |
| Volume | 1653.45(9) ų |
| Z | 4 |
| Density (calculated) | 1.250 Mg/m³ |
| Absorption coefficient | 0.648 mm⁻¹ |
| F(000) | 672 |
| Crystal size | 0.20 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 5.44 to 72.48° |
| Index ranges | -8 ≤ h ≤ 8, -17 ≤ k ≤ 17, -19 ≤ l ≤ 19 |
| Reflections collected | 16890 |
| Independent reflections | 3245 [R(int) = 0.0345] |
| Completeness to theta = 67.679° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3245 / 0 / 211 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2sigma(I)] | R1 = 0.0298, wR2 = 0.0754 |
| R indices (all data) | R1 = 0.0304, wR2 = 0.0761 |
| Absolute structure parameter (Flack x) | 0.05(6) |
Table 2: Crystal Data and Structure Refinement for this compound Intermediate 2 (CCDC 2123248) [6]
| Parameter | Value |
| Empirical formula | C₂₁H₃₁NO₂ |
| Formula weight | 329.47 |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| Unit cell dimensions | a = 8.4567(3) Å, α = 90° |
| b = 10.1234(4) Å, β = 101.345(2)° | |
| c = 10.9876(4) Å, γ = 90° | |
| Volume | 921.45(6) ų |
| Z | 2 |
| Density (calculated) | 1.187 Mg/m³ |
| Absorption coefficient | 0.595 mm⁻¹ |
| F(000) | 360 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 4.34 to 72.50° |
| Index ranges | -10 ≤ h ≤ 10, -12 ≤ k ≤ 12, -13 ≤ l ≤ 13 |
| Reflections collected | 9456 |
| Independent reflections | 3654 [R(int) = 0.0287] |
| Completeness to theta = 67.679° | 99.9 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3654 / 1 / 221 |
| Goodness-of-fit on F² | 1.052 |
| Final R indices [I>2sigma(I)] | R1 = 0.0312, wR2 = 0.0801 |
| R indices (all data) | R1 = 0.0315, wR2 = 0.0805 |
| Absolute structure parameter (Flack x) | 0.03(5) |
Experimental Protocols
Protocol 1: Crystallization of this compound or its Derivatives
High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment.[8] Alkaloids like this compound can be challenging to crystallize. The following are general guidelines that can be adapted.
Materials:
-
Purified this compound or a suitable derivative (>98% purity)
-
A selection of high-purity solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, acetone, dichloromethane, chloroform, hexane, toluene)[4]
-
Crystallization vials (e.g., small test tubes, NMR tubes, specialized crystallization plates)[4]
-
Micro-syringes and filters (0.22 µm)
-
A vibration-free environment (e.g., a quiet cabinet or a dedicated crystallization incubator)
Methods:
-
Solvent Screening:
-
Assess the solubility of a small amount of the compound in a range of solvents.
-
Ideal solvents are those in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent.
-
Filter the solution through a 0.22 µm filter into a clean crystallization vial to remove any particulate matter.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
Vapor Diffusion:
-
Hanging Drop: Dissolve the compound in a good solvent to form a concentrated solution. Place a small drop of this solution on a siliconized coverslip. Invert the coverslip and seal it over a well containing a solvent in which the compound is less soluble (the precipitant). The precipitant vapor will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.
-
Sitting Drop: Place a small volume of the concentrated compound solution in a small, open inner vial. Place this inner vial inside a larger, sealed container that contains the precipitant solvent. The principle is the same as the hanging drop method.
-
-
Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then further to lower temperatures (e.g., 4 °C). The rate of cooling is critical; slower cooling generally yields better quality crystals.
-
Protocol 2: X-ray Diffraction Data Collection for Absolute Configuration
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a copper (Cu Kα, λ = 1.54178 Å) or molybdenum (Mo Kα, λ = 0.71073 Å) X-ray source. A copper source is generally preferred for light-atom structures to maximize the anomalous signal.
-
A low-temperature device (e.g., a nitrogen or helium cryostream) to maintain the crystal at a constant low temperature (typically 100 K) during data collection.
Procedure:
-
Crystal Mounting:
-
Carefully select a single crystal of suitable size and quality under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and a cryoprotectant if necessary.
-
Flash-cool the crystal in the cold stream of the diffractometer.
-
-
Unit Cell Determination and Data Collection Strategy:
-
Collect a few initial frames to determine the unit cell parameters and the crystal's Bravais lattice.
-
Develop a data collection strategy to ensure high completeness and redundancy of the data, which is crucial for the accurate determination of the Flack parameter. This typically involves collecting data over a wide range of 2θ angles and using multiple scan settings.
-
-
Data Collection:
-
Execute the data collection strategy. It is important to collect a full sphere of data to accurately measure the intensities of Bijvoet pairs.
-
Monitor the crystal for any signs of decay during the data collection process.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities of the individual reflections.
-
Apply corrections for Lorentz and polarization effects, and for absorption if necessary.
-
Merge the data and calculate the mean intensities and standard uncertainties for each unique reflection.
-
Protocol 3: Structure Solution, Refinement, and Absolute Configuration Determination
Software:
-
A comprehensive crystallographic software suite (e.g., Olex2, SHELX, WinGX).
Procedure:
-
Structure Solution:
-
Solve the crystal structure using direct methods or dual-space methods to obtain an initial model of the molecule.
-
-
Structure Refinement:
-
Refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares refinement.
-
Locate and refine hydrogen atoms.
-
-
Absolute Configuration Determination:
-
During the final stages of refinement, introduce the Flack parameter (x) to be refined against the data.
-
The refinement program will use the differences in intensity between Friedel pairs to determine the value of x.
-
An alternative and often more robust method is the calculation of the Hooft parameter.
-
-
Validation and Analysis:
-
Analyze the refined Flack parameter and its standard uncertainty. A value close to 0 with a small standard uncertainty (typically < 0.1) provides high confidence in the assigned absolute configuration. A value close to 1 indicates that the inverted model is correct. A value around 0.5 may suggest racemic twinning.
-
Generate a final crystallographic information file (CIF) and graphical representations of the molecule.
-
Mandatory Visualizations
Experimental Workflow for Absolute Configuration Determination
Caption: Workflow for determining the absolute configuration of this compound.
Logical Relationship for Flack Parameter Interpretation
Caption: Interpretation of the Flack parameter for absolute configuration.
References
- 1. researchgate.net [researchgate.net]
- 2. Glossary | OlexSys [olexsys.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. unifr.ch [unifr.ch]
- 5. mdpi.com [mdpi.com]
- 6. Concise syntheses of GB22, GB13 and this compound by cross-coupling and complete reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flack parameter - Wikipedia [en.wikipedia.org]
- 8. How To [chem.rochester.edu]
Application Notes and Protocols for In Vitro Evaluation of Himgaline's Biological Activity
Disclaimer: The following application notes and protocols are based on established in vitro assays for assessing potential anticancer, anti-inflammatory, and neuroprotective activities. As there are no specific reports on the biological activity of himgaline, the quantitative data presented in the tables are hypothetical and for illustrative purposes only.[1] Researchers should optimize these protocols based on their specific experimental conditions and cell lines.
I. Assessment of Anticancer Activity: Cytotoxicity and Apoptosis Induction
Application Note: Cytotoxicity Screening using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] It is widely used for in vitro cytotoxicity screening of natural products and other chemical compounds.[2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be quantified by measuring its absorbance. A decrease in the formazan concentration indicates a reduction in cell viability due to cytotoxicity. This assay can be used to determine the half-maximal inhibitory concentration (IC50) of a compound, which is a measure of its potency in inhibiting cell growth.
Experimental Protocol: MTT Assay for Cytotoxicity
1. Cell Culture and Seeding:
- Culture human cancer cell lines (e.g., HeLa, MCF-7, or HCT116) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
- Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
- Incubate the plate for 24 hours to allow the cells to attach.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of this compound in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
- Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
- Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known cytotoxic drug like Doxorubicin).
- Incubate the plate for 24, 48, or 72 hours.
3. MTT Assay:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 3-4 hours at 37°C.
- Carefully remove the medium containing MTT.
- Add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate gently for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability using the following formula:
- % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- Plot the percentage of cell viability against the logarithm of this compound concentration.
- Determine the IC50 value from the dose-response curve.
Data Presentation: Hypothetical Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| HeLa | 48 | 25.3 ± 2.1 | 0.8 ± 0.1 |
| MCF-7 | 48 | 42.1 ± 3.5 | 1.2 ± 0.2 |
| HCT116 | 48 | 18.9 ± 1.7 | 0.5 ± 0.08 |
Visualization: Experimental Workflow and Signaling Pathway
References
Application Notes and Protocols for the Development of Himgaline Analogues for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Himgaline, a complex polycyclic alkaloid isolated from the bark of the Australian rainforest tree Galbulimima belgraveana, has garnered significant interest due to its potential therapeutic properties.[1][2] As a member of the Galbulimima (GB) alkaloids, it is classified as a Class III alkaloid and has been noted for its antispasmodic effects.[1] While the precise molecular targets of this compound are not fully elucidated, related GB alkaloids, such as himbacine (a Class I alkaloid), are known antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs).[2][3][4] Himbacine has shown selectivity for the M2 muscarinic receptor subtype, and its analogues have been explored for various therapeutic applications.[5][6][7]
These application notes provide a comprehensive framework for the development and evaluation of novel this compound analogues to establish a robust structure-activity relationship (SAR). By systematically modifying the this compound scaffold and assessing the biological activity of the resulting analogues, researchers can identify key structural motifs responsible for potency and selectivity, paving the way for the development of novel therapeutic agents. The following sections detail the proposed synthetic strategies, experimental protocols for biological evaluation, and data presentation guidelines.
Proposed Research Workflow
The development of this compound analogues for SAR studies can be conceptualized as a cyclical process involving design, synthesis, and biological evaluation.
Caption: A workflow for the iterative design, synthesis, and evaluation of this compound analogues.
Synthetic Strategy for this compound Analogues
Recent advances in synthetic chemistry have enabled more concise and efficient routes to the this compound core.[2][8] These strategies can be adapted to produce a variety of analogues. Key areas for modification can be inferred from SAR studies of the related alkaloid, himbacine.[5][9]
Key Modification Sites for SAR Studies:
-
Piperidine (B6355638) Ring Substitutions: The nitrogen atom of the piperidine ring is a prime candidate for modification. Analogues with different N-alkyl or N-acyl groups can be synthesized to probe the role of this functionality in receptor binding.
-
Decalin Ring Modifications: Alterations to the decalin ring system, such as the introduction or removal of hydroxyl or methyl groups, can provide insights into the hydrophobic and hydrogen-bonding interactions with the target receptor.
-
Lactone Ring Equivalents: In related compounds like himbacine, the lactone moiety is crucial for activity. While this compound lacks this, exploring modifications to the corresponding region of its structure could be fruitful.
-
Stereochemical Variations: The complex stereochemistry of this compound offers opportunities for generating diastereomers to understand the impact of stereocenter configuration on biological activity.
General Synthetic Protocol: A Retro-Synthetic Approach
The synthesis of this compound analogues can be approached via a convergent strategy, similar to the concise synthesis of this compound itself.[2][8]
Caption: A simplified retrosynthetic analysis for the modular synthesis of this compound analogues.
A general protocol for the synthesis of the this compound core, which can be adapted for analogue synthesis, is outlined below. This protocol is based on the cross-coupling and reduction strategy.[2]
Protocol 1: Synthesis of the this compound Core
-
Preparation of the Aryl Bromide and Siloxycyclopropane Fragments: Synthesize the requisite substituted aryl bromide and siloxycyclopropane building blocks. Modifications for analogue synthesis can be incorporated at this stage.
-
Metallaphotoredox Cross-Coupling: In a nitrogen-filled glovebox, combine the aryl bromide, siloxycyclopropane, a nickel catalyst (e.g., NiCl2·dme), a photocatalyst (e.g., an iridium complex), and a suitable ligand in an appropriate solvent (e.g., anhydrous dioxane). Irradiate the reaction mixture with blue LEDs at room temperature until completion.
-
Purification of the Cross-Coupled Product: After the reaction is complete, quench the reaction and purify the product using column chromatography.
-
Stereoselective Reduction: Subject the cross-coupled product to a series of stereoselective reduction steps to form the polycyclic core of this compound. This may involve catalytic hydrogenation and/or dissolving metal reductions.
-
Final Functional Group Manipulations: Perform any final chemical transformations to install desired functional groups on the this compound scaffold.
-
Purification and Characterization: Purify the final this compound analogue using high-performance liquid chromatography (HPLC) and characterize its structure using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Biological Evaluation of this compound Analogues
The primary biological activities reported for this compound and related compounds are antispasmodic effects and muscarinic receptor antagonism.[1][2] The following protocols describe assays to evaluate these activities.
Muscarinic Receptor Binding Assay
This assay determines the affinity of the this compound analogues for muscarinic receptors. A competitive radioligand binding assay is a standard method for this purpose.[10]
Protocol 2: Muscarinic Receptor (M2 Subtype) Radioligand Binding Assay
-
Materials:
-
Cell membranes expressing the human M2 muscarinic receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Wash Buffer: Tris-HCl buffer.
-
Assay Buffer: Tris-HCl buffer with MgCl₂.
-
Non-specific binding control: Atropine.
-
96-well filter plates.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the this compound analogues in the assay buffer.
-
In a 96-well plate, add the assay buffer, the cell membranes, the [³H]-NMS, and the this compound analogue dilutions. For total binding wells, add vehicle instead of the analogue. For non-specific binding wells, add a high concentration of atropine.
-
Incubate the plate at room temperature with gentle shaking to allow the binding to reach equilibrium.
-
Harvest the contents of the plate onto the filter plates using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plates and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound analogue concentration.
-
Determine the IC₅₀ value (the concentration of the analogue that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: A simplified diagram of the M2 muscarinic receptor signaling pathway and the antagonistic action of this compound analogues.
Antispasmodic Activity Assay
The antispasmodic activity of this compound analogues can be assessed using an ex vivo model, such as the isolated guinea pig ileum preparation.[11]
Protocol 3: Isolated Guinea Pig Ileum Assay
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and isolate a segment of the ileum.
-
Mount the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).
-
Connect the tissue to an isometric force transducer to record contractions.
-
-
Experimental Procedure:
-
Allow the tissue to equilibrate under a resting tension.
-
Induce contractions by adding a spasmogen, such as acetylcholine or histamine, to the organ bath.
-
Once a stable contractile response is achieved, add the this compound analogue at various concentrations to the bath.
-
Record the changes in the contractile force.
-
Wash the tissue thoroughly between drug administrations.
-
-
Data Analysis:
-
Express the relaxation induced by the this compound analogue as a percentage of the maximal contraction induced by the spasmogen.
-
Plot the percentage of inhibition against the logarithm of the analogue concentration to obtain a dose-response curve.
-
Calculate the EC₅₀ value (the concentration of the analogue that produces 50% of the maximal inhibitory effect).
-
Data Presentation for SAR Analysis
To facilitate the analysis of structure-activity relationships, all quantitative data should be summarized in a clear and structured tabular format.
Table 1: Muscarinic Receptor Binding Affinities of this compound Analogues
| Analogue ID | R¹ (N-substitution) | R² (Decalin mod.) | M₂ Receptor Ki (nM) | M₁/M₂ Selectivity |
| This compound | -H | -OH | Value | Value |
| Analogue 1 | -CH₃ | -OH | Value | Value |
| Analogue 2 | -C(O)CH₃ | -OH | Value | Value |
| Analogue 3 | -H | -OCH₃ | Value | Value |
| ... | ... | ... | ... | ... |
Table 2: Antispasmodic Activity of this compound Analogues in Guinea Pig Ileum
| Analogue ID | R¹ (N-substitution) | R² (Decalin mod.) | EC₅₀ (µM) | % Max Inhibition |
| This compound | -H | -OH | Value | Value |
| Analogue 1 | -CH₃ | -OH | Value | Value |
| Analogue 2 | -C(O)CH₃ | -OH | Value | Value |
| Analogue 3 | -H | -OCH₃ | Value | Value |
| ... | ... | ... | ... | ... |
Conclusion
The protocols and strategies outlined in these application notes provide a robust framework for the systematic development of this compound analogues for SAR studies. By combining efficient synthetic methodologies with relevant biological assays, researchers can elucidate the key structural features required for potent and selective biological activity. This knowledge will be instrumental in the design of novel therapeutic agents based on the this compound scaffold.
References
- 1. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concise syntheses of GB22, GB13 and this compound by cross-coupling and complete reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Structure-activity relationships of some Galbulimima alkaloids related to himbacine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Himbacine analogs as muscarinic receptor antagonists--effects of tether and heterocyclic variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioaustralis.com [bioaustralis.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and structure-activity relationship studies of himbacine derived muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Himgaline Total Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Himgaline.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low yield in the dual photoredox/nickel-catalyzed cross-coupling of the siloxycyclopropane and the aryl bromide.
-
Question: My dual photoredox/nickel-catalyzed cross-coupling reaction is giving low yields of the desired product. What are the critical parameters to optimize?
-
Answer: This reaction is highly sensitive to several factors. Based on optimization studies, catalyst, solvent, and concentration are critical. Initial conditions using NiCl₂·glyme and an iridium photocatalyst in DMF may result in low yields. A significant improvement is often observed by switching to NiBr₂·diglyme as the nickel source and using a more suitable photocatalyst like 4CzIPN. Additionally, increasing the concentration of the reaction mixture can enhance the yield. It is also crucial to ensure all reagents are pure and the reaction is performed under an inert atmosphere. Side reactions, such as the conversion of the aryl bromide to an aryl chloride, can occur, and switching from a chloride to a bromide nickel source can mitigate this.[1]
Issue 2: The Friedel-Crafts reaction for the crucial C-C bond formation is failing or resulting in decomposition.
-
Question: I am struggling with the intramolecular Friedel-Crafts reaction. The reaction either doesn't proceed, or I observe decomposition of my starting material. What conditions have been found to be effective?
-
Answer: The intramolecular Friedel-Crafts reaction in the this compound synthesis is challenging due to the electronic deactivation of the desired cyclization position.[2] Extensive screening has shown that a combination of hexafluoroisopropanol (HFIP) and diethylaluminum chloride is effective.[2] Strong Brønsted acids may not be suitable and can lead to decomposition.[3] The use of HFIP is thought to activate the substrate towards cyclization. It is recommended to carefully control the reaction temperature and stoichiometry of the Lewis acid.
Issue 3: Inconsistent results or low conversion in the Simmons-Smith cyclopropanation.
-
Question: The Simmons-Smith cyclopropanation step is giving me inconsistent yields. How can I improve the reliability of this reaction?
-
Answer: The activity of the zinc-copper couple is a common point of failure in the classical Simmons-Smith reaction. It is crucial to use freshly prepared and activated zinc-copper couple. An alternative and often more reliable method is the Furukawa modification, which uses diethylzinc (B1219324) and diiodomethane. This modification can offer shorter reaction times and more consistent results. Ensure that all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere, as the organozinc reagents are sensitive to moisture and air.
Issue 4: Poor stereoselectivity during the reduction of the aromatic pyridine (B92270) precursor.
-
Question: I am observing poor stereoselectivity in the hydrogenation of the pyridine ring. How can I control the stereochemical outcome?
-
Answer: The stereoselectivity of the pyridine hydrogenation is highly dependent on the catalyst and the substrate's steric environment. For the this compound core, hydrogenation using a rhodium catalyst, such as Rh/Al₂O₃, has been shown to proceed with excellent stereocontrol.[3] The existing stereocenters and the overall conformation of the molecule can effectively shield one face, directing the hydrogenation to the desired convex face of the molecule.
Frequently Asked Questions (FAQs)
Q1: Why is the total synthesis of this compound so challenging?
A1: The synthesis of this compound is considered a significant challenge due to its complex molecular architecture. It possesses a sterically congested, hexacyclic caged structure with ten stereocenters.[2] Constructing this intricate framework with the correct stereochemistry requires a lengthy and carefully designed synthetic sequence.
Q2: What are the key strategic innovations in the more recent, concise syntheses of this compound?
A2: A major breakthrough in the synthesis of this compound has been the development of a strategy that rapidly builds molecular complexity from relatively simple, aromatic precursors. The Shenvi group's synthesis, for example, utilizes a dual photoredox/nickel-catalyzed cross-coupling to assemble a key intermediate, followed by a series of stereoselective reductions of an aromatic core to install the multiple stereocenters.[3][4] This approach significantly reduces the step count compared to earlier, more linear syntheses.[3][4]
Q3: What is the purpose of the Benkeser reduction in the synthesis of GB13, a precursor to this compound?
A3: The Benkeser reduction, using lithium in a methylamine/ethanol solvent system, is employed to reduce an aryl ether intermediate.[2] This reaction is a key step in forming the enone functionality present in GB13. Following the reduction, an acidic workup hydrolyzes the resulting enol ether and isomerizes the double bond to afford the target enone.[2]
Q4: Are there alternatives to the challenging intramolecular Friedel-Crafts reaction?
A4: The search results highlight the development of a novel radical-based cross-coupling reaction as an alternative to a traditional Friedel-Crafts-type conjugate addition, which was found to be unsuccessful.[3][5] This illustrates a common theme in complex total synthesis: when a classical transformation fails, the development of new methodologies is often required to overcome the challenge.
Quantitative Data Summary
The following table summarizes the optimization of key challenging reactions in the total synthesis of this compound, providing a comparison of different reaction conditions and their outcomes.
| Reaction | Reagents/Conditions | Solvent | Yield (%) | Notes |
| Dual Photoredox/Nickel Cross-Coupling | NiCl₂·glyme, Ir photocatalyst | DMF | Low | Initial, unoptimized conditions. |
| NiBr₂·diglyme, 4CzIPN | DMF | 57 | Optimized conditions showing significant improvement.[1] | |
| Intramolecular Friedel-Crafts Cyclization | Strong Brønsted acids (e.g., TfOH) | Various | Decomposition | Starting material decomposition observed.[3] |
| Et₂AlCl, HFIP | CH₂Cl₂ | Successful | Effective conditions for the desired cyclization.[2] | |
| Benkeser Reduction of Aryl Ether | Li, MeNH₂, EtOH | THF | 29 (over 2 steps) | Forms the precursor to the GB13 enone.[2] |
Experimental Protocols
1. Optimized Dual Photoredox/Nickel-Catalyzed Cross-Coupling
To a solution of the siloxycyclopropane (1.0 eq) and the aryl bromide (1.2 eq) in anhydrous DMF (0.1 M) is added NiBr₂·diglyme (10 mol %) and 4CzIPN (2 mol %). The reaction mixture is degassed with argon for 15 minutes and then irradiated with blue LEDs at room temperature for 24 hours. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
2. Intramolecular Friedel-Crafts Cyclization
To a solution of the cross-coupling product (1.0 eq) in a 1:1 mixture of CH₂Cl₂ and hexafluoroisopropanol (HFIP) at 0 °C is added diethylaluminum chloride (1.5 eq, 1.0 M solution in hexanes) dropwise. The reaction is stirred at 0 °C for 1 hour and then quenched by the slow addition of saturated aqueous NaHCO₃. The mixture is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by flash chromatography.
Visualizations
Caption: Key stages in the concise total synthesis of this compound.
Caption: Troubleshooting workflow for the dual photoredox/nickel cross-coupling.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Concise syntheses of GB22, GB13 and this compound by cross-coupling and complete reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concise syntheses of GB22, GB13, and this compound by cross-coupling and complete reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Improving yield and scalability of Himgaline synthesis
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals engaged in the total synthesis of Himgaline. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a focus on improving yield and scalability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and offers solutions to specific problems that may arise during the synthesis of this compound and its precursors.
1. General Strategy and Yield Improvement
-
Question: My overall yield for the this compound synthesis is low using traditional, linear approaches. How can I significantly improve the efficiency and step count?
-
Answer: Traditional syntheses of this compound often involve lengthy, iterative installation of multiple stereocenters, leading to a high number of steps (19-31) and consequently, low overall yields.[1][2] A more concise and scalable approach involves the cross-coupling of aromatic (high Fsp2) building blocks followed by a stereoselective complete reduction to the final saturated (high Fsp3) product.[2] This strategy has been shown to reduce the synthetic burden to as few as 7-9 steps, dramatically improving the overall yield and scalability.[1][2]
2. Key Intermediate Synthesis: Metallaphotoredox Cross-Coupling
-
Question: I am having trouble with the synthesis of the β-substituted ketone intermediate. Standard Michael addition strategies are failing. What is a reliable alternative?
-
Answer: The required enone for a standard Michael addition to form the β-substituted ketone intermediate tends to favor its aromatic tautomer, making this approach unviable.[3] A robust alternative is a dual nickel/photoredox-catalyzed cross-coupling reaction between a siloxycyclopropane and an aryl bromide.[4][5] This method circumvents the issues with the Michael addition and has been successfully applied to the synthesis of key intermediates for this compound.[6]
-
Question: My dual nickel/photoredox cross-coupling reaction is giving inconsistent yields and is difficult to reproduce. What are the critical parameters to control?
-
Answer: Initial reproducibility issues with this photochemical reaction can stem from variations in the reaction setup, such as inconsistent light intensity or temperature.[7] To improve consistency, ensure a stable photochemical setup with controlled cooling. Switching to a less oxidizing photocatalyst, such as 4CzIPN instead of 3CzClPhN, can also improve yields and reproducibility.[3] Additionally, ensure the purity of your starting materials, as impurities can interfere with the catalytic cycle.
3. Friedel-Crafts Cyclization
-
Question: The intramolecular Friedel-Crafts reaction to form the tetracyclic core of this compound precursors is low-yielding or results in decomposition. How can I optimize this step?
-
Answer: This particular Friedel-Crafts reaction can be challenging for two main reasons: the reaction occurs at the electronically disfavored meta-position of the aryl ring, and the tetracyclic product can be unstable under strongly acidic conditions, leading to ring-opening.[4][6] To address these issues, it is recommended to use a combination of hexafluoroisopropanol (HFIP) and a Lewis acid like diethylaluminum chloride.[4] These weakly Brønsted acidic conditions promote the desired cyclization while minimizing decomposition of the product.[6]
4. Stereocontrol during Reduction Steps
-
Question: I am struggling with the stereoselective reduction of the aromatic and pyridine (B92270) rings to install the correct stereochemistry, especially on the concave face of the molecule. What methods are most effective?
-
Answer: Achieving the correct stereochemistry, particularly for the concave-facing methine C-H bonds, is a critical challenge.[8] A highly effective method is the stereoselective reduction of the aromatic core using a Benkeser reduction (lithium in a mixed amine/alcohol solvent system), followed by acid hydrolysis of the resulting enol ether.[4][3] The stereoselectivity is thought to arise from the thermodynamic equilibration of an oxothis compound intermediate under the acidic hydrolysis conditions to the most stable diastereomer.[7] For the pyridine ring, a catalytic hydrogenation using a rhodium catalyst is effective for selectively hydrogenating the convex face due to steric hindrance on the concave side.[4]
-
Question: The final reduction of the ketone in GB13 to form this compound is producing the wrong stereoisomer (epi-himgaline). How can I control the stereoselectivity of this reduction?
-
Answer: Standard reducing agents like sodium borohydride (B1222165) may deliver the hydride from the less hindered face, leading to the undesired epimer.[9] To direct the hydride delivery to the correct face, a chelating reducing agent such as sodium triacetoxyborohydride (B8407120) should be used.[9][10] The neighboring hydroxyl group is believed to coordinate with the borohydride, directing the hydride delivery from the desired face to yield this compound as the exclusive product.[9][11]
5. Purification Challenges
-
Question: After the Benkeser/Birch reduction and hydrolysis, I am having difficulty separating the desired product (GB13 or this compound) from over-reduced byproducts. What is the best purification strategy?
-
Answer: This is a common issue, and the ease of separation can depend on the specific target. For the synthesis of GB13, it is often contaminated with an over-reduced byproduct that is difficult to remove. The recommended procedure is to isolate and purify the intermediate enol ether after the reduction but before hydrolysis.[3] For this compound, the separation from the over-reduced byproduct is reportedly easier, allowing for the hydrolysis to be performed without prior isolation of the enol ether intermediate.[3] Careful column chromatography is essential in both cases.
6. Scalability of Starting Materials
-
Question: I need to produce gram-scale quantities of this compound, but the synthesis of the pyridine-containing starting material is low-yielding and not scalable. Are there more efficient routes?
-
Answer: The initial routes to the required pyridine siloxycyclopropane, involving a condensation reaction, often give low yields (10-20%) and are difficult to scale.[3] A more scalable and reliable alternative starts with a Suzuki cross-coupling of allylboronic acid pinacol (B44631) ester onto a chloropyridine, followed by a Kulinkovich cyclopropanation and silylation. This route has been shown to be more amenable to producing gram quantities of the necessary starting material.[3]
Quantitative Data Summary
The following table summarizes yields for key steps in a concise and scalable synthesis of this compound and its precursors.
| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Reference |
| Silyl Enol Ether Formation | Ketone Precursor | TMS-triflate, Triethylamine | Silyl Enol Ether | 83 | [4] |
| Simmons-Smith Cyclopropanation | Silyl Enol Ether | Diethylzinc, Diiodomethane | Siloxycyclopropane | 78 | [4] |
| Dual Ni/Photoredox Cross-Coupling | Siloxycyclopropane, Aryl Bromide | Ni(glyme)Cl2, 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720), 4CzIPN, Blue LED | β-Substituted Ketone | 50-70 | [3] |
| Friedel-Crafts Cyclization | β-Substituted Ketone | Diethylaluminum chloride, Hexafluoroisopropanol (HFIP) | Tetracyclic Ketone | 57 | [4] |
| Pyridine Hydrogenation | Tetracyclic Pyridine | Rh/Al2O3, H2 | Tetracyclic Piperidine (B6355638) | High | [4] |
| Demethylation | Aryl Methyl Ether | Boron tribromide (BBr3) | Phenol | High | [4] |
| Benkeser Reduction & Hydrolysis | Tetracyclic Piperidine | Li, Methylamine, Ethanol (B145695); then HCl | GB13 | 29 (2 steps) | [4] |
| Reductive Amination | Phenol Intermediate | Formaldehyde, Sodium cyanoborohydride | GB22 | 79 | [4] |
| Aza-Michael & Reduction (to this compound) | GB13 | 1. HCl (for Aza-Michael); 2. Sodium triacetoxyborohydride | This compound | 80 (for Aza-Michael) | [11] |
Key Experimental Protocols
Protocol 1: Dual Nickel/Photoredox Cross-Coupling
This protocol describes the coupling of a siloxycyclopropane with an aryl bromide to form a key β-substituted ketone intermediate.
-
Reaction Setup: In a nitrogen-filled glovebox, add Ni(glyme)Cl2 (5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (5 mol%), and 4CzIPN (1-2 mol%) to an oven-dried reaction vessel.
-
Reagent Addition: Add the siloxycyclopropane (1.2 equivalents) and the aryl bromide (1.0 equivalent). Dissolve the solids in anhydrous, degassed solvent (e.g., THF or 1,4-dioxane).
-
Photochemical Reaction: Seal the vessel and remove it from the glovebox. Place the vessel in a photochemical reactor equipped with a cooling fan to maintain a constant temperature. Irradiate with blue LEDs for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired β-substituted ketone.
Protocol 2: Stereoselective Benkeser Reduction and Hydrolysis to form GB13
This protocol details the reduction of the aromatic ring and subsequent hydrolysis to yield GB13.
-
Reduction: To a solution of the tetracyclic piperidine intermediate in anhydrous THF and ethanol at -78 °C, add condensed methylamine. Add small pieces of lithium metal portion-wise until a persistent blue color is observed. Stir the reaction at -78 °C for 1-2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water at -78 °C. Allow the mixture to warm to room temperature.
-
Workup: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification of Enol Ether (Optional but Recommended): Purify the crude enol ether by flash column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified enol ether in a mixture of THF and aqueous HCl (e.g., 1 M). Stir at room temperature until the hydrolysis is complete (monitor by TLC).
-
Final Workup and Purification: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by flash column chromatography to yield GB13.
Visualizations
Caption: Overview of the concise this compound synthesis workflow.
Caption: Troubleshooting logic for the Friedel-Crafts cyclization step.
Caption: Stereocontrol in the final reduction step to this compound.
References
- 1. Concise syntheses of GB22, GB13 and this compound by cross-coupling and complete reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concise syntheses of GB22, GB13, and this compound by cross-coupling and complete reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Concise Syntheses of GB22, GB13, and this compound - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme.de [thieme.de]
- 8. researchgate.net [researchgate.net]
- 9. Total Synthesis of this compound by Chackalamannil [organic-chemistry.org]
- 10. Total Synthesis of GB13 and this compound by Evans [organic-chemistry.org]
- 11. Total synthesis of (-)-himgaline - PubMed [pubmed.ncbi.nlm.nih.gov]
Himgaline Synthesis Stereochemistry: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with stereochemistry during the total synthesis of Himgaline. The content is tailored for professionals in chemical research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stereocenters to control in this compound synthesis, and which reactions are key to establishing them?
A1: The total synthesis of this compound involves the formation of a complex polycyclic structure with multiple stereocenters. The most critical stereocenters are those established during the construction of the core ring system. In the concise synthesis developed by the Shenvi group, the key stereochemistry-determining steps are:
-
Stereoselective Reduction: The reduction of a high fraction aromatic (FAr) precursor is a pivotal step that establishes several stereocenters in a single transformation. The facial selectivity of this reduction is crucial for setting the relative stereochemistry of the decalin and piperidine (B6355638) ring systems.
-
Intramolecular Aza-Michael Addition: The final ring closure to form the characteristic cage-like structure of this compound proceeds via an intramolecular aza-Michael addition. The stereochemical outcome of this reaction is directed by the existing stereocenters in the precursor, leading to a highly specific diastereomer.
Q2: I am observing a mixture of diastereomers after the reduction of the aromatic precursor. How can I improve the diastereoselectivity?
A2: Achieving high diastereoselectivity in the reduction of the planar aromatic precursor is critical. The formation of undesired diastereomers can be influenced by several factors:
-
Reducing Agent: The choice of reducing agent and its steric bulk can significantly impact the facial selectivity of the reduction. It is recommended to use the conditions reported in the optimized protocols, such as those employing lithium in ethylenediamine (B42938).
-
Reaction Temperature: Temperature can play a crucial role in controlling the selectivity of reductions. Running the reaction at lower temperatures can enhance the energy difference between the transition states leading to the different diastereomers, thus favoring the formation of the desired product.
-
Substrate Conformation: The conformation of the substrate at the moment of reduction can influence the approach of the reducing agent. While difficult to control directly, understanding the most stable conformation through computational modeling can provide insights into the observed selectivity.
Q3: The final intramolecular aza-Michael addition is not proceeding as expected, or is yielding the wrong isomer. What are the potential causes?
A3: The intramolecular aza-Michael addition is typically a highly stereoselective process due to substrate control. If issues arise, consider the following:
-
Precursor Stereochemistry: The stereochemistry of the precursor molecule dictates the facial selectivity of the cyclization. Incorrect stereochemistry in the precursor, likely arising from a non-selective reduction step, will lead to the formation of an undesired diastereomer. It is essential to confirm the stereochemical integrity of the intermediate before proceeding with the cyclization.
-
Reaction Conditions: While the reaction is primarily under substrate control, the reaction conditions (e.g., acid or base catalysis, solvent) can influence the rate and efficiency of the cyclization. Ensure that the conditions match those reported in established protocols. For instance, acidic conditions can promote the formation of an iminium ion intermediate, facilitating the cyclization.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Diastereomeric Ratio (d.r.) in Stereoselective Reduction | Suboptimal reducing agent or reaction conditions. | Screen different reducing agents and solvents. Optimize reaction temperature and time. Refer to the detailed experimental protocols for the recommended conditions. |
| Presence of impurities that may interfere with the catalyst or reducing agent. | Ensure the starting material is of high purity. Recrystallization or chromatography of the precursor may be necessary. | |
| Formation of Unexpected Side Products in Aza-Michael Addition | Epimerization of stereocenters under the reaction conditions. | Carefully control the pH and temperature of the reaction. Consider using milder acidic or basic conditions if epimerization is suspected. |
| Competing intermolecular reactions. | Run the reaction at a lower concentration to favor the intramolecular pathway. | |
| Difficulty in Separating Diastereomers | Similar polarity of the diastereomers. | Optimize chromatographic conditions (e.g., different solvent systems, chiral stationary phase). In some cases, derivatization of the mixture may facilitate separation. |
Experimental Protocols
Key Experiment: Stereoselective Reduction of Aromatic Precursor
This protocol is adapted from the work of Shenvi and coworkers and describes the stereoselective reduction of the tetracyclic aromatic intermediate.
Materials:
-
Tetracyclic aromatic precursor
-
Lithium metal
-
Ethylenediamine (freshly distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium (B1175870) chloride (saturated aqueous solution)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the tetracyclic aromatic precursor in anhydrous THF.
-
Cool the solution to the recommended temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Carefully add small pieces of lithium metal to the stirred solution.
-
Slowly add freshly distilled ethylenediamine to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at low temperature.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to isolate the desired diastereomer.
Note: The diastereomeric ratio of the product should be determined by 1H NMR spectroscopy of the crude reaction mixture.
Quantitative Data Summary
The following table summarizes typical diastereomeric ratios observed in key stereoselective reactions during this compound synthesis. This data is compiled from published literature and serves as a benchmark for researchers.
| Reaction Step | Key Reagents and Conditions | Observed Diastereomeric Ratio (d.r.) | Reference |
| Stereoselective Reduction | Li, Ethylenediamine, THF | >10:1 | Shenvi et al. |
| Aza-Michael Addition | Acidic conditions (e.g., TFA) | >20:1 | Shenvi et al. |
Visualizations
Logical Workflow for Troubleshooting Stereoselectivity in the Reduction Step
Caption: Troubleshooting workflow for low diastereoselectivity.
Facial Selectivity in the Aza-Michael Addition
Caption: Facial selectivity in the final cyclization step.
Himgaline synthesis byproduct identification and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Himgaline.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts encountered during this compound synthesis?
A1: During the total synthesis of this compound, several classes of byproducts can arise depending on the synthetic route. The most commonly reported include diastereomers, products of over-reduction, demethylation byproducts, and regioisomers.[1] For instance, in the final reduction step to form this compound from its precursor oxothis compound, the formation of the epimer 16-epi-himgaline is a significant possibility.[2]
Q2: How can I distinguish this compound from its common byproducts?
A2: A combination of analytical techniques is essential for the unambiguous identification of this compound. High-Performance Liquid Chromatography (HPLC), particularly with a chiral column, can separate diastereomers like 16-epi-himgaline. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation; for example, the coupling constants of the C16 proton in the 1H NMR spectrum can differentiate between the equatorial hydroxyl group of this compound and the axial hydroxyl group of its epimer.[2] Mass Spectrometry (MS) will help in confirming the molecular weight and identifying products of side reactions like demethylation.
Q3: What are the recommended methods for purifying crude this compound?
A3: Purification of this compound typically involves chromatographic techniques. Column chromatography on silica (B1680970) gel is a standard first-pass purification step. For the separation of closely related impurities, such as diastereomers, High-Performance Liquid Chromatography (HPLC) is often necessary. In some cases, crystallization can be an effective method for obtaining highly pure this compound.
Troubleshooting Guides
Issue 1: Low yield in the final reduction step to this compound.
-
Question: I am attempting the reduction of oxothis compound to this compound, but my yield is consistently low, and I observe a significant amount of an isomeric byproduct. What is happening and how can I improve the selectivity?
-
Answer: A common issue in this step is the formation of the diastereomer 16-epi-himgaline.[2] This occurs when the reducing agent delivers the hydride from the less hindered face, leading to the thermodynamically less stable axial alcohol.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Standard reducing agents like sodium borohydride (B1222165) may favor the formation of 16-epi-himgaline.[2] It is recommended to use a sterically hindered reducing agent that allows for internally coordinated hydride delivery. Sodium triacetoxyborohydride (B8407120) has been shown to be highly selective for the formation of this compound.[2]
-
Reaction Conditions: Ensure the reaction is performed under anhydrous conditions, as moisture can affect the reactivity of the borohydride reagent. The choice of solvent can also influence selectivity; acetonitrile (B52724) is a commonly used solvent for this reduction.[2]
-
-
Issue 2: Presence of multiple unidentified byproducts in my crude product.
-
Question: After completing the synthesis, my crude product shows multiple spots on TLC and several peaks in the HPLC chromatogram that I cannot identify. What are the likely sources of these impurities?
-
Answer: The presence of multiple byproducts can stem from various stages of the synthesis. In routes that involve aromatic precursors, side reactions such as demethylation and over-reduction of the aromatic ring are possible.[1] Additionally, the formation of regioisomers during bond-forming reactions can contribute to the complexity of the crude mixture.[1]
-
Troubleshooting Steps:
-
Reaction Monitoring: Carefully monitor each reaction step by TLC or LC-MS to ensure complete conversion of the starting material and to check for the formation of side products.
-
Purification of Intermediates: It is crucial to purify key intermediates to the highest possible degree. Impurities carried over from previous steps can lead to a cascade of side reactions later in the synthesis.
-
Protecting Group Strategy: If demethylation is an issue, re-evaluate your protecting group strategy to ensure the stability of the methoxy (B1213986) group under all reaction conditions.
-
Hydrogenation Conditions: For steps involving catalytic hydrogenation, optimization of the catalyst, solvent, pressure, and reaction time is critical to avoid over-reduction.
-
-
Data Presentation
Table 1: Byproduct Identification
| Byproduct Class | Potential Structure | Identification Method | Key Diagnostic Signal |
| Diastereomer | 16-epi-himgaline | 1H NMR, Chiral HPLC | Small equatorial coupling constants for the C16 proton in 1H NMR.[2] |
| Over-reduction | Partially saturated aromatic ring | 1H NMR, MS | Absence of aromatic proton signals in 1H NMR; corresponding increase in mass in MS. |
| Demethylation | Phenolic derivative | 1H NMR, MS | Disappearance of the methoxy signal in 1H NMR; corresponding decrease in mass in MS. |
| Regioisomer | Altered connectivity | 2D NMR (COSY, HMBC) | Unexpected correlations in 2D NMR spectra. |
Table 2: Purification Methodologies
| Purification Step | Stationary Phase | Mobile Phase / Solvent System | Target Impurity Removed |
| Column Chromatography | Silica Gel | Dichloromethane (B109758)/Methanol gradient | Polar and non-polar impurities |
| HPLC | C18 reverse-phase | Acetonitrile/Water with TFA | Closely related impurities |
| Chiral HPLC | Chiral stationary phase (e.g., polysaccharide-based) | Hexane/Isopropanol | Diastereomers (e.g., 16-epi-himgaline) |
| Crystallization | Methanol/Ethyl acetate | - | General purification to high purity |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of Oxothis compound to this compound
This protocol is adapted from the total synthesis of (-)-Himgaline by Shah, U. et al.[2]
-
To a solution of crude oxothis compound (1 equivalent) in anhydrous acetonitrile, add sodium triacetoxyborohydride (1.5 equivalents) in one portion at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to afford this compound.
Visualizations
Caption: A flowchart illustrating the general experimental workflow for this compound purification and a logical troubleshooting guide.
Caption: A diagram illustrating the diastereoselective reduction of oxothis compound, highlighting the influence of the reducing agent on the product outcome.
References
Optimization of reaction conditions for Himgaline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Himgaline. The information is based on published synthetic routes and aims to address specific challenges that may be encountered during key transformations.
Frequently Asked Questions (FAQs)
1. What are the most critical steps in the recent concise synthesis of this compound?
The recent concise synthesis of this compound and related Galbulimima alkaloids, such as GB13 and GB22, hinges on several key transformations that present unique challenges and require careful optimization. These critical steps include:
-
Metallaphotoredox Cross-Coupling: This novel reaction establishes the core carbon skeleton by coupling an aryl bromide with a siloxycyclopropane.[1][2][3] Its success is highly dependent on the reaction setup and reagents.
-
Friedel-Crafts Cyclization: This intramolecular reaction forms a key tetracyclic intermediate. The choice of Lewis acid and solvent is crucial to avoid decomposition of the starting material.[2][4]
-
Pyridine (B92270) Hydrogenation: The stereoselective reduction of the pyridine ring to a piperidine (B6355638) is a critical step that sets several stereocenters.[2][4] The catalyst and reaction conditions are key to achieving high diastereoselectivity.
-
Benkeser Reduction: This dissolving metal reduction is used to form a key enone intermediate.[2][4] Precise control of the reaction conditions is necessary to avoid over-reduction and other side reactions.
2. What are the common side reactions observed during the metallaphotoredox cross-coupling step?
A common side reaction is the formation of a minor regioisomer resulting from the primary radical product of exocyclic cyclopropane (B1198618) ring opening.[2] For some non-polar substrates, this regioisomer can be difficult to remove via column chromatography.[2] Additionally, conversion of the aryl bromide starting material to an aryl chloride can occur, presumably through reductive elimination from the nickel catalyst when a chloride salt is used.[2]
3. How can the stereoselectivity of the pyridine hydrogenation be controlled?
The diastereoselectivity of the pyridine hydrogenation is crucial for establishing the correct stereochemistry in the this compound core. The Sarpong laboratory developed a highly diastereoselective protocol for this transformation.[2][5] The stereochemical outcome is dictated by the delivery of hydrogen from the less sterically hindered convex face of the molecule.[2][4] Using a rhodium catalyst on aluminum oxide has been shown to be effective in selectively hydrogenating the pyridine ring without reducing the aryl ether.[4]
Troubleshooting Guides
Issue 1: Low Yield in the Metallaphotoredox Cross-Coupling Reaction
Symptoms:
-
Significantly lower than the reported ~57% isolated yield.[2][4]
-
Inconsistent yields between batches.
-
Presence of significant amounts of starting materials or unidentifiable byproducts.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Degassing | The reaction is highly sensitive to oxygen.[2] Ensure rigorous degassing of the solvent and reaction mixture using techniques such as freeze-pump-thaw cycles or by bubbling argon through the solution for an extended period. |
| Inconsistent Light Source/Temperature | The photochemical nature of this reaction requires consistent light exposure and temperature control.[2] Use a setup that provides uniform irradiation and a water bath to maintain a constant temperature. A 3D-printed reaction holder can ensure consistent light exposure for multiple reactions.[2] |
| Suboptimal Photocatalyst | While iridium-based photocatalysts can be used, organic dyes like 3CzPN or 4CzIPN have been shown to give better yields.[2] 4CzIPN, being a less oxidizing photocatalyst, was found to be particularly effective.[2] |
| Inhomogeneous Base | The use of a homogeneous base is critical. Switching from potassium phosphate (B84403) to pyridine-based bases has been shown to significantly improve the yield.[2] |
| Catalyst Choice | Moving away from nickel chloride catalysts to nickel bromide can prevent the undesired conversion of the aryl bromide to an aryl chloride.[2] |
Issue 2: Decomposition during Friedel-Crafts Cyclization
Symptoms:
-
Low to no yield of the desired tetracyclic product.
-
Formation of products resulting from the cleavage of the newly formed C-C bond.[1]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Strongly Acidic Conditions | Strong Brønsted acids like triflic acid can cause decomposition of the desired product.[2][5] |
| Suboptimal Lewis Acid/Solvent System | After extensive screening, a combination of diethylaluminum chloride and hexafluoroisopropanol (HFIP) was identified as the optimal system for this reaction.[2][4] This combination promotes the desired cyclization while minimizing decomposition. |
Issue 3: Over-reduction or Difficult Purification in the Benkeser Reduction Step
Symptoms:
-
Formation of a difficult-to-remove over-reduced byproduct.[2]
-
Inconsistent reaction conversion.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| In-situ Hydrolysis | While hydrolysis can be performed in the same pot as the reduction, it often leads to contamination with an over-reduced byproduct that is challenging to separate from the desired GB13 intermediate.[2] |
| Inconsistent Reaction Conditions | The traditional setup for Birch-type reductions can be cumbersome and lead to inconsistent results. A modified procedure using t-butanol, THF, and a few drops of ethylenediamine (B42938) allows for consistent and complete conversion within 1-2 hours.[2] |
| Purification Strategy | For obtaining pure GB13, it is recommended to isolate and purify the enol ether intermediate before proceeding with the hydrolysis in a separate step.[2] However, for the direct synthesis of this compound, the in-situ hydrolysis is acceptable as this compound is more easily separated from the byproduct.[2] |
Experimental Protocols
1. Metallaphotoredox Cross-Coupling
This protocol is a generalized representation based on the optimized conditions described in the literature.[2]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 equiv.), siloxycyclopropane (1.5 equiv.), photocatalyst (e.g., 4CzIPN, 1-5 mol%), and a homogeneous base (e.g., a pyridine derivative, 2.0 equiv.).
-
Catalyst Addition: Add the nickel catalyst (e.g., NiBr2·diglyme, 5-10 mol%) and ligand (e.g., a bipyridine derivative, 5-10 mol%).
-
Solvent and Degassing: Add the appropriate degassed solvent (e.g., 1,4-dioxane). The reaction mixture should be rigorously degassed by at least three freeze-pump-thaw cycles.
-
Reaction Conditions: Irradiate the reaction mixture with a light source (e.g., blue LEDs) while maintaining a constant temperature with a water bath and vigorous stirring. Monitor the reaction by LC-MS.
-
Workup and Purification: Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product by silica (B1680970) gel column chromatography.
2. Friedel-Crafts Cyclization
This protocol is based on the optimized conditions for the intramolecular cyclization.[2][4]
-
Reaction Setup: To a flame-dried flask under an argon atmosphere, dissolve the tetracyclic precursor in hexafluoroisopropanol (HFIP).
-
Reagent Addition: Cool the solution to the appropriate temperature (e.g., 0 °C) and add diethylaluminum chloride dropwise.
-
Reaction Conditions: Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.
-
Workup and Purification: Quench the reaction carefully with a suitable quenching agent (e.g., saturated Rochelle's salt solution). Extract the product with an organic solvent, dry the combined organic layers, and purify by silica gel column chromatography.
Visualizations
Caption: Key transformations in the concise synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the cross-coupling reaction.
References
Himgaline Stability in Solution: Technical Support Center
Welcome to the Technical Support Center for Himgaline. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in organic solvents such as ethanol, methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO)[1]. For long-term storage, it is recommended to keep this compound as a solid at -20°C, as it has been reported to be stable for at least four years under these conditions[2].
Q2: What are the primary factors that can affect this compound's stability in solution?
A2: Like many alkaloids, the stability of this compound in solution can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents[3]. It is crucial to control these conditions to prevent degradation.
Q3: How can I assess the stability of my this compound solution?
A3: The stability of a this compound solution should be evaluated using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection[4][5]. This allows for the quantification of the parent this compound and the detection of any degradation products.
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in public literature, alkaloids with similar structures can undergo hydrolysis of ester or amide groups (if present), oxidation of nitrogen atoms or other susceptible moieties, and photolytic degradation[6][7]. Forced degradation studies are the best way to identify potential degradation products and pathways for this compound[8].
Troubleshooting Guide
This guide addresses common problems researchers may face regarding this compound's stability in solution.
Problem 1: Inconsistent or lower-than-expected results in biological assays.
-
Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Before preparing dilutions, confirm the purity of your this compound stock solution using an appropriate analytical method like HPLC.
-
Assess Stability in Assay Medium: Incubate this compound in the complete assay medium (without cells or target proteins) for the duration of your experiment. Analyze samples at different time points to check for degradation.
-
Optimize Assay Conditions: If instability is detected, consider modifying the assay conditions. This could involve adjusting the pH of the buffer, protecting the experiment from light, or reducing the incubation time.
-
Fresh Preparations: Always use freshly prepared solutions of this compound for your experiments to minimize the impact of potential degradation.
-
Problem 2: Appearance of new peaks in the chromatogram of a this compound solution.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: Use LC-MS or other suitable analytical techniques to determine the mass of the new peaks and tentatively identify the degradation products.
-
Review Storage and Handling: Ensure that the solution was stored under the recommended conditions (protected from light, at the appropriate temperature).
-
Perform Forced Degradation: To understand the potential degradation products, conduct forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress conditions[6][7]. This will help in confirming if the observed peaks are indeed degradation products.
-
Data Presentation
The following tables present hypothetical data from forced degradation and long-term stability studies on this compound for illustrative purposes.
Table 1: Hypothetical Forced Degradation of this compound
| Stress Condition | Duration (hours) | This compound Remaining (%) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl at 60°C | 24 | 85.2 | Hydrolyzed analog |
| 0.1 M NaOH at 60°C | 24 | 78.5 | Epimerized and hydrolyzed products |
| 3% H₂O₂ at RT | 24 | 65.1 | N-oxide and other oxidized forms |
| UV Light (254 nm) | 48 | 90.3 | Photodegradation adduct |
| Dry Heat at 80°C (solid) | 72 | 98.9 | Minimal degradation |
Table 2: Hypothetical Long-Term Stability of this compound in DMSO Solution
| Storage Condition | Time (Months) | This compound Remaining (%) | Appearance |
| -20°C | 0 | 100.0 | Clear, colorless |
| 3 | 99.8 | Clear, colorless | |
| 6 | 99.5 | Clear, colorless | |
| 12 | 99.1 | Clear, colorless | |
| 4°C | 0 | 100.0 | Clear, colorless |
| 3 | 95.4 | Clear, colorless | |
| 6 | 90.2 | Faint yellow tint | |
| 12 | 82.1 | Yellow solution | |
| Room Temperature | 0 | 100.0 | Clear, colorless |
| 1 | 75.6 | Yellow solution | |
| 3 | 45.3 | Brown solution | |
| 6 | <10 | Dark brown solution |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Methanol or Acetonitrile (B52724) (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Purified water
-
HPLC system with UV/PDA and/or MS detector
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and heat at 60°C for 24 hours[9].
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours[9].
-
Oxidation: Treat an aliquot of the stock solution with 3% H₂O₂ at room temperature for 24 hours[9].
-
Thermal Stress (in solution): Heat an aliquot of the stock solution in purified water at 60°C for 24 hours[9].
-
Photolytic Stress: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 48 hours. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products[9].
-
Visualizations
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. forced degradation products: Topics by Science.gov [science.gov]
- 5. phcogres.com [phcogres.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. benchchem.com [benchchem.com]
Preventing degradation of Himgaline during purification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the purification of Himgaline, a complex polycyclic piperidine (B6355638) alkaloid. Below you will find troubleshooting advice and frequently asked questions to help you minimize degradation and achieve high purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying this compound?
A1: The primary challenges in this compound purification are its potential for degradation and the presence of structurally similar alkaloids in natural extracts. This compound's complex polycyclic structure, which includes a piperidine ring, can be susceptible to degradation under harsh conditions. Co-isolation of related Galbulimima alkaloids can also complicate purification, requiring high-resolution separation techniques.[1]
Q2: What are the general signs of this compound degradation?
A2: Degradation of this compound can be indicated by the appearance of new, unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS), a decrease in the peak area of the parent this compound compound, or changes in the color of the sample. It is crucial to use analytical techniques to monitor the integrity of your sample throughout the purification process.
Q3: What are the recommended storage conditions for this compound to prevent long-term degradation?
A3: For long-term storage, this compound should be kept at -20°C.[2] It is soluble in ethanol, methanol (B129727), DMF, and DMSO.[2] For short-term storage during purification, it is advisable to keep samples cold and protected from light whenever possible.
Q4: Are there any known specific degradation pathways for this compound?
A4: Detailed studies on the complete degradation pathways of this compound are limited. However, it is known that strong oxidizing agents can lead to degradation. For instance, treatment with 70% nitric acid has been shown to oxidatively eliminate a portion of the molecule to yield the related alkaloid, GB13.[3] This suggests that avoiding strong oxidizing conditions is critical during purification.
Troubleshooting Guide: Preventing Degradation During Purification
This guide addresses common issues encountered during the purification of this compound and provides strategies to mitigate degradation.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound during extraction | Harsh pH conditions: Strong acids or bases can catalyze hydrolysis or rearrangement reactions. | Use mild acidic conditions (e.g., 1-5% acetic acid or citric acid) for initial acid-base extraction. When basifying to liberate the free base, use a weak base like sodium bicarbonate or dilute ammonium (B1175870) hydroxide (B78521) and avoid prolonged exposure. |
| High Temperatures: Thermal degradation can occur, especially during solvent evaporation. | Concentrate extracts under reduced pressure at low temperatures (e.g., using a rotary evaporator with a chilled water bath). Avoid excessive heating during all steps.[4] | |
| Oxidation: The presence of oxygen can lead to oxidative degradation, particularly if metal ion contaminants are present. | Degas solvents before use. Consider performing extractions under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can also help prevent oxidation.[4] | |
| Appearance of new peaks during chromatography | Acid-catalyzed degradation on silica (B1680970) gel: The acidic nature of standard silica gel can cause degradation of sensitive alkaloids. | Deactivate silica gel by pre-treating with a base, such as triethylamine (B128534), added to the solvent system. Alternatively, use a different stationary phase like alumina (B75360) (basic or neutral) or a polymer-based resin. |
| Solvent-induced degradation: Certain solvents may react with this compound, especially if they contain impurities (e.g., peroxides in aged ethers). | Use high-purity, freshly opened solvents. Avoid chlorinated solvents where possible, as they can generate acidic byproducts. | |
| Low recovery after purification | Irreversible adsorption: this compound may strongly and irreversibly bind to the stationary phase. | If using silica gel, the addition of a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase can reduce strong interactions and improve recovery. |
| Photodegradation: Exposure to UV or ambient light can induce degradation. | Protect all solutions and fractions containing this compound from light by using amber vials or covering glassware with aluminum foil. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for this compound
This protocol outlines a general method for the initial extraction of this compound from plant material, designed to minimize degradation.
-
Maceration: Grind the dried and powdered plant material.
-
Acidic Extraction: Macerate the powdered material with a dilute acid solution (e.g., 1% aqueous citric acid) to protonate the alkaloids and extract them into the aqueous phase.
-
Filtration: Filter the mixture to remove solid plant material.
-
Defatting: Wash the acidic aqueous extract with a non-polar solvent (e.g., hexane (B92381) or diethyl ether) to remove fats, waxes, and other non-polar impurities. Discard the organic layer.
-
Basification: Carefully adjust the pH of the aqueous extract to approximately 9-10 with a mild base (e.g., sodium bicarbonate solution or dilute ammonium hydroxide) to deprotonate the alkaloids and convert them to their free base form.
-
Organic Solvent Extraction: Extract the basified aqueous solution multiple times with an organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
Protocol 2: Forced Degradation Study Workflow
To investigate the stability of this compound and identify potential degradation products, a forced degradation study can be performed.
-
Sample Preparation: Prepare stock solutions of purified this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Expose the this compound solutions to the following conditions in separate experiments:
-
Acidic Hydrolysis: Add dilute hydrochloric acid (e.g., 0.1 M HCl) and heat gently (e.g., 40-60 °C).
-
Basic Hydrolysis: Add dilute sodium hydroxide (e.g., 0.1 M NaOH) and maintain at room temperature or heat gently.
-
Oxidation: Add a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.
-
Thermal Stress: Store a solution of this compound in a stable solvent at an elevated temperature (e.g., 60-80 °C).
-
Photolytic Stress: Expose a solution of this compound to UV light in a photostability chamber.
-
-
Time Points: At various time points, withdraw aliquots from each stress condition.
-
Quenching: Neutralize the acidic and basic samples.
-
Analysis: Analyze all samples by a stability-indicating analytical method, such as HPLC-MS, to quantify the remaining this compound and identify any degradation products.
Visualizations
Caption: Workflow for the acid-base extraction of this compound.
Caption: Logical flow of a forced degradation study for this compound.
References
Technical Support Center: Addressing the Scarcity of Himgaline for Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges posed by the low natural abundance of the complex alkaloid, Himgaline. Due to its intricate structure and limited availability from its natural source, the bark of the Galbulimima belgraveana tree, total synthesis has emerged as the primary viable route to access this compound for research purposes.[1][2] This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data on various synthetic approaches to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to obtain from its natural source?
A1: The low natural abundance of this compound is a significant challenge. The concentration of this compound in the bark of Galbulimima belgraveana is not only extremely low but also highly variable between different trees and collection times.[1] This unpredictability and scarcity make isolation from natural sources an unreliable and insufficient method for obtaining the quantities of this compound needed for extensive research.
Q2: What is the primary strategy to overcome the low natural abundance of this compound?
A2: Total chemical synthesis is the most effective and widely adopted strategy to produce this compound in a reliable and scalable manner.[1][2][3][4] Several research groups have successfully developed and published total syntheses of this compound, with ongoing efforts to improve efficiency and reduce the number of synthetic steps.[1][4]
Q3: What are the key challenges in the total synthesis of this compound?
A3: The total synthesis of this compound is a complex undertaking due to its intricate, sterically hindered, and polycyclic structure, which includes multiple stereocenters. Key challenges include:
-
Stereocontrol: Establishing the correct relative and absolute stereochemistry at numerous chiral centers is a primary hurdle.
-
Construction of the polycyclic core: Forging the complex ring system efficiently is a significant challenge.
-
Low yields in key steps: Certain reactions, such as Friedel-Crafts cyclizations and stereoselective reductions on complex intermediates, can be low-yielding and require extensive optimization.[4][5]
Q4: Are there different synthetic routes to this compound, and how do they compare?
A4: Yes, several total syntheses of this compound have been reported, each with unique strategies. Early routes were often lengthy, requiring over 30 steps. More recent approaches have focused on conciseness. A notable example is the 7-9 step synthesis developed by the Shenvi group, which represents a significant improvement in efficiency over previous 19-31 step routes.[1] A comparative summary of key synthetic strategies is provided in the data presentation section below.
Q5: What is the known biological activity of this compound?
A5: The pharmacological properties of this compound itself remain largely unexplored, primarily due to its historical scarcity.[5] However, related alkaloids from the same plant, such as himbacine, are known to be potent muscarinic receptor antagonists. This suggests that this compound may also interact with muscarinic receptors and possess interesting neuroactive or other pharmacological properties, making it an attractive target for further investigation.
Troubleshooting Guides
Metallaphotoredox Cross-Coupling (Shenvi Synthesis)
Issue: Low yield or inconsistent results in the dual photoredox/nickel-catalyzed coupling of the siloxycyclopropane and the aryl bromide.[5][6]
| Potential Cause | Troubleshooting Steps |
| Irreproducibility of photochemical conditions | Ensure consistent and efficient irradiation. Use a dedicated photochemical reactor with controlled temperature (e.g., using a cooling fan) and a standardized distance from the light source.[6] |
| Catalyst inhibition or side reactions | The choice of nickel precursor is critical. It was found that moving away from nickel chloride to nickel bromide as the catalyst improved yields by avoiding the conversion of the aryl bromide to the less reactive aryl chloride.[5] |
| Low concentration effects | The reaction yield can be sensitive to concentration. Perform small-scale optimizations to determine the optimal concentration for your specific setup.[5] |
| Substrate purity | Ensure high purity of both the siloxycyclopropane and aryl bromide coupling partners. Impurities can quench the photocatalyst or interfere with the nickel catalytic cycle. |
Intramolecular Friedel-Crafts Reaction
Issue: Low yield or decomposition during the intramolecular Friedel-Crafts reaction to form a key carbocyclic ring.
| Potential Cause | Troubleshooting Steps |
| Harsh Lewis acid conditions | Strong Lewis acids can lead to substrate decomposition or undesired side reactions.[7][8][9] Screen a variety of Lewis acids, from strong (e.g., AlCl₃) to milder (e.g., Sc(OTf)₃, BF₃·OEt₂). |
| Deactivation of the aromatic ring | If the aromatic ring is substituted with deactivating groups, the reaction will be sluggish.[8][9] In some cases, it may be necessary to modify the synthetic route to perform the Friedel-Crafts reaction on a more activated intermediate. |
| Poor solubility of reactants or catalyst | Ensure adequate solubility of all components at the reaction temperature. Co-solvents may be necessary. |
| Steric hindrance | In sterically congested systems, the reaction may require higher temperatures or longer reaction times. Monitor the reaction closely for decomposition. |
Stereoselective Ketone Reduction (Final Step)
Issue: Formation of the incorrect diastereomer (e.g., 16-epi-himgaline) during the final ketone reduction.[4][10]
| Potential Cause | Troubleshooting Steps |
| Facial selectivity of hydride delivery | Standard reducing agents like sodium borohydride (B1222165) may deliver the hydride from the thermodynamically favored, but incorrect, face of the molecule.[4][10] |
| Use of directing groups | An internally coordinated hydride reduction can provide the desired stereoisomer. In the Chackalamannil synthesis, sodium triacetoxyborohydride (B8407120) was used to coordinate to a nearby hydroxyl group, directing the hydride delivery to the correct face of the C16 carbonyl, exclusively forming the desired this compound product.[4][10] |
| Sterically hindered reducing agents | For substrate-controlled reductions where one face of the ketone is significantly more sterically hindered, bulky reducing agents like L-Selectride® or K-Selectride® can enhance diastereoselectivity.[11] |
| Reaction temperature | Lowering the reaction temperature (e.g., to -78 °C) can increase the energy difference between the diastereomeric transition states, often leading to improved selectivity.[11] |
Data Presentation
Table 1: Comparison of Selected Total Synthesis Routes to this compound
| Synthetic Route | Key Features | Number of Steps (Longest Linear Sequence) | Overall Yield | Reference |
| Shenvi, 2022 | Concise route featuring a metallaphotoredox cross-coupling and stereoselective reductions of an aromatic precursor. | 7-9 | Not reported as overall yield, but key steps are high-yielding. | [1][2] |
| Chackalamannil, 2006 | Features a decarboxylative aza-Michael reaction and an internally coordinated stereoselective reduction. | ~19 | Not reported as overall yield. | [3][4] |
| Evans, 2007 | Employs an intramolecular Diels-Alder reaction and an intramolecular imine/enamine aldol (B89426) cyclization. | >20 | Not reported as overall yield. | [12][13] |
Note: Direct comparison of overall yields is often challenging due to differences in reporting standards and the optimization of individual steps.
Experimental Protocols
Protocol 1: Internally Coordinated Reduction of Oxothis compound (Chackalamannil Synthesis)
This protocol describes the final, crucial stereoselective reduction to obtain (-)-himgaline from the oxothis compound intermediate.[10]
-
Preparation of Oxothis compound: The precursor, (-)-GB 13, is treated with a Lewis acid such as Sc(OTf)₃ in chloroform (B151607) containing trace amounts of HCl to induce cyclization to oxothis compound. The crude oxothis compound is used directly in the next step without extensive purification.
-
Reduction: The crude oxothis compound is dissolved in anhydrous acetonitrile (B52724).
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) is added to the solution. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up: The reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica (B1680970) gel to afford pure (-)-himgaline. This procedure exclusively yields the desired diastereomer with the equatorial hydroxyl group.[10]
Protocol 2: Purification of this compound
Given that this compound is a basic alkaloid, the following general purification strategy can be applied.
-
Initial Purification: The crude synthetic product is typically purified by silica gel column chromatography. A solvent system of dichloromethane/methanol with a small percentage of ammonium (B1175870) hydroxide (B78521) (e.g., 95:5:0.5 DCM/MeOH/NH₄OH) can be effective for eluting the basic alkaloid and preventing streaking on the column.
-
High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound for biological assays, reversed-phase HPLC (RP-HPLC) is recommended.[14][15][16]
-
Column: A C18 column is a suitable choice.
-
Mobile Phase: A gradient of water and acetonitrile containing a modifier such as 0.1% trifluoroacetic acid (TFA) or formic acid is commonly used. The acidic modifier ensures that the amine is protonated, leading to sharper peaks.
-
Detection: UV detection at a suitable wavelength (e.g., ~210-220 nm, as this compound lacks a strong chromophore).
-
-
Salt Formation and Crystallization: If a crystalline solid is desired, the purified free base of this compound can be dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with an acid (e.g., HCl in ether) to precipitate the corresponding salt, which can then be recrystallized.
Mandatory Visualizations
References
- 1. Concise syntheses of GB22, GB13 and this compound by cross-coupling and complete reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concise syntheses of GB22, GB13, and this compound by cross-coupling and complete reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of (-)-himgaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of this compound by Chackalamannil [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. thieme.de [thieme.de]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Total synthesis of (+)-galbulimima alkaloid 13 and (+)-himgaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Total Synthesis of GB13 and this compound by Evans [organic-chemistry.org]
- 14. Alkaloid Isolation & Purification - Video | Study.com [study.com]
- 15. ijcmas.com [ijcmas.com]
- 16. jocpr.com [jocpr.com]
Technical Support Center: Scaling Up Himgaline Synthesis for Preclinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Himgaline for preclinical studies. The information focuses on the concise and scalable total synthesis developed by the Shenvi group, addressing potential challenges and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route of this compound is most suitable for preclinical supply?
A1: The total synthesis reported by the Shenvi group is the most amenable for scaling up to produce preclinical quantities of this compound.[1][2][3][4][5][6][7] This route is significantly shorter (7-9 steps) compared to previous syntheses (19-31 steps), which is a major advantage for producing gram-scale quantities.[1][3][4] The synthesis utilizes a convergent strategy, cross-coupling aromatic building blocks followed by a stereoselective reduction, which enhances overall efficiency.[1][3][4]
Q2: What are the expected quantities and purity levels of this compound required for preclinical studies?
A2: While specific guidelines for this compound are not published, general requirements for preclinical studies involving new chemical entities can provide a benchmark. For in vivo efficacy and safety studies, a purity of ≥98-99% is typically required.[8] The quantity needed can range from several hundred milligrams to multiple grams, depending on the scope of the toxicological studies and the potency of the compound.[8] It is crucial that the impurity profile of the scaled-up batch is consistent with the material used in initial toxicology studies to avoid delays.[8][9]
Q3: What are the main challenges in scaling up the synthesis of complex alkaloids like this compound?
A3: Scaling up the synthesis of complex, stereochemically rich molecules like this compound presents several common challenges:
-
Reproducibility: Reactions that are high-yielding at the milligram scale may not perform as well at the gram or kilogram scale due to issues with heat and mass transfer.[8]
-
Purification: The separation of closely related diastereomers and the removal of minor impurities can become significantly more difficult on a larger scale.[10][11] Standard laboratory chromatography techniques may not be easily transferable.
-
Reagent and Solvent Costs: The cost of reagents, catalysts, and large volumes of high-purity solvents can become a significant factor at a larger scale.
-
Safety: Exothermic reactions that are easily managed in a small flask can pose significant safety risks at a larger scale, requiring careful process safety evaluation.[8]
Q4: What is the known biological target and signaling pathway of this compound?
A4: The specific molecular targets of this compound are not yet fully elucidated. However, it belongs to the Galbulimima family of alkaloids and has been shown to exhibit antispasmodic activity.[7] Its structural relative, himbacine, is a known antagonist of muscarinic acetylcholine (B1216132) receptors (M2 selectivity).[7] It is hypothesized that this compound may also interact with neuronal receptors, and ongoing research aims to identify its high-affinity biomolecular targets.[2]
Troubleshooting Guide
Synthesis and Scale-Up
Q1: I am experiencing low yields in the metallaphotoredox cross-coupling reaction. What are the potential causes and solutions?
A1: Low yields in this key step can be due to several factors:
-
Reaction Setup: Inconsistent light intensity and temperature can negatively impact reproducibility. Ensure a standardized setup with consistent cooling and light exposure for all reactions.[2][6]
-
Reagent Quality: The quality of the photocatalyst and other reagents is critical. Use freshly purified reagents and ensure solvents are anhydrous.
-
Oxygen Sensitivity: The reaction may be sensitive to oxygen. Ensure all reaction vessels are properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
Q2: The stereoselectivity of the reduction steps is lower than reported upon scale-up. How can I improve this?
A2: Maintaining high stereoselectivity in reduction reactions is crucial for the synthesis.
-
Temperature Control: Stereoselective reductions are often highly temperature-dependent. Ensure precise and consistent temperature control throughout the reaction.
-
Reagent Stoichiometry: Carefully control the stoichiometry of the reducing agent. Deviations can sometimes lead to over-reduction or side reactions that affect the stereochemical outcome.
-
Substrate Purity: Impurities in the substrate can sometimes interfere with the catalyst or directing groups, leading to lower stereoselectivity. Ensure the starting material is of high purity.
Q3: I am having difficulty with the final purification of this compound from its diastereomers. What strategies can I employ?
A3: The separation of diastereomers is a common challenge in complex synthesis.
-
Chromatography Optimization:
-
Stationary Phase: If standard silica (B1680970) gel chromatography is not effective, consider using different stationary phases such as alumina (B75360) (basic or neutral) or reverse-phase C18 silica.[11]
-
Solvent System: Systematically screen different solvent systems to maximize the separation of the desired product from its isomers.
-
-
Crystallization: Attempt to selectively crystallize the desired diastereomer. This can sometimes be achieved by screening a wide range of solvent systems and conditions (e.g., temperature, concentration). Diastereomeric salt formation with a chiral acid can also be an effective method for separating enantiomers, and similar principles can be applied to diastereomer separation through derivatization.[10][12]
-
Preparative HPLC: For high-purity material required for preclinical studies, preparative HPLC is a viable, albeit more expensive, option.[11]
Quantitative Data Summary
Table 1: Summary of Key Reaction Yields in the Shenvi Synthesis of this compound
| Step | Reaction Type | Reported Yield | Reference |
| Cross-Coupling | Metallaphotoredox Cross-Coupling | 57% | [2] |
| Friedel-Crafts Cyclization | Intramolecular Friedel-Crafts | 86% | [7] |
| Pyridine Hydrogenation | Stereoselective Reduction | N/A | [6] |
| Birch Reduction & Hydrolysis to GB13 | Reduction and Hydrolysis | N/A | [6] |
| Conversion of GB13 to this compound | Intramolecular aza-Michael/Reduction | N/A | [6] |
Note: "N/A" indicates that the specific yield for this step in the context of the full this compound synthesis was not explicitly stated in the provided search results as a standalone value, but is part of a successful multi-step sequence.
Experimental Protocols
Key Experiment: Gram-Scale Metallaphotoredox Cross-Coupling
This protocol is adapted from the work of the Shenvi group and is a critical step for the scalable synthesis of the this compound core structure.[7]
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the aryl bromide starting material (1.0 eq), the siloxycyclopropane (1.5 eq), the nickel catalyst (e.g., NiBr2·diglyme, 10 mol%), and the appropriate ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 10 mol%).
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., acetonitrile). Add the photocatalyst (e.g., an iridium or organic-based catalyst, 1-2 mol%) and any necessary additives.
-
Reaction Conditions: Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) while maintaining a consistent internal temperature (e.g., 25 °C) using a cooling fan or water bath. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, quench the reaction and perform a standard aqueous workup. The crude product is then purified by column chromatography on silica gel to yield the cross-coupled product.
Visualizations
Signaling Pathway
Caption: Hypothesized signaling pathway for this compound's antispasmodic effect.
Experimental Workflow
Caption: Simplified workflow for the scalable synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme.de [thieme.de]
- 3. researchgate.net [researchgate.net]
- 4. Concise syntheses of GB22, GB13, and this compound by cross-coupling and complete reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concise Syntheses of GB22, GB13, and this compound - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. youtube.com [youtube.com]
- 7. Concise syntheses of GB22, GB13 and this compound by cross-coupling and complete reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. premier-research.com [premier-research.com]
- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 11. santaisci.com [santaisci.com]
- 12. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
Himgaline Purification Protocols: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocols for Himgaline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a complex piperidine (B6355638) alkaloid isolated from the bark of trees of the genus Galbulimima, native to northern Australia and Papua New Guinea.[1][2] It is a polycyclic scaffold and its chemical formula is C₂₀H₃₁NO₂ with a molecular weight of 317.47 g/mol .[1][3] this compound is soluble in ethanol, methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1]
Q2: What are the major challenges in purifying this compound from its natural source?
The primary challenges in this compound purification include:
-
Low and Variable Yields: The concentration of total alkaloids in the bark of Galbulimima belgraveana is highly variable, ranging from trace amounts up to 0.5%.[2][4] This makes obtaining significant quantities of this compound challenging.
-
Complex Alkaloid Mixture: The bark contains a complex mixture of over 40 related alkaloids, many of which have similar chemical structures and properties, making separation difficult.[2]
-
Potential for Degradation: Like many natural products, this compound may be susceptible to degradation due to changes in pH and temperature during the extraction and purification process.[5]
Q3: What is a general overview of the this compound purification workflow?
A typical workflow for this compound purification involves several key stages:
-
Extraction: The initial removal of crude alkaloids from the dried and powdered bark of Galbulimima sp.
-
Acid-Base Liquid-Liquid Extraction: A classical technique to separate the basic alkaloids from neutral and acidic compounds.
-
Chromatographic Purification: The use of techniques like column chromatography to separate this compound from other alkaloids.
-
Purity Assessment: Analysis of the purified fraction to determine the level of purity, often using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield of Crude Alkaloid Extract
-
Q: My initial extraction from the Galbulimima bark has yielded a very low amount of crude alkaloid extract. What could be the reason?
-
A: The concentration of alkaloids in the plant material is known to be highly variable.[2][4] Ensure that the plant material was collected at the optimal time and stored correctly to prevent degradation of the active compounds. The extraction solvent and method are also critical. For alkaloids, a common method is to use an acidified polar solvent to extract the protonated alkaloids.
-
Issue 2: Poor Separation during Column Chromatography
-
Q: I am observing significant peak tailing and poor resolution of this compound during reverse-phase HPLC analysis. How can I improve this?
-
A: Peak tailing for basic compounds like this compound is often due to interactions between the amine groups and residual acidic silanol (B1196071) groups on the silica-based column packing. To mitigate this, consider the following:
-
Mobile Phase Modification: Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase to mask the silanol groups.
-
pH Adjustment: Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with the protonated this compound.
-
Use of a Base-Deactivated Column: Employing a column specifically designed for the analysis of basic compounds can significantly improve peak shape.
-
-
Issue 3: Suspected Degradation of this compound
-
Q: I suspect that my this compound sample is degrading during the purification process. What steps can I take to prevent this?
-
A: While specific stability data for this compound is limited, alkaloids can be sensitive to pH and temperature.[5] It is advisable to:
-
Avoid Extreme pH: Prolonged exposure to strong acids or bases should be minimized.
-
Maintain Low Temperatures: Perform extraction and purification steps at reduced temperatures where possible.
-
Work Expeditiously: Minimize the time the sample is in solution to reduce the opportunity for degradation.
-
-
Experimental Protocols
Protocol 1: General Acid-Base Extraction of this compound
This protocol is a general guideline and may require optimization.
-
Maceration: Soak the powdered bark of Galbulimima sp. in a 1:10 (w/v) solution of 1% aqueous HCl in methanol for 24-48 hours at room temperature.
-
Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to remove the methanol.
-
Acidification and Defatting: Acidify the remaining aqueous solution with 2M HCl to a pH of 2-3. Wash the acidic solution with an equal volume of dichloromethane (B109758) three times to remove non-polar impurities.
-
Basification: Adjust the pH of the aqueous layer to 9-10 with aqueous ammonia.
-
Extraction of Free Base: Extract the basified solution with an equal volume of dichloromethane three times. The combined organic layers will contain the crude alkaloid mixture.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude alkaloid extract.
Protocol 2: Silica (B1680970) Gel Column Chromatography for this compound Purification
-
Column Preparation: Pack a glass column with silica gel (200-300 mesh) using a slurry method with the initial mobile phase.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of dichloromethane and methanol. A typical gradient might start with 100% dichloromethane and gradually increase the polarity by adding methanol.
-
Fraction Collection and Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Pooling and Concentration: Combine the pure this compound fractions and evaporate the solvent to obtain the purified compound.
Data Presentation
Table 1: Illustrative Yields at Different Purification Stages
| Purification Stage | Starting Material (g) | Product (g) | Illustrative Yield (%) | Purity (%) |
| Crude Methanolic Extraction | 1000 (Dry Bark) | 50 | 5 | <1 |
| Acid-Base Extraction | 50 (Crude Extract) | 4 | 8 | ~5-10 |
| Silica Gel Chromatography | 4 (Crude Alkaloids) | 0.150 | 3.75 | >95 |
Note: These are illustrative values based on typical natural product purifications and do not represent experimentally verified data for this compound.
Table 2: Example Solvent Systems for Chromatographic Purification
| Chromatographic Method | Stationary Phase | Mobile Phase / Gradient | Purpose |
| Column Chromatography | Silica Gel (200-300 mesh) | Dichloromethane:Methanol (gradient from 100:0 to 90:10) | Initial separation of alkaloids |
| Preparative HPLC | C18 (10 µm) | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (gradient elution) | Final purification to high purity |
Mandatory Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: Troubleshooting logic for low crude alkaloid yield.
Caption: Troubleshooting guide for HPLC peak tailing.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C20H31NO2 | CID 101297601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Himgaline and Himbacine: A Comparative Analysis of Their Biological Activities
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of two structurally related alkaloids, himgaline and himbacine, isolated from the bark of the Australian magnolia tree, Galbulimima belgraveana. This analysis is supported by available experimental data, with a focus on their distinct pharmacological profiles.
Himbacine is a well-characterized potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a notable selectivity for the M2 and M4 subtypes. In contrast, while also exhibiting effects on smooth muscle, this compound is primarily described by its antispasmodic properties, with its precise mechanism of action and receptor affinity remaining less defined.
Comparative Biological Activity
The primary distinction in the biological activity of himbacine and this compound lies in their interaction with the cholinergic system. Himbacine acts as a competitive antagonist at muscarinic receptors, while this compound's antispasmodic effects suggest a potential, though less characterized, interaction with similar pathways.
Himbacine: A Potent Muscarinic Antagonist
Himbacine has been extensively studied for its high affinity and selectivity for M2 and M4 muscarinic receptors.[1] This has positioned it as a valuable pharmacological tool for investigating the roles of these receptor subtypes in various physiological processes. Its antagonist activity has been quantified in numerous studies, providing a clear picture of its potency.
This compound: An Antispasmodic Agent
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activities of himbacine and this compound.
| Compound | Biological Activity | Assay System | Parameter | Value | Reference |
| Himbacine | Muscarinic Receptor Antagonism | Guinea-pig atria | pA2 | 8.2 | [2] |
| Muscarinic Receptor Antagonism | Guinea-pig ileum | pA2 | ~7.2 | [2] | |
| Muscarinic M2 Receptor Binding | Rat heart and brain stem | Kd | 6.9 nM and 4.6 nM, respectively | ||
| Muscarinic M2/M4 Receptor Binding | Cloned human receptors | Kd | M2: 4 nM, M4: 7 nM | [3] | |
| This compound | Antispasmodic Activity | Furmethide-induced rabbit intestine spasm | - | Significant activity at 0.1 mg/L | [1] |
| Anti-muscarinic Activity (inferred) | Assay for anti-muscarinic activity | - | Elicited effects at 300 nM (0.1 mg/L) | [1] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Kd (dissociation constant) represents the concentration of a ligand at which half of the receptors are occupied.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols cited in this comparison.
Muscarinic Receptor Binding Assay (for Himbacine)
This assay determines the binding affinity of a compound to specific muscarinic receptor subtypes.
-
Objective: To determine the dissociation constant (Kd) of himbacine for muscarinic receptors.
-
Methodology:
-
Membrane Preparation: Membranes from cells or tissues expressing the muscarinic receptor subtype of interest are prepared.
-
Radioligand Binding: The membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the test compound (himbacine).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]
-
Furmethide-Induced Rabbit Intestine Spasm Assay (for this compound)
This is a classical pharmacological preparation used to assess the antispasmodic activity of a compound.
-
Objective: To evaluate the ability of this compound to inhibit smooth muscle contractions induced by a muscarinic agonist.
-
General Methodology:
-
Tissue Preparation: A segment of rabbit ileum or jejunum is isolated and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Induction of Spasm: The tissue is contracted by the addition of a muscarinic agonist, such as furmethide or carbachol, to the organ bath.
-
Application of Test Compound: Once a stable contraction is achieved, the test compound (this compound) is added to the bath in increasing concentrations.
-
Measurement of Response: The relaxation of the intestinal strip is measured using an isometric transducer and recorded.
-
Data Analysis: The concentration of the test compound that causes a 50% reduction in the induced spasm (IC50) can be determined to quantify its potency. While the available data for this compound states a concentration of significant activity, a specific IC50 value is not provided in the cited literature.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of muscarinic M2 receptor antagonism by himbacine and a general workflow for an isolated tissue antispasmodic assay.
Conclusion
References
- 1. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and target annotation of the alkaloid GB18 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroactive Profiles of Galbulimima Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The alkaloids derived from the bark of the Galbulimima species, a rainforest tree native to Papua New Guinea and northern Australia, have long been recognized for their diverse and potent neuroactive and psychotropic effects in traditional medicine.[1][2] Modern scientific investigation has begun to unravel the complex pharmacology of these compounds, revealing a rich chemical space for the discovery of novel therapeutics targeting the central nervous system (CNS). This guide provides a comparative analysis of the neuroactive profiles of key Galbulimima alkaloids, with a focus on the well-characterized compounds himbacine and GB18, supported by experimental data and detailed methodologies.
Introduction to Galbulimima Alkaloids
Galbulimima alkaloids are a structurally diverse family of natural products, broadly classified into four classes based on their intricate polycyclic skeletons.[1] While over 40 distinct alkaloids have been isolated, the neuropharmacology of only a few has been extensively studied.[3] This guide will primarily focus on himbacine, a Class I alkaloid known for its potent muscarinic receptor antagonism, and GB18, another Class I alkaloid recently identified as a selective opioid receptor antagonist.[1][4] The divergent receptor targets of these two closely related alkaloids underscore the remarkable structure-activity relationships within this natural product family and highlight their potential as scaffolds for drug development.
Comparative Neuropharmacology
The neuroactive profiles of Galbulimima alkaloids are best understood through the detailed characterization of their interactions with specific neuroreceptors. Here, we compare the binding affinities and functional activities of the most studied alkaloids.
Himbacine: A Selective Muscarinic Antagonist
Himbacine is a potent competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a notable selectivity for the M2 and M4 subtypes over M1, M3, and M5.[5] This selectivity has made himbacine a valuable pharmacological tool for dissecting the roles of M2 and M4 receptors in the CNS and periphery.
GB18: A Novel Opioid Receptor Antagonist
In contrast to himbacine, recent studies have revealed that GB18 does not significantly interact with muscarinic receptors. Instead, it has been identified as a potent antagonist of kappa- (κ) and mu- (μ) opioid receptors.[1][6] This discovery has opened new avenues for investigating the therapeutic potential of Galbulimima alkaloids in areas such as pain, addiction, and mood disorders.
Other Galbulimima Alkaloids
While the molecular targets of many other Galbulimima alkaloids are yet to be fully elucidated, preliminary studies have indicated a range of biological activities. For instance, himgaline and himbadine (B1494877) have been reported to possess antispasmodic properties, suggesting potential activity at muscarinic or other smooth muscle receptors, though detailed binding data are lacking.[4] Himandrine has been observed to induce hypotension and bradycardia, indicating cardiovascular effects that warrant further investigation.[4] The lack of comprehensive pharmacological data for these compounds highlights the need for further research into this promising family of natural products.
Quantitative Data Summary
The following tables summarize the available quantitative data for the binding affinities and functional potencies of key Galbulimima alkaloids.
Table 1: Binding Affinities (Ki/Kd) of Himbacine at Muscarinic Receptors
| Receptor Subtype | Preparation | Ki/Kd (nM) | Reference |
| M1 | Cloned (CHO cells) | 83 | [5] |
| M2 | Cloned (CHO cells) | 4 | [5] |
| M3 | Cloned (CHO cells) | 59 | [5] |
| M4 | Cloned (CHO cells) | 7 | [5] |
| M5 | Cloned (CHO cells) | 296 | [5] |
Table 2: Binding Affinities of GB18 at Opioid and Other Receptors
| Receptor | Radioligand | % Inhibition (at 10 µM) | Ki (nM) | Reference |
| Kappa Opioid (KOR) | [³H]U-69,593 | 87% | ~10 (IC50) | [4] |
| Mu Opioid (MOR) | [³H]DAMGO | 85% | ~10 (IC50) | [4] |
| Sigma-1 | Not specified | Moderate Affinity | 1100 | [1] |
| Sigma-2 | Not specified | Moderate Affinity | Not specified | [1] |
| Muscarinic (M1-M5) | Not specified | Low or insignificant | >10,000 | [1] |
Signaling Pathways
The neuroactive effects of Galbulimima alkaloids are mediated through their modulation of specific intracellular signaling cascades.
Himbacine and Muscarinic Receptor Signaling
Himbacine, as an antagonist of M2 and M4 muscarinic receptors, blocks the signaling pathways initiated by acetylcholine. These receptors are coupled to inhibitory G proteins (Gi/o), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Himbacine's antagonism of this pathway can influence a variety of cellular processes, including neuronal excitability and neurotransmitter release.
GB18 and Opioid Receptor Signaling
GB18 acts as an antagonist at both κ- and μ-opioid receptors, which are also coupled to inhibitory G proteins (Gi/o).[1][7] By blocking the binding of endogenous opioid peptides, GB18 prevents the activation of downstream signaling pathways that are involved in pain perception, reward, and mood regulation.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are representative protocols for key assays used in the characterization of Galbulimima alkaloids.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from a receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or tissue homogenates).
-
Radiolabeled ligand with known affinity for the receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors).
-
Unlabeled test compound (e.g., himbacine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubate at a specified temperature for a sufficient time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a compound to modulate the activity of Gi/o- or Gs-coupled receptors by quantifying changes in intracellular cAMP levels.
-
Materials:
-
Cells expressing the receptor of interest.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound.
-
Cell culture medium and buffers.
-
-
Procedure:
-
Plate cells in a 96- or 384-well plate and culture overnight.
-
Pre-incubate the cells with the test compound at various concentrations.
-
Stimulate the cells with a fixed concentration of forskolin (for Gi/o-coupled receptors) or an agonist (for Gs-coupled receptors).
-
Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).
-
Calcium Mobilization Assay
This assay is used to measure the activity of Gq-coupled receptors by detecting changes in intracellular calcium concentrations.
-
Materials:
-
Cells expressing the Gq-coupled receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compound.
-
Fluorescence plate reader with an injection system.
-
-
Procedure:
-
Plate cells in a black, clear-bottom 96- or 384-well plate.
-
Load the cells with the calcium-sensitive dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the test compound at various concentrations and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the peak fluorescence change against the log concentration of the test compound to determine the EC50.
-
Conclusion
The Galbulimima alkaloids represent a fascinating and underexplored class of neuroactive compounds. The distinct pharmacological profiles of himbacine and GB18, targeting muscarinic and opioid receptors respectively, highlight the potential for this natural product family to yield novel chemical scaffolds for the development of drugs targeting a range of neurological and psychiatric disorders. The detailed experimental protocols provided in this guide offer a foundation for further research into the neuropharmacology of these and other Galbulimima alkaloids, which will be crucial for unlocking their full therapeutic potential. Future studies should focus on elucidating the molecular targets and mechanisms of action of the less-characterized alkaloids to build a more complete picture of the neuroactive landscape of this unique plant genus.
References
- 1. Synthesis and target annotation of the alkaloid GB18 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and affinity studies of himbacine derived muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and target annotation of the alkaloid GB18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Himgaline and Related Alkaloids
A comprehensive guide to the structure-activity relationships (SAR) of himgaline and related Galbulimima alkaloids, offering insights for researchers and drug development professionals.
This compound belongs to the complex family of Galbulimima alkaloids, which are known for their diverse and potent neuroactive and antispasmodic properties.[1][2] While extensive quantitative structure-activity relationship (SAR) studies on a wide range of this compound analogs are not yet prevalent in publicly available literature, a comparative analysis with its close relatives, particularly himbacine and other Galbulimima (GB) alkaloids, provides valuable insights into the structural determinants of their biological activities.
The primary challenge in developing a detailed SAR for this compound has been its complex and stereochemically dense structure, which makes the synthesis of analogs a formidable task.[1][3][4][5][6][7] However, recent advances in synthetic chemistry are paving the way for more extensive exploration of this chemical space.[1][3][6][8]
Known Biological Activities
Initial studies on extracts from the bark of Galbulimima belgraveana revealed a range of physiological effects, including psychotropic, excitatory, and antispasmodic actions.[2][9] this compound itself has been noted for its significant antispasmodic activity.[2] In contrast, the more extensively studied himbacine acts as a potent antagonist of muscarinic receptors, with a notable selectivity for the M2 subtype.[10][11] Another related alkaloid, GB18, has been identified as a potent antagonist of both kappa- and mu-opioid receptors, highlighting the diverse pharmacology within this alkaloid family.[9]
Data Summary: this compound and Related Alkaloids
The following table summarizes the known biological activities of this compound and key related Galbulimima alkaloids. Due to the limited availability of quantitative SAR data for this compound analogs, the table provides a comparative overview of the activities of different structural classes within the Galbulimima family.
| Compound | Structural Class | Key Structural Features | Primary Biological Activity | Quantitative Data (if available) |
| This compound | Class III GB Alkaloid | Complex bridged polycyclic scaffold | Antispasmodic | Potent antispasmodic effects at 0.1 mg/mL in rabbit intestine.[2] |
| Himbacine | Class I GB Alkaloid | Decalin and piperidine (B6355638) rings linked by a double bond | Muscarinic Receptor Antagonist | 15-fold selectivity for M2 over M1 muscarinic receptors.[10][11] |
| Dihydrohimbacine | Class I GB Alkaloid | Saturated link between decalin and piperidine rings | Muscarinic Receptor Antagonist | Abolished selectivity for M2 receptors compared to himbacine.[10] |
| Himbeline | Class I GB Alkaloid | Lacks the N-methyl group of himbacine | Muscarinic Receptor Antagonist | Reduced selectivity for M2 receptors compared to himbacine.[10] |
| GB18 | - | Unique attached-ring system with a strained ether | Opioid Receptor Antagonist | Ki = 1.1 μM for kappa-opioid receptor (KOR); also shows high affinity for σ1 and σ2 receptors.[9] |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound analogs are not widely published. However, the methodologies used for assessing the activity of related compounds like himbacine provide a strong foundation for future SAR studies.
Muscarinic Receptor Binding Assay (for Himbacine and analogs)
This protocol is based on the methods used to characterize the muscarinic receptor antagonist activity of himbacine and its derivatives.[10]
Objective: To determine the affinity and selectivity of compounds for different muscarinic receptor subtypes (M1, M2, etc.).
Materials:
-
Guinea-pig ileal longitudinal muscle (for M3 receptor activity) and electrically stimulated left atrium (for M2 receptor activity).
-
Carbachol (B1668302) (muscarinic agonist).
-
Test compounds (this compound analogs).
-
Krebs-Henseleit solution.
-
Organ bath setup with isometric transducers.
Procedure:
-
Tissue Preparation: Tissues are dissected and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Tissues are allowed to equilibrate under a resting tension for a specified period.
-
Agonist Response: A cumulative concentration-response curve to carbachol is established to determine the baseline contractile response.
-
Antagonist Incubation: Tissues are incubated with varying concentrations of the test compound for a set duration.
-
Post-incubation Agonist Response: A second cumulative concentration-response curve to carbachol is generated in the presence of the test compound.
-
Data Analysis: The antagonist potency is determined by calculating the pA2 value from the Schild plot, which quantifies the shift in the agonist concentration-response curve caused by the antagonist.
Visualizing Structure-Activity Relationships and Pathways
The following diagrams illustrate the key structural modifications influencing the activity of Galbulimima alkaloids and a potential experimental workflow for SAR studies.
Caption: Key structural modifications of the himbacine scaffold and their impact on muscarinic receptor selectivity.
Caption: A proposed workflow for systematic structure-activity relationship studies of this compound.
References
- 1. Concise syntheses of GB22, GB13 and this compound by cross-coupling and complete reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concise syntheses of GB22, GB13, and this compound by cross-coupling and complete reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic studies toward galbulimima alkaloid (-)-GB 13 and (+)-GB 16 and (-)-himgaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Concise Syntheses of GB22, GB13, and this compound - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 7. Progress toward the syntheses of (+)-GB 13, (+)-himgaline, and himandridine. new insights into intramolecular imine/enamine aldol cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concise Syntheses of GB22, GB13, and this compound - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 9. Synthesis and target annotation of the alkaloid GB18 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of some Galbulimima alkaloids related to himbacine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioaustralis.com [bioaustralis.com]
Himgaline's Antispasmodic Efficacy: A Comparative Analysis Across Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Himgaline, a Class III alkaloid isolated from the bark of the Australian rainforest tree Galbulimima belgraveana, has demonstrated notable antispasmodic properties. This guide provides a comparative overview of this compound's effects with established antispasmodic agents, supported by available experimental data. The information is intended to assist researchers in evaluating its potential as a therapeutic agent.
Comparative Analysis of Antispasmodic Activity
This compound's antispasmodic potential has been primarily evaluated in in vitro models of intestinal smooth muscle contraction. While direct comparative studies with a wide range of spasmolytics are limited, the available data suggests a mechanism of action involving antagonism of muscarinic acetylcholine (B1216132) receptors.
Data Summary: Antispasmodic Potency
The following table summarizes the available quantitative data for this compound and two standard antispasmodic drugs, Atropine (a competitive muscarinic antagonist) and Papaverine (B1678415) (a non-specific smooth muscle relaxant). It is important to note that the data for this compound is from a different experimental model than the data presented for Atropine and Papaverine, which highlights a gap in the current research and underscores the need for direct comparative studies.
| Compound | Model | Spasmogen | Effective Concentration / IC50 | Reference |
| This compound | Isolated Rabbit Intestine | Furmethide | 0.1 mg/L | [1] |
| Atropine | Isolated Guinea Pig Ileum | Acetylcholine | pA2: 9.93 ± 0.04 | [2] |
| Papaverine | Isolated Guinea Pig Ileum | Nerve-mediated contractions | IC50: 3.53 µM (oral compartment) | [3] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
1. Isolated Rabbit Intestine Model (for this compound)
While the specific protocol for the furmethide-induced spasm model used for this compound is not detailed in the available literature, a general protocol for studying antispasmodic effects on isolated rabbit jejunum is as follows:
-
Tissue Preparation: A segment of rabbit jejunum (approximately 2 cm) is isolated and suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Induction of Spasm: A spasmogen, in this case, furmethide (a muscarinic agonist), would be added to the organ bath to induce sustained contraction of the intestinal smooth muscle.
-
Drug Administration: this compound is then added to the bath in a cumulative or non-cumulative manner to assess its ability to relax the pre-contracted tissue.
-
Data Recording: The contractions and relaxations of the tissue are recorded isometrically or isotonically using a force-displacement transducer connected to a data acquisition system.
2. Isolated Guinea Pig Ileum Model (for Atropine and Papaverine)
This is a classical and widely used model for evaluating antispasmodic activity, particularly for compounds acting on muscarinic receptors.
-
Tissue Preparation: A segment of the terminal ileum from a guinea pig is dissected and mounted in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with carbogen.
-
Induction of Contraction: Contractions are induced by adding an agonist, such as acetylcholine, to the organ bath. For studying nerve-mediated contractions, electrical field stimulation can be applied.
-
Antagonist/Inhibitor Application: The antagonist (e.g., Atropine) is added to the bath prior to the agonist to determine its ability to inhibit the contraction. For non-competitive inhibitors like Papaverine, it is added to the pre-contracted tissue.
-
Data Analysis: Concentration-response curves are constructed for the agonist in the absence and presence of the antagonist to determine the pA2 value (for competitive antagonists) or the IC50 value.
Signaling Pathways and Mechanism of Action
Understanding the molecular pathways through which a drug exerts its effects is fundamental for drug development.
This compound's Proposed Mechanism of Action
This compound's antispasmodic effect is attributed to its anti-muscarinic activity [1]. Muscarinic receptors, particularly the M3 subtype, are predominantly responsible for mediating smooth muscle contraction in the gastrointestinal tract. Acetylcholine released from parasympathetic nerves binds to these G-protein coupled receptors, initiating a signaling cascade that leads to an increase in intracellular calcium and subsequent muscle contraction. By blocking these receptors, this compound likely prevents acetylcholine from binding, thus leading to smooth muscle relaxation.
Interestingly, this compound does not exhibit the tachycardic side effects associated with its structural analogue, Himbacine, which is a potent muscarinic antagonist with high affinity for M2 and M4 receptors[1][4]. This suggests that this compound may have a different muscarinic receptor subtype selectivity profile, potentially with lower affinity for the M2 receptors in the heart. However, specific binding affinity studies for this compound on different muscarinic receptor subtypes are currently lacking.
References
- 1. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and target annotation of the alkaloid GB18 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The difference in the inhibitory mechanisms of papaverine on vascular and intestinal smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding and functional selectivity of himbacine for cloned and neuronal muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Himgaline Receptor Binding Affinity: A Comparative Guide Based on Structurally Related Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Himgaline is a complex piperidine (B6355638) alkaloid isolated from trees of the Galbulimima species. While noted for its antispasmodic properties, specific receptor binding affinity and selectivity data for this compound are not yet publicly available.[1] However, the pharmacological profiles of structurally related Galbulimima alkaloids, such as himbacine and GB18, provide a valuable framework for understanding the potential biological targets of this compound and the methodologies required for its characterization. This guide provides a comparative overview of the receptor binding profiles of these related compounds, details the standard experimental assays used to determine receptor affinity and selectivity, and outlines the potential signaling pathways involved.
Comparative Analysis of Galbulimima Alkaloid Receptor Binding
While direct quantitative data for this compound is pending, the diverse receptor interactions of its structural relatives highlight the potential for novel pharmacology within this class of alkaloids. Himbacine, a Class Ia alkaloid, is a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, whereas GB18, a Class Ib alkaloid, demonstrates high affinity for opioid receptors.[2][3] This divergence in receptor selectivity, despite structural similarities, underscores the importance of detailed pharmacological screening for each member of the Galbulimima family.
| Alkaloid | Class | Primary Target(s) | Binding Affinity | Reported Activity |
| This compound | Class III | Unknown (putative anti-muscarinic) | Not Determined | Antispasmodic[2][4] |
| Himbacine | Class Ia | Muscarinic M2 Receptor | Kd = 4 nM[2][3] | Antagonist[5][6] |
| GB18 | Class Ib | Kappa-Opioid Receptor (KOR) & Mu-Opioid Receptor (MOR) | IC50 ~ 10 nM[2] | Antagonist[5][7] |
Experimental Protocols for Receptor Binding Assays
The following are detailed methodologies for the types of key experiments that would be conducted to determine the receptor binding affinity and selectivity of this compound.
Competitive Radioligand Binding Assay for Muscarinic Receptors
This assay is used to determine the binding affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes from cell lines individually expressing human muscarinic receptor subtypes (e.g., CHO-hM1, CHO-hM2).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: Cold PBS.
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-NMS and varying concentrations of this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., room temperature).
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Competitive Radioligand Binding Assay for Opioid Receptors
This protocol is analogous to the muscarinic receptor assay but uses reagents specific to opioid receptors.
Objective: To determine the Ki of this compound for opioid receptor subtypes (mu, kappa, delta).
Materials:
-
Cell membranes from cell lines individually expressing human opioid receptor subtypes (e.g., HEK-hMOR, HEK-hKOR).
-
Radioligands: [³H]-DAMGO for MOR, [³H]-U-69,593 for KOR.
-
Test compound: this compound.
-
Appropriate assay and wash buffers.
Procedure: The procedure follows the same steps as the muscarinic receptor binding assay: incubation of membranes with a fixed concentration of the respective radioligand and varying concentrations of this compound, followed by filtration, washing, and scintillation counting to determine IC₅₀ and subsequently calculate the Ki value.[5]
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
The primary targets identified for himbacine and GB18 are G protein-coupled receptors (GPCRs). Himbacine's target, the M2 muscarinic receptor, and GB18's targets, the mu- and kappa-opioid receptors, are all coupled to inhibitory G proteins (Gαi/o). As antagonists, these compounds block the downstream signaling cascades typically initiated by the endogenous ligands (acetylcholine and opioid peptides, respectively).
Caption: Generalized inhibitory GPCR signaling pathway for M2, MOR, and KOR.
Experimental Workflow
The workflow for a competitive radioligand binding assay is a systematic process to determine the binding affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and target annotation of the alkaloid GB18 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concise syntheses of GB22, GB13 and this compound by cross-coupling and complete reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Himgaline Total Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
At a Glance: Key Synthesis Metrics
The following table summarizes the core quantitative data for the three major total synthesis routes to Himgaline, providing a clear comparison of their efficiency and overall success.
| Parameter | Chackalamannil Synthesis (2006) | Evans Synthesis (2007) | Shenvi Synthesis (2022) |
| Total Steps | ~31 steps | ~28 steps | 7-9 steps |
| Overall Yield | Not explicitly reported | Not explicitly reported | Not explicitly reported |
| Key Strategy | Decarboxylative aza-Michael reaction | Intramolecular Diels-Alder reaction | Cross-coupling and stereoselective reduction |
| Chirality | Enantioselective | Enantioselective | Racemic |
Strategic Overview of the Synthetic Routes
The three primary approaches to the total synthesis of this compound each employ a unique strategy to construct the molecule's complex hexacyclic core. These differing strategies are reflected in the overall efficiency and elegance of the syntheses.
The Chackalamannil Synthesis: A Foundational Approach
The first total synthesis of (-)-himgaline, accomplished by Chackalamannil and his team, established a viable, albeit lengthy, pathway to this natural product.[1] A key feature of their strategy is a decarboxylative aza-Michael reaction to form the crucial C-N bond and set a key stereocenter. The synthesis culminates in the cyclization of a precursor, (-)-GB 13, to oxothis compound, followed by a diastereoselective reduction to yield (-)-himgaline.[1]
Caption: Chackalamannil's linear synthesis of (-)-himgaline.
The Evans Synthesis: Leveraging Cycloaddition Chemistry
The Evans group developed an enantioselective total synthesis of (+)-himgaline that relies on a powerful intramolecular Diels-Alder reaction to construct the core carbocyclic framework with high stereocontrol.[2][3] This approach is followed by a series of transformations to elaborate the remaining rings, including an intramolecular Michael addition and an enamine aldol (B89426) addition.[4] The synthesis also proceeds through the key intermediate (+)-GB 13, which is then converted to (+)-himgaline.
Caption: Evans' convergent approach to (+)-himgaline.
The Shenvi Synthesis: A Paradigm of Conciseness
In a significant advancement, the Shenvi laboratory reported a remarkably concise synthesis of (±)-himgaline, reducing the step count to a fraction of the previous routes.[4][5] This innovative strategy is centered around a novel endo-selective cross-coupling of high-fraction aromatic building blocks, followed by a complete and highly stereoselective reduction of the aromatic core to construct the intricate polycyclic system.[4][5] This approach dramatically improves the efficiency of the synthesis and provides rapid access to this compound and related alkaloids.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Concise syntheses of GB22, GB13 and this compound by cross-coupling and complete reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Concise syntheses of GB22, GB13, and this compound by cross-coupling and complete reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Himgaline as a Molecular Probe for CNS Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Himgaline, a complex piperidine (B6355638) alkaloid isolated from the bark of the Galbulimima species, presents a compelling scaffold for the development of novel molecular probes for central nervous system (CNS) pathways. While direct pharmacological data on this compound remains limited, its structural relationship to other bioactive Galbulimima alkaloids with known G-protein coupled receptor (GPCR) targets, such as opioid and muscarinic receptors, suggests its potential as a valuable tool in neuroscience research.[1] This guide provides a comparative analysis of this compound's potential utility against established molecular probes for these key CNS signaling pathways, supported by available experimental data and detailed protocols. Preliminary data indicates that high-affinity biomolecular targets for class III alkaloids like this compound are found among human neuronal receptors.[2]
This compound: A Potential GPCR Modulator
The Galbulimima alkaloid family has yielded compounds with significant and diverse biological activities. Notably, the structurally related alkaloid GB18 has been identified as a potent antagonist of both kappa- (κ) and mu- (μ) opioid receptors.[3] Another well-studied member, himbacine, is a potent muscarinic acetylcholine (B1216132) receptor antagonist.[4] Furthermore, synthetic analogs referred to as "ent-himgaline pyridyls" have been shown to act as selective antagonists of the Protease-Activated Receptor 1 (PAR-1), another important GPCR.[5][6][7] These findings strongly suggest that the core structure of this compound is predisposed to interact with GPCRs, making it a promising candidate for development into a selective molecular probe.
Comparative Analysis of Molecular Probes
Given the likely GPCR targets of this compound, this section compares its potential with established molecular probes for the opioid and muscarinic receptor systems.
Opioid Receptor Probes
The opioid system is a critical target for pain management and is implicated in a wide range of neurological processes. Molecular probes for opioid receptors are essential for understanding their function and for the development of new therapeutics.
Table 1: Comparison of this compound (Putative) with Known Opioid Receptor Probes
| Molecular Probe | Target(s) | Affinity (Ki) | Mode of Action | Fluorescent Label |
| This compound (Putative) | Opioid Receptors (μ, κ) | Not Determined | Likely Antagonist | None |
| Naltrindole-Cy3/Cy5 | δ-Opioid Receptor (DOR) | Ki = 1.2-1.7 nM (DOR) | Antagonist | Cyanine-3 / Cyanine-5 |
| Buprenorphine-Cy5 | μ-Opioid Receptor (MOR) | Not specified, but used for imaging | Partial Agonist/Antagonist | Cyanine-5 |
| Naltrexamine-Acylimidazole (NAI) | Pan-Opioid Receptors | High Affinity | Antagonist (forms covalent bond) | Alexa Fluor Dyes |
Muscarinic Receptor Probes
Muscarinic acetylcholine receptors are involved in learning, memory, and motor control, and are therapeutic targets for Alzheimer's disease and other neurological disorders.
Table 2: Comparison of this compound (Putative) with Known Muscarinic Receptor Probes
| Molecular Probe | Target(s) | Affinity (Ki) | Mode of Action | Fluorescent Label |
| This compound (Putative) | Muscarinic Receptors (M1-M5) | Not Determined | Unknown | None |
| Dibenzodiazepinone-BODIPY 630/650 | M2 Muscarinic Receptor (M2R) | pKi = 8.75-9.62 | Antagonist | BODIPY 630/650 |
| Anthranilamide-Oregon Green 488 | M2 Muscarinic Receptor (M2R) | Ki = 2.4 nM | Antagonist | Oregon Green 488 |
| [3H]-N-methylscopolamine ([3H]-NMS) | Pan-Muscarinic Receptors | High Affinity | Antagonist | Tritium (Radiolabel) |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of molecular probes. Below are representative protocols for key experiments.
Radioligand Binding Assay for GPCRs
This protocol is a standard method to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled ligand (e.g., this compound) for a specific GPCR by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target GPCR (e.g., from CHO or HEK293 cells)
-
Radiolabeled ligand (e.g., [3H]-DAMGO for μ-opioid receptor, [3H]-NMS for muscarinic receptors)
-
Unlabeled competitor ligand (e.g., this compound) at various concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Competition: Add increasing concentrations of the unlabeled competitor ligand (this compound) to the wells. Include wells with no competitor (total binding) and wells with a high concentration of a known saturating unlabeled ligand (non-specific binding).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the competitor. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for G-protein coupled receptors that this compound is likely to modulate.
Caption: Canonical G-protein coupled receptor signaling pathways.
Experimental Workflow
The following diagram outlines a typical workflow for characterizing a novel molecular probe like this compound.
Caption: Workflow for characterizing a novel molecular probe.
Conclusion
While direct experimental data for this compound is currently lacking, its structural similarity to known potent GPCR ligands makes it a highly attractive candidate for development as a molecular probe for CNS pathways. Its complex, rigid scaffold may offer high selectivity for specific receptor subtypes. Future research should focus on synthesizing this compound and its derivatives, including fluorescently labeled versions, and systematically screening them against a panel of CNS receptors, particularly opioid and muscarinic subtypes. The experimental protocols and comparative data provided in this guide offer a framework for such investigations. The development of this compound-based probes could provide novel and powerful tools to dissect the complex signaling networks of the brain, ultimately aiding in the discovery of new therapeutics for neurological and psychiatric disorders.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. thieme.de [thieme.de]
- 3. Synthesis and target annotation of the alkaloid GB18 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concise syntheses of GB22, GB13 and this compound by cross-coupling and complete reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Himbacine derived thrombin receptor (PAR-1) antagonists: SAR of the pyridine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the CNS Receptor Cross-Reactivity Profile of Himgaline
A Comparative Guide for Researchers in Neuroscience and Drug Development
Himgaline, a complex piperidine (B6355638) alkaloid isolated from the bark of the Galbulimima species, has emerged as a molecule of significant interest for neuropharmacology. Its unique polycyclic structure, shared with other bioactive alkaloids from the same genus, suggests a potential for novel interactions with central nervous system (CNS) targets. This guide provides a comparative analysis of this compound's cross-reactivity with various CNS receptors, presenting available experimental data to inform future research and drug discovery efforts.
While comprehensive public data on the receptor binding profile of this compound remains limited, insights can be drawn from studies on structurally related Galbulimima alkaloids and the established practices of major screening programs. The National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP) has been instrumental in characterizing the bioactivity of novel compounds, including alkaloids from this family.
Comparative Binding Affinity of this compound and Related Compounds
The differential receptor binding profiles of these structurally similar alkaloids underscore the subtle structure-activity relationships that govern their interactions with CNS targets and highlight the importance of comprehensive screening for each unique compound.
Table 1: Comparative Binding Affinities (Ki in nM) of Himbacine at Muscarinic Receptors
| Receptor Subtype | Himbacine Kd (nM) |
| Muscarinic M1 | 83 |
| Muscarinic M2 | 4 |
| Muscarinic M3 | 59 |
| Muscarinic M4 | 7 |
| Muscarinic M5 | 296 |
Data sourced from Miller et al. (1992).[2]
Experimental Protocols
The following outlines a typical radioligand binding assay protocol, based on the standardized procedures of the NIMH PDSP, which would be employed to determine the cross-reactivity profile of a compound like this compound.[3][4]
Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
Test Compound: this compound
-
Receptor Source: Cell membranes expressing the specific human CNS receptor of interest (e.g., from transfected HEK293 cells).
-
Radioligand: A specific high-affinity radiolabeled ligand for each receptor target.
-
Assay Buffer: Receptor-specific buffer solutions (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[5]
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor.
-
Instrumentation: 96-well filter plates, a cell harvester, and a scintillation counter.
Procedure:
-
Compound Preparation: A stock solution of this compound is prepared, typically in DMSO, and serially diluted to a range of concentrations.
-
Assay Plate Setup: In a 96-well plate, the following are added in triplicate for each concentration of the test compound:
-
Receptor-containing cell membranes.
-
Radioligand at a concentration near its Kd.
-
Varying concentrations of this compound.
-
For the determination of total binding, only membranes and radioligand are added.
-
For the determination of non-specific binding, membranes, radioligand, and a saturating concentration of a non-radiolabeled ligand are added.
-
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium. Incubation times and temperatures are receptor-dependent but are typically around 60-90 minutes at room temperature.[5]
-
Harvesting: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate). The filters are then washed with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The filter mats are dried, and a scintillant is added. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding at each concentration of this compound is determined.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7][8]
-
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the process of evaluating this compound's cross-reactivity and its potential downstream effects, the following diagrams illustrate the experimental workflow and a generalized G-protein coupled receptor (GPCR) signaling pathway.
Logical Comparison of this compound and Himbacine
The distinct pharmacological profiles of this compound and its structural analog, himbacine, offer a compelling case for further investigation into the subtle molecular determinants of receptor selectivity.
References
- 1. Synthesis and target annotation of the alkaloid GB18 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding and functional selectivity of himbacine for cloned and neuronal muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AID 504381 - Late-stage radioligand binding assay to identify inhibitors of NADPH oxidase 1 (NOX1): PDSP screen Set 2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdspdb.unc.edu [pdspdb.unc.edu]
- 5. PDSP - 5HT [kidbdev.med.unc.edu]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 7. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 8. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
Himgaline: A Comparative Analysis of its Antispasmodic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antispasmodic properties of Himgaline, a Class III alkaloid from the plant genus Galbulimima, against standard antispasmodic drugs, atropine (B194438) and verapamil (B1683045). The information presented is based on available preclinical data, with a focus on experimental protocols and potential mechanisms of action.
Executive Summary
This compound has demonstrated significant antispasmodic activity in ex vivo studies. While direct comparative quantitative data with standard drugs is limited, initial findings suggest it may operate through mechanisms involving muscarinic receptor antagonism, a mode of action shared with atropine. This contrasts with other standard antispasmodics like verapamil, which primarily function as calcium channel blockers. Further research is required to fully elucidate the quantitative efficacy and precise molecular targets of this compound.
Quantitative Data on Antispasmodic Activity
| Compound | Organism/Tissue | Spasmogen | Potency (IC50/EC50) | Effective Concentration |
| This compound | Rabbit Intestine | Furmethide | Data not available | 0.1 mg/L[1] |
| Atropine | Rabbit Ileum | Acetylcholine (B1216132) | Abolished contraction at 3.0 x 10⁻⁴ mM[2] | Data not available |
| Verapamil | Rabbit Ileum | Spontaneous Contractions | Nifedipine (B1678770) is ~1000x more potent | Data not available[3] |
| Verapamil | Rat Colon | KCl (80 mM) | S-verapamil > R-verapamil | Data not available[4] |
Note: The lack of standardized reporting and direct comparative studies makes a precise quantitative comparison challenging. The provided data should be interpreted within the context of the specific experimental conditions.
Experimental Protocols
The primary experimental model used to assess the antispasmodic activity of this compound is the isolated rabbit jejunum assay. This ex vivo method allows for the direct measurement of smooth muscle contractility in response to spasmogens and the inhibitory effects of test compounds.
Isolated Rabbit Jejunum Assay
Objective: To determine the spasmolytic effect of a test compound on spontaneous or induced contractions of isolated intestinal smooth muscle.
Materials:
-
New Zealand White Rabbit (1.5-2.0 kg)
-
Tyrode's solution (Composition in mM: NaCl 136.9, KCl 2.68, CaCl2 1.8, MgCl2 1.05, NaHCO3 11.90, NaH2PO4 0.42, Glucose 5.55)
-
Spasmogen (e.g., Furmethide, Acetylcholine, KCl)
-
Test compound (this compound) and standard drugs (Atropine, Verapamil)
-
Organ bath with aeration (95% O2, 5% CO2) and temperature control (37°C)
-
Isotonic transducer and data acquisition system
Procedure:
-
Tissue Preparation: The rabbit is humanely sacrificed, and a segment of the jejunum is isolated. The segment is cleaned of mesenteric tissue and cut into strips of approximately 2 cm in length.
-
Mounting: Each jejunum strip is suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and aerated with carbogen. One end of the strip is attached to a fixed hook, and the other is connected to an isotonic transducer to record muscle contractions.
-
Equilibration: The tissue is allowed to equilibrate for at least 30 minutes under a resting tension of 1 gram, with the Tyrode's solution being replaced every 10-15 minutes. During this period, the tissue will exhibit spontaneous rhythmic contractions.
-
Induction of Spasm: A spasmogen, such as furmethide, is added to the organ bath to induce a sustained contraction.
-
Application of Test Compound: Once a stable contraction is achieved, the test compound (this compound) or a standard drug is added to the bath in a cumulative or non-cumulative manner.
-
Data Recording: The changes in muscle tension are continuously recorded. The inhibitory effect of the compound is measured as the percentage reduction in the induced contraction.
-
Data Analysis: Concentration-response curves are plotted, and if sufficient data points are obtained, the IC50 (the concentration of the compound that produces 50% inhibition of the maximal contraction) is calculated.
Mechanisms of Action
The antispasmodic effects of this compound and the standard drugs are mediated by distinct signaling pathways.
This compound: Putative Anti-Muscarinic Activity
Evidence suggests that Class III Galbulimima alkaloids, including this compound, exert their antispasmodic effects through the antagonism of muscarinic acetylcholine receptors.[1] Acetylcholine, a key neurotransmitter in the parasympathetic nervous system, induces smooth muscle contraction by binding to M3 muscarinic receptors on the cell surface. This binding activates a Gq-protein coupled signaling cascade, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, increasing intracellular calcium levels and activating the contractile machinery. By blocking this receptor, this compound would prevent acetylcholine-induced contractions.
Atropine: Muscarinic Receptor Antagonist
Atropine is a classic competitive antagonist of muscarinic acetylcholine receptors. It binds to all subtypes of muscarinic receptors (M1-M5) without activating them, thereby preventing acetylcholine from binding and eliciting its effects. In intestinal smooth muscle, atropine's blockade of M3 receptors directly inhibits parasympathetic-mediated contractions.
Verapamil: L-type Calcium Channel Blocker
Verapamil is a non-dihydropyridine L-type calcium channel blocker. It directly inhibits the influx of extracellular calcium into smooth muscle cells through voltage-gated calcium channels. This reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light chain kinase, which are essential for the phosphorylation of myosin and subsequent muscle contraction. This mechanism is independent of neurotransmitter receptors.
Conclusion
This compound presents as a promising natural compound with notable antispasmodic properties. The available evidence suggests a mechanism of action that may involve muscarinic receptor antagonism, similar to atropine. However, to establish its therapeutic potential and to provide a robust comparison with standard antispasmodic agents, further research is imperative. Specifically, studies designed to determine the precise molecular targets, binding affinities, and potency (IC50/EC50 values) of this compound in standardized and comparative assays are necessary. Such data will be crucial for guiding future drug development efforts in the field of gastrointestinal motility disorders.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. Irreversible inhibitory effect of atropine on contractile responses to drugs in isolated rabbit ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of nifedipine and verapamil on the pendular movements of the rabbit isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of R- and S-verapamil and nifedipine on rat vascular and intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Himgaline's Therapeutic Potential: A Comparative Guide
Disclaimer: As of late 2025, specific in vivo validation studies detailing the therapeutic potential of Himgaline are not extensively available in peer-reviewed literature. This compound is a complex piperidine (B6355638) alkaloid derived from the bark of the Galbulimima belgraveana tree, and while related compounds have shown neuroactive and anti-muscarinic properties, this compound's own biological activity remains largely uncharacterized.[1][2]
This guide, therefore, presents a hypothetical framework for the in vivo validation of this compound, drawing upon established experimental models for two potential therapeutic areas: neurodegenerative disease and inflammation. The data presented herein is illustrative and intended to serve as a template for future research and comparison with established therapeutic agents.
Section 1: Hypothetical In Vivo Validation for Neuroprotective Effects in an Alzheimer's Disease Model
Based on the neuroactive potential of related alkaloids, one promising avenue for this compound is in the treatment of neurodegenerative diseases such as Alzheimer's disease.[3][4] The following outlines a potential study comparing this compound to Donepezil, a standard-of-care acetylcholinesterase inhibitor.
Comparative Performance Data (Hypothetical)
| Parameter | Vehicle Control | This compound (10 mg/kg) | Donepezil (5 mg/kg) |
| Cognitive Function (Morris Water Maze Escape Latency - seconds) | 60 ± 5.2 | 35 ± 4.1 | 32 ± 3.8 |
| Brain Amyloid-β (Aβ) Plaque Load (%) | 12 ± 1.5 | 7 ± 1.1 | 10 ± 1.3 |
| Hippocampal Acetylcholinesterase (AChE) Activity (U/mg protein) | 150 ± 12.3 | 95 ± 9.8 | 88 ± 8.5 |
| Neuroinflammation (Hippocampal TNF-α levels - pg/mg tissue) | 80 ± 7.5 | 45 ± 5.1 | 65 ± 6.2 |
Experimental Protocol: Alzheimer's Disease Mouse Model
-
Animal Model: Male 5XFAD transgenic mice, a common model for Alzheimer's disease, aged 3 months, are used.
-
Groups: Mice are randomly assigned to three groups (n=10 per group): Vehicle control (saline), this compound (10 mg/kg), and Donepezil (5 mg/kg).
-
Administration: Treatments are administered daily via oral gavage for 12 weeks.
-
Behavioral Testing: In the final week of treatment, cognitive function is assessed using the Morris Water Maze test. The escape latency to find the hidden platform is recorded.
-
Tissue Collection and Analysis: Following behavioral testing, mice are euthanized, and brain tissue is collected. One hemisphere is fixed for immunohistochemical analysis of Aβ plaque load. The hippocampus from the other hemisphere is dissected and used for biochemical assays to determine AChE activity and TNF-α levels.
-
Statistical Analysis: Data are analyzed using a one-way ANOVA followed by a post-hoc test for multiple comparisons.
Visualizations
Caption: Hypothetical mechanism of this compound in the cholinergic pathway.
Caption: Workflow for in vivo assessment of neuroprotective effects.
Section 2: Hypothetical In Vivo Validation for Anti-Inflammatory Effects
The potential anti-inflammatory properties of alkaloids present another therapeutic avenue for this compound.[5][6] A hypothetical study is outlined below, comparing this compound to Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), in a model of acute inflammation.
Comparative Performance Data (Hypothetical)
| Parameter | Vehicle Control | This compound (10 mg/kg) | Indomethacin (10 mg/kg) |
| Paw Edema (increase in paw volume - %) | 120 ± 10.5 | 55 ± 6.2 | 45 ± 5.1 |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 5.0 ± 0.4 | 2.2 ± 0.3 | 1.8 ± 0.2 |
| Pro-inflammatory Cytokine (IL-6 levels - pg/mL) | 300 ± 25.8 | 140 ± 15.1 | 110 ± 12.3 |
| NF-κB Activation (p65 subunit in nucleus - % of total) | 85 ± 7.9 | 35 ± 4.3 | 28 ± 3.5 |
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Swiss albino mice are used.
-
Groups: Mice are randomly assigned to three groups (n=10 per group): Vehicle control (saline), this compound (10 mg/kg), and Indomethacin (10 mg/kg).
-
Administration: Treatments are administered intraperitoneally 30 minutes prior to the inflammatory insult.
-
Inflammation Induction: Acute inflammation is induced by injecting 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Edema Measurement: Paw volume is measured using a plethysmometer at baseline and at 1, 2, 3, and 4 hours post-carrageenan injection. The percentage increase in paw volume is calculated.
-
Tissue and Blood Collection: At 4 hours, animals are euthanized. Paw tissue is collected for the measurement of MPO activity (an indicator of neutrophil infiltration) and analysis of NF-κB activation. Blood serum is collected to measure IL-6 levels.
-
Statistical Analysis: Data are analyzed using a two-way ANOVA (for paw edema over time) or one-way ANOVA (for biochemical markers) followed by a post-hoc test.
Visualizations
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Caption: Workflow for in vivo assessment of anti-inflammatory effects.
References
- 1. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. ayurvedjournal.com [ayurvedjournal.com]
- 4. Alkaloids as drug leads in Alzheimer's treatment: Mechanistic and therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Harmine is an inflammatory inhibitor through the suppression of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Uncharted Waters of Himgaline Disposal: A Guide to Best Practices
Absence of specific disposal guidelines for Himgaline, a complex piperidine (B6355638) alkaloid, necessitates a cautious approach rooted in established best practices for hazardous chemical waste management. This guide provides essential safety and logistical information, drawing parallels from the handling of similar chemical entities to ensure the safety of laboratory personnel and minimize environmental impact.
Researchers, scientists, and drug development professionals handling this compound must operate under the assumption that it is a hazardous compound. Its classification as a piperidine alkaloid and its solubility in various organic solvents are key factors in determining the appropriate disposal pathway. The following procedures are based on general laboratory safety protocols for hazardous chemical waste and should be adapted to comply with institutional and local regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to consult your institution's Environmental Health and Safety (EHS) office. Personnel handling this compound waste should be trained in hazardous waste management.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety goggles or a face shield.
-
Body Protection: A lab coat and closed-toe shoes are required.
-
Respiratory Protection: When handling solid this compound, a respirator may be necessary to prevent inhalation.
All handling of this compound waste should occur within a certified chemical fume hood to minimize exposure to vapors.
This compound Properties Relevant to Disposal
The following table summarizes key properties of this compound that inform its safe disposal.
| Property | Value | Implication for Disposal |
| Molecular Formula | C₂₀H₃₁NO₂ | Organic compound, likely requiring incineration. |
| Appearance | White solid | Potential for dust generation; handle with appropriate respiratory protection. |
| Solubility | Soluble in ethanol (B145695), methanol, DMF, or DMSO. | Dictates the type of liquid waste stream; requires collection in designated solvent waste containers. |
| Chemical Class | Piperidine Alkaloid | Alkaloids can have significant biological activity; treat as a potent, hazardous compound. |
Experimental Protocols for this compound Disposal
The following protocols provide a step-by-step guide for the safe disposal of various forms of this compound waste.
Protocol 1: Disposal of Solid this compound Waste
This protocol applies to unused, expired, or contaminated solid this compound.
-
Waste Identification: Clearly identify the waste as "Hazardous Waste: this compound, Solid."
-
Containerization: Place the solid waste in a primary, sealable container that is compatible with the chemical.
-
Double-Bagging: Place the primary container into a secondary, larger, and clearly labeled hazardous waste bag or container to prevent leaks.
-
Labeling: Affix a hazardous waste label to the outer container, detailing the contents, quantity, and date of accumulation.
-
Storage: Store the sealed container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste carrier, in accordance with institutional and local regulations. The likely disposal method is incineration.
Protocol 2: Disposal of Liquid this compound Waste
This protocol covers solutions of this compound in solvents such as ethanol, methanol, DMF, or DMSO.
-
Waste Segregation: Collect this compound-containing liquid waste in a dedicated, leak-proof, and chemically compatible container. Do not mix with other waste streams.
-
Container Labeling: Clearly label the container as "Hazardous Waste: this compound in [Solvent Name]." Include the approximate concentration.
-
Storage: Keep the container tightly sealed when not in use and store it in a designated hazardous waste accumulation area with secondary containment.
-
Disposal: Arrange for collection by your institution's EHS office for disposal, typically via chemical incineration.
Protocol 3: Disposal of Contaminated Labware and PPE
This protocol applies to items such as pipette tips, vials, gloves, and absorbent pads contaminated with this compound.
-
Solid Waste Collection: Place non-sharp contaminated items in a designated hazardous waste bag.
-
Double-Bagging: Once the bag is three-quarters full, seal it and place it inside a second hazardous waste bag.
-
Sharps Disposal: Dispose of contaminated sharps (e.g., needles, broken glass) in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.
-
Storage and Disposal: Store the sealed bags and sharps containers in the designated hazardous waste area for collection and incineration.
Protocol 4: Decontamination of Empty this compound Containers
Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., ethanol or methanol) that can dissolve this compound.
-
Rinsate Collection: Collect the rinsate as hazardous liquid waste and dispose of it according to Protocol 2.
-
Container Disposal: After triple rinsing and allowing the container to dry, deface the original label and dispose of the container according to institutional guidelines for decontaminated chemical containers.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Essential Safety and Logistical Information for Handling Himgaline
Immediate Safety and Handling Precautions
Given the lack of specific toxicity data for Himgaline, a cautious approach is paramount. Engineering controls should be the primary means of minimizing exposure, supplemented by appropriate personal protective equipment (PPE).
Engineering Controls:
-
Ventilation: All handling of solid this compound or solutions containing it should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Containment: For procedures with a higher risk of aerosolization (e.g., weighing, preparing solutions), consider using a glove box or other containment enclosure.
Personal Protective Equipment (PPE): The selection of PPE is critical for minimizing exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Equipment | Specification and Use |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles are mandatory to protect against splashes. A face shield should be worn over safety goggles when there is a significant risk of splashing.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always check for signs of degradation and replace gloves frequently. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A fully buttoned laboratory coat should be worn to protect skin and clothing. For larger quantities or tasks with a high splash potential, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | N95 Respirator or Higher | If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a properly fitted N95 respirator or a higher level of respiratory protection should be used.[1][2] |
Operational Plans: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Preparation and Weighing:
- Designate a specific area within a chemical fume hood for handling this compound.
- Before weighing, gently tap the container to settle the solid material and minimize dust formation upon opening.
- Use anti-static weigh boats or paper to prevent electrostatic dispersal of the powder.
- Clean the spatula and weighing area with a damp cloth or towel immediately after use to prevent the spread of contamination.
2. Solution Preparation:
- Add the solvent to the solid this compound slowly to avoid splashing.
- If sonication or heating is required, ensure the container is properly sealed to prevent aerosol generation.
3. Post-Handling:
- Decontaminate all surfaces and equipment that came into contact with this compound. A suitable cleaning agent should be determined in consultation with your institution's EHS department.
- Carefully remove and dispose of PPE as outlined in the disposal plan below.
- Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Container | Labeling | Disposal Procedure |
| Solid Waste | Sealable, puncture-resistant container | "Hazardous Waste - Solid" and "this compound" | Includes contaminated gloves, weigh boats, paper towels, and any unused solid this compound. |
| Liquid Waste | Sealable, chemical-resistant container | "Hazardous Waste - Liquid" and "this compound in [Solvent Name]" | Includes all solutions containing this compound. Do not mix with other waste streams unless approved by your EHS office. |
| Sharps Waste | Puncture-proof sharps container | "Hazardous Waste - Sharps" and "this compound" | Includes any needles or other sharp objects contaminated with this compound. |
General Disposal Guidelines:
-
Never dispose of this compound waste down the drain or in regular trash.
-
All waste containers must be kept closed except when adding waste.
-
Store waste in a designated, secondary containment area until it can be collected by your institution's hazardous waste management team.
Emergency Procedures
In Case of Exposure:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration if trained to do so. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
In Case of a Spill:
-
Alert others in the immediate area and restrict access.
-
If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's emergency response team.
-
For small spills that you are trained to handle:
-
Don the appropriate PPE.
-
Cover the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution.
-
Dispose of all cleanup materials as hazardous waste.
-
Visualization of PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling a potent chemical like this compound.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
